(E)-GW 4064
Description
an orphan nuclear receptor FXR agonist with antineoplastic activity; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl3NO4/c1-16(2)27-21(26(32-36-27)25-22(29)7-4-8-23(25)30)15-35-20-12-11-18(24(31)14-20)10-9-17-5-3-6-19(13-17)28(33)34/h3-14,16H,15H2,1-2H3,(H,33,34)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTNEISLBIENSA-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)C=CC4=CC(=CC=C4)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)/C=C/C4=CC(=CC=C4)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017083 | |
| Record name | 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278779-30-9, 1089660-72-9 | |
| Record name | GW 4064 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0278779309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW4064 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GW-4064 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR225WUZ0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(E)-GW4064 Mechanism of Action on FXR: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(E)-3-(2-(2-Chloro-4-((3-(2,6-dichlorophenyl)-5-(isopropyl)isoxazol-4-yl)methoxy)phenyl)vinyl)benzoic acid , commonly known as GW4064 , is a potent and selective, non-steroidal synthetic agonist of the Farnesoid X Receptor (FXR). FXR, a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis. GW4064 has been instrumental in elucidating the physiological and pathophysiological roles of FXR, making it an invaluable tool in the study of metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of (E)-GW4064 on FXR, including quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action
GW4064 exerts its effects by binding to the ligand-binding domain of FXR. This binding event induces a conformational change in the receptor, facilitating the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated GW4064-FXR complex then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimeric complex translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes. This interaction modulates the transcription of a host of genes involved in critical metabolic pathways.[1]
A primary downstream effect of GW4064-mediated FXR activation is the induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, acts as a transcriptional repressor of several genes, most notably Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. By inducing SHP, GW4064 effectively suppresses bile acid production, which is a cornerstone of maintaining bile acid homeostasis.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies on (E)-GW4064, providing insights into its potency and efficacy.
Table 1: In Vitro Activity of (E)-GW4064
| Parameter | Cell Line/System | Assay Type | Value (nM) |
| EC50 | CV-1 (monkey kidney) | FXR Transactivation Assay | 90[2] |
| EC50 | - | Isolated Receptor Activity Assay | 15[3][4] |
| EC50 | CV-1 | FXR Agonist Assay | 65[5] |
| EC50 | Cell-free | SRC1 Recruitment | 15[6] |
| EC50 | Cell-free | TIF2 Recruitment | 70[6] |
| EC50 | Cell-based | Mammalian One-Hybrid | 150[6] |
Table 2: In Vivo Effects of (E)-GW4064 on FXR Target Gene Expression
| Target Gene | Animal Model | Treatment | Fold Change (vs. Vehicle) |
| SHP | Female ZDF Rats | 30 mg/kg/day for 9 days | ~3.5-fold increase[6] |
| BSEP | HepG2 Cells | - | Strong Induction |
| FGF19 | Primary Human Hepatocytes | - | ~5.0 - 6.0-fold increase[7] |
| OSTα | - | - | Data not consistently reported |
| CYP7A1 | Mice on high-fat diet | 50 mg/kg GW4064 | ~0.63-fold (Repression)[8] |
Note: The fold change values are approximate and can vary depending on the experimental conditions, including cell type, agonist concentration, and treatment duration. Direct comparison between studies should be made with caution.[7]
Signaling Pathway
The activation of FXR by GW4064 initiates a signaling cascade that primarily regulates bile acid and lipid metabolism. The diagram below illustrates this core pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. worthe-it.co.za [worthe-it.co.za]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. gene-quantification.de [gene-quantification.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. graphviz.org [graphviz.org]
(E)-GW 4064: A Comprehensive Technical Guide for the Non-Steroidal Farnesoid X Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
(E)-3-(2-(2-Chloro-4-((3-(2,6-dichlorophenyl)-5-(isopropyl)isoxazol-4-yl)methoxy)phenyl)vinyl)benzoic acid , commonly known as GW 4064 , is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR). As a non-steroidal agonist, GW 4064 has become an invaluable tool in preclinical research to elucidate the multifaceted roles of FXR in regulating bile acid, lipid, and glucose homeostasis. This technical guide provides an in-depth overview of its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and a discussion of its off-target effects.
Core Mechanism of Action: FXR-Dependent Signaling
GW 4064 acts as a full agonist of FXR, a nuclear receptor predominantly expressed in the liver, intestine, kidneys, and adrenal glands.[1][2] Upon binding to the ligand-binding domain of FXR, GW 4064 induces a conformational change that facilitates the recruitment of coactivator proteins and the dissociation of corepressors.[3] This activated FXR then forms a heterodimer with the Retinoid X Receptor (RXR).[3][4] The FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes, thereby modulating their transcription.[3][4]
A primary target gene of FXR is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that acts as a transcriptional repressor.[1][5] By inducing SHP expression, GW 4064 indirectly inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1][6] This feedback mechanism is central to maintaining bile acid homeostasis.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies on GW 4064, providing a comparative overview of its potency and efficacy.
Table 1: In Vitro Activity of (E)-GW 4064
| Parameter | Cell Line | Assay Type | Value (nM) |
| EC50 | CV-1 | Murine FXR Luciferase Reporter Assay | 80 |
| EC50 | CV-1 | Human FXR Luciferase Reporter Assay | 90 |
| EC50 | CV-1 | Human FXR Luciferase Reporter Assay | 65 |
| EC50 | HEK293 | GAL4-FXR Transactivation Assay | 70 |
| EC50 | Isolated Receptor | FXR Activity Assay | 15 |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Profile of this compound
| Parameter | Species | Dosage and Administration | Value |
| Oral Bioavailability | Rat | Oral Gavage | 10% |
| Half-life (t1/2) | Rat | Oral Gavage | 3.5 hours |
| ED50 (Triglyceride Lowering) | Rat | Oral Gavage (twice daily for 7 days) | 20 mg/kg |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of GW 4064's effects.
In Vitro FXR Activation: Luciferase Reporter Gene Assay
This assay quantifies the ability of GW 4064 to activate FXR in a cellular context, leading to the expression of a luciferase reporter gene.
Materials:
-
HEK293T or CV-1 cells
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Dulbecco's Modified Eagle Medium (DMEM)
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Fetal Bovine Serum (FBS), charcoal/dextran-treated
-
FXR expression plasmid (e.g., pCMX-hFXR)
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FXRE-luciferase reporter plasmid
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Transfection reagent (e.g., FuGENE® 6 or Lipofectamine)
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This compound stock solution (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T or CV-1 cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% charcoal/dextran-treated FBS and allow them to adhere overnight.[1]
-
Transfection: Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.[2]
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh serum-free DMEM containing various concentrations of GW 4064 (e.g., from 1 nM to 10 µM) or vehicle control (DMSO, final concentration ≤ 0.1%).[3]
-
Incubation: Incubate the cells for an additional 24 hours.[2]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.[2]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase or Renilla luciferase) to account for variations in transfection efficiency. Calculate the fold activation relative to the vehicle-treated control.
In Vivo Study in a Mouse Model of Metabolic Disease
This protocol outlines a general procedure for evaluating the in vivo efficacy of GW 4064 in a diet-induced obesity mouse model.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) or corn oil)[2]
-
Oral gavage needles
-
Equipment for metabolic testing (glucose meter, insulin (B600854) assay kit)
-
Equipment for sample collection and analysis
Protocol:
-
Acclimatization and Diet Induction: Acclimatize male C57BL/6J mice for at least one week. Induce obesity and metabolic dysfunction by feeding the mice a high-fat diet for a predetermined period (e.g., 8-12 weeks).
-
Grouping and Treatment: Randomly assign the mice to treatment groups (e.g., vehicle control, GW 4064 low dose, GW 4064 high dose).
-
Drug Administration: Prepare a suspension of GW 4064 in the chosen vehicle. Administer GW 4064 (e.g., 30-50 mg/kg body weight) or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks).[1][7][8]
-
Monitoring: Monitor body weight, food intake, and water consumption regularly (e.g., weekly).[3]
-
Metabolic Testing: Towards the end of the treatment period, perform metabolic tests such as an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) to assess glucose metabolism.
-
Sample Collection: At the end of the study, euthanize the mice and collect blood for the analysis of plasma lipids (triglycerides, total cholesterol), glucose, and insulin. Harvest tissues such as the liver and intestine for gene expression analysis (e.g., qPCR for FXR target genes) and histological examination.[3]
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
FXR-Dependent Signaling Pathway
Caption: FXR-Dependent Signaling Pathway of this compound.
FXR-Independent (Off-Target) Signaling via GPCRs
Recent studies have revealed that GW 4064 can exert biological effects independently of FXR, primarily through the modulation of G protein-coupled receptors (GPCRs), particularly histamine (B1213489) receptors.[9][10][11] GW 4064 has been shown to activate histamine H1 and H4 receptors and inhibit the H2 receptor.[9][10][11] This off-target activity can lead to FXR-independent cellular responses, such as changes in intracellular calcium levels and cAMP signaling.[9][10]
Caption: FXR-Independent Signaling of this compound via Histamine Receptors.
Experimental Workflow: Luciferase Reporter Assay
Caption: General Workflow for an In Vitro FXR Luciferase Reporter Assay.
Conclusion
This compound remains a cornerstone pharmacological tool for investigating the diverse physiological and pathophysiological roles of the Farnesoid X Receptor. Its high potency and selectivity for FXR have been instrumental in advancing our understanding of metabolic diseases. However, researchers must remain cognizant of its documented off-target effects on GPCRs to ensure the accurate interpretation of experimental outcomes. This technical guide provides a comprehensive resource for the effective utilization of GW 4064 in preclinical research and drug development.
References
- 1. Bile Acid Receptor Agonist GW4064 Regulates PPARγ Coactivator-1α Expression Through Estrogen Receptor-Related Receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Restoration of Enterohepatic Bile Acid Pathways in Pregnant Mice Following Short Term Activation of Fxr by GW4064 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]
- 7. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GW4064 Alters Gut Microbiota Composition and Counteracts Autism-Associated Behaviors in BTBR T+tf/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Chemical Synthesis of (E)-GW4064
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-GW4064 is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis. Since its discovery, GW4064 has become an invaluable pharmacological tool for elucidating the physiological functions of FXR. This technical guide provides a comprehensive overview of the discovery of (E)-GW4064, a detailed plausible chemical synthesis pathway, and a summary of its biological activities, including both FXR-dependent and independent signaling pathways. Quantitative data are presented in structured tables for clarity, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Discovery of (E)-GW4064
(E)-GW4064 was first identified and reported by scientists at Glaxo Wellcome (now GlaxoSmithKline) in a 2000 publication in the Journal of Medicinal Chemistry. The research team, led by Maloney P.R., identified this non-steroidal isoxazole (B147169) derivative as a potent and selective agonist for the orphan nuclear receptor FXR. At the time of its discovery, the physiological ligands of FXR were not fully characterized, and GW4064 provided a crucial chemical tool to explore the receptor's functions.
The discovery was the result of a high-throughput screening campaign aimed at identifying small molecule modulators of FXR. GW4064 emerged as a lead compound due to its high potency and selectivity for FXR over other nuclear receptors. However, subsequent studies revealed that while GW4064 is an excellent research tool, it possesses certain liabilities that limit its therapeutic potential, including a potentially toxic stilbene (B7821643) pharmacophore, limited solubility, instability in UV light, and poor pharmacokinetic properties.
Chemical Synthesis Pathway
The chemical synthesis of (E)-GW4064 involves a multi-step process. While the original publication by Maloney et al. provides the foundational methodology, the following is a detailed, plausible synthesis pathway reconstructed from available information and general synthetic organic chemistry principles.
Overall Reaction Scheme:
The synthesis can be conceptually divided into the preparation of two key fragments: the isoxazole core and the stilbene-benzoic acid moiety, followed by their coupling and final modification.
(A detailed, step-by-step experimental protocol is provided in Section 4.)
Quantitative Data Summary
The biological activity and pharmacokinetic properties of (E)-GW4064 have been characterized in numerous studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Biological Activity of (E)-GW4064
| Parameter | Receptor/Assay | Cell Line | Value | Reference(s) |
| EC50 | Human FXR | CV-1 | 90 nM | [1] |
| Mouse FXR | CV-1 | 80 nM | [1] | |
| Human FXR | CV-1 | 65 nM | [1] | |
| Human FXR | HEK293 | 70 nM | [1] | |
| FXR (isolated receptor activity) | - | 15 nM | [2] | |
| CRE Luciferase Reporter | HEK | 12 nM | [3] | |
| NFAT-RE Luciferase Reporter | HEK | 15 nM | [3] | |
| cAMP Accumulation | HEK | 241 nM | [3] | |
| H1 Histamine (B1213489) Receptor | HEK | 320 nM | [3] | |
| IC50 | H2 Histamine Receptor (in presence of amthamine) | - | 780 nM | [3] |
| H2 Histamine Receptor (basal) | - | 3800 nM | [3] | |
| Ki | H1 Histamine Receptor | - | 1900 nM | [3] |
| H2 Histamine Receptor | - | 4200 nM | [3] | |
| H4 Histamine Receptor | - | 3200 nM | [3] | |
| Angiotensin II Receptor (AT1) | - | 4400 nM | [3] | |
| Muscarinic Acetylcholine Receptor (M1) | - | 8400 nM | [3] | |
| Muscarinic Acetylcholine Receptor (M2) | - | 7100 nM | [3] | |
| Muscarinic Acetylcholine Receptor (M3) | - | 4200 nM | [3] | |
| Muscarinic Acetylcholine Receptor (M5) | - | 8800 nM | [3] |
Table 2: Pharmacokinetic Properties of (E)-GW4064 in Rats
| Parameter | Value | Reference(s) |
| Oral Bioavailability | 10% | [1] |
| Half-life (t1/2) | 3.5 hours | [1] |
| ED50 (serum triglyceride lowering) | 20 mg/kg | [1] |
Detailed Experimental Protocols
Plausible Chemical Synthesis of (E)-GW4064
This protocol is a representative reconstruction based on established chemical reactions for the synthesis of similar compounds, as the detailed experimental procedure from the original discovery paper is not fully available.
Step 1: Synthesis of 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carbaldehyde
-
To a solution of 2,6-dichlorobenzaldehyde (B137635) and isobutyraldehyde (B47883) in ethanol, add a solution of sodium hydroxide (B78521).
-
Stir the mixture at room temperature for 4-6 hours.
-
To the resulting chalcone, add hydroxylamine (B1172632) hydrochloride and sodium hydroxide.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the isoxazole derivative.
-
Filter, wash with water, and dry the solid.
-
Formylate the isoxazole at the 4-position using a Vilsmeier-Haack reaction (DMF, POCl3).
-
Work up the reaction to yield the aldehyde.
Step 2: Synthesis of methyl 3-(2-(2-chloro-4-hydroxyphenyl)vinyl)benzoate
-
Couple 2-chloro-4-hydroxybenzaldehyde (B147074) with a Wittig reagent derived from methyl 3-(bromomethyl)benzoate.
-
Prepare the ylide by treating methyl 3-(bromomethyl)benzoate with triphenylphosphine, followed by a strong base (e.g., n-butyllithium).
-
React the ylide with 2-chloro-4-hydroxybenzaldehyde in an appropriate solvent like THF at low temperature, then allow to warm to room temperature.
-
Quench the reaction and extract the product. Purify by column chromatography to obtain the stilbene derivative.
Step 3: Coupling of the Isoxazole and Stilbene Moieties
-
Dissolve the products from Step 1 (aldehyde) and Step 2 (phenol) in a suitable solvent such as acetone.
-
Add a base, for example, potassium carbonate.
-
Stir the reaction mixture at reflux for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the base and evaporate the solvent.
-
Purify the resulting methyl ester by column chromatography.
Step 4: Hydrolysis to (E)-GW4064
-
Dissolve the methyl ester from Step 3 in a mixture of THF and methanol.
-
Add an aqueous solution of lithium hydroxide or sodium hydroxide.
-
Stir the mixture at room temperature for 2-4 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the final product, (E)-GW4064.
-
Filter the solid, wash with water, and dry under vacuum.
FXR Luciferase Reporter Gene Assay
This assay is used to quantify the activation of FXR by GW4064 in a cellular context.
-
Cell Culture and Transfection: Culture HEK293 or HepG2 cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in 24-well plates. Transiently transfect the cells using a lipid-based transfection reagent with plasmids encoding for a GAL4 DNA-binding domain-FXR ligand-binding domain fusion protein and a luciferase reporter gene under the control of a GAL4 upstream activation sequence. A constitutively active Renilla luciferase plasmid is often co-transfected for normalization.
-
Compound Treatment: Approximately 12-24 hours post-transfection, replace the medium with fresh medium containing various concentrations of GW4064 or a vehicle control (e.g., DMSO).
-
Luciferase Assay: After a 24-hour incubation period, lyse the cells. Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle-treated control.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to GW4064, which is indicative of GPCR activation.
-
Cell Culture and Dye Loading: Seed HEK293T cells in black-walled, clear-bottom 96-well plates. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Compound Addition and Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence plate reader. Add various concentrations of GW4064 to the wells and immediately begin kinetic fluorescence readings to monitor the change in intracellular calcium levels.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Determine EC50 values from the dose-response curves.
Signaling Pathways and Mechanisms of Action
(E)-GW4064 exerts its biological effects through at least two distinct signaling pathways: an FXR-dependent pathway and an FXR-independent pathway involving G protein-coupled receptors.
FXR-Dependent Signaling Pathway
The canonical pathway for GW4064 involves its direct binding to and activation of FXR. This leads to the recruitment of coactivators and the transcriptional regulation of a suite of target genes involved in metabolic control.
Caption: FXR-Dependent Signaling Pathway of (E)-GW4064.
FXR-Independent Signaling Pathway via GPCRs
Studies have revealed that GW4064 can also signal independently of FXR by modulating the activity of several G protein-coupled receptors (GPCRs), including histamine and angiotensin receptors. This off-target activity is important to consider when interpreting experimental results.
Caption: FXR-Independent Signaling of (E)-GW4064 via GPCRs.
Conclusion
(E)-GW4064 has been a seminal discovery in the field of nuclear receptor biology, providing a powerful tool to dissect the multifaceted roles of FXR in health and disease. This technical guide has provided a detailed overview of its discovery, a plausible pathway for its chemical synthesis, and a summary of its biological activities, highlighting both its canonical FXR-dependent actions and its more recently uncovered FXR-independent signaling through GPCRs. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects of GW4064 is crucial for its effective use in research and for the design of future FXR-targeted therapeutics with improved pharmacological profiles.
References
(E)-GW4064: A Technical Guide to its Off-Target Effects on G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
(E)-GW4064, a potent synthetic agonist of the Farnesoid X Receptor (FXR), is a widely utilized pharmacological tool for investigating the physiological and pathological roles of FXR. However, accumulating evidence reveals that GW4064 exhibits significant off-target activity, particularly on G protein-coupled receptors (GPCRs), which can lead to FXR-independent cellular responses. This guide provides an in-depth analysis of these off-target effects, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid in the accurate interpretation of research findings and to inform drug development strategies.
Recent studies have demonstrated that the biological effects attributed solely to FXR activation by GW4064 may need re-evaluation in light of its interactions with other cellular targets.[1] Notably, in FXR-deficient cell lines such as HEK-293T and MCF-7, GW4064 has been shown to activate signaling cascades typically associated with GPCRs.[2][3] These off-target effects are primarily mediated through the modulation of histamine (B1213489) receptor activity, leading to the activation of Gαi/o and Gq/11 G proteins and subsequent downstream signaling events.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative data on the off-target activity of (E)-GW4064 on various G protein-coupled receptors.
| Receptor | Assay Type | Cell Line/System | Parameter | Value | Reference |
| Histamine H1 Receptor (H1R) | Radioligand Binding ([³H]pyrilamine) | CHO-K1 cell membranes | Ki | ~1 µM | [2] |
| NFAT-RE Luciferase Reporter | HEK-293T | Agonist Activity | Robust Activation | [2] | |
| Histamine H2 Receptor (H2R) | Radioligand Binding ([¹²⁵I]aminopotentidine) | CHO-K1 cell membranes | Ki | >10 µM | [2] |
| Functional Assay | - | Inhibitory Activity | Inhibition of Signaling | [1][2] | |
| Histamine H3 Receptor (H3R) | Radioligand Binding ([³H]-N-α-methylhistamine) | CHO-K1 cell membranes | Ki | >10 µM | [2] |
| Functional Assay | - | No Effect | - | [2] | |
| Histamine H4 Receptor (H4R) | Radioligand Binding ([³H]histamine) | CHO-K1 cell membranes | Ki | ~1 µM | [2] |
| Functional Assay | - | Agonist Activity | Robust Activation | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the off-target effects of GW4064 on GPCRs are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of GW4064 to specific GPCRs.
-
Membrane Preparation:
-
CHO-K1 cells overexpressing the target histamine receptor (H1, H2, H3, or H4) are harvested.
-
Cell pellets are homogenized in a lysis buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Binding Reaction:
-
Membrane fractions are incubated with a specific radioligand for the target receptor (e.g., [³H]pyrilamine for H1R, [¹²⁵I]aminopotentidine for H2R, [³H]-N-α-methylhistamine for H3R, and [³H]histamine for H4R) at a concentration near its Kd value.[2]
-
A range of concentrations of unlabeled GW4064 or a known competing ligand (as a positive control) are added to the reaction mixture.
-
The reaction is incubated for 1.5 to 3 hours to allow for binding to reach equilibrium.[2]
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Data are plotted as percent specific binding versus the concentration of the competing ligand.
-
The Ki value for GW4064 is calculated from the IC50 value using the Cheng-Prusoff equation.
-
NFAT-RE Luciferase Reporter Assay
This functional assay is used to measure the activation of Gq/11-coupled GPCRs, such as the H1 receptor, which leads to the activation of the Nuclear Factor of Activated T-cells (NFAT).
-
Cell Culture and Transfection:
-
HEK-293T cells are seeded in multi-well plates.
-
Cells are co-transfected with an NFAT-responsive element (NFAT-RE) driving a luciferase reporter plasmid and, if necessary, an expression plasmid for the GPCR of interest (e.g., pcDNA3.1-H1R).[2]
-
-
Compound Treatment:
-
After a post-transfection period to allow for protein expression, cells are treated with various concentrations of GW4064, a known agonist for the receptor (positive control), or a vehicle control.
-
-
Luciferase Assay:
-
Following an incubation period, the cells are lysed.
-
A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The fold activation is calculated by normalizing the luciferase activity of the compound-treated cells to that of the vehicle-treated cells.
-
Dose-response curves are generated to determine the potency (EC50) of GW4064.
-
cAMP Measurement Assay
This assay is used to quantify changes in intracellular cyclic AMP (cAMP) levels, which can be modulated by the activation of Gs or Gi/o-coupled GPCRs.
-
Cell Culture and Treatment:
-
HEK-293T cells are seeded in multi-well plates.
-
Cells are often pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
For studying the inhibition of adenylyl cyclase (indicative of Gi/o activation), cells can be stimulated with forskolin.
-
Cells are then treated with various concentrations of GW4064 or control compounds.
-
-
cAMP Quantification:
-
After the treatment period, cells are lysed.
-
The intracellular cAMP concentration in the cell lysates is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
-
Data Analysis:
-
The cAMP levels in GW4064-treated cells are compared to those in control-treated cells to determine if the compound stimulates (Gs activation) or inhibits (Gi/o activation) cAMP production.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by the off-target interactions of GW4064 and a typical experimental workflow.
References
(E)-GW4064 Regulation of Bile Acid Homeostasis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of the synthetic, non-steroidal farnesoid X receptor (FXR) agonist, (E)-GW4064, in the regulation of bile acid homeostasis. (E)-GW4064 is a pivotal research tool for elucidating the physiological and pathophysiological functions of FXR, a key nuclear receptor in maintaining metabolic equilibrium. This document details the molecular mechanisms of (E)-GW4064, presents quantitative data on its effects, provides detailed experimental protocols, and visualizes key pathways and workflows.
Core Mechanism of Action
(E)-GW4064 acts as a potent and selective agonist for the farnesoid X receptor (FXR), a nuclear hormone receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands.[1] Upon binding to the ligand-binding domain of FXR, GW4064 induces a conformational change that facilitates the recruitment of coactivator proteins and the dissociation of corepressors. This activated FXR then forms a heterodimer with the retinoid X receptor (RXR). The FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) located in the promoter regions of target genes. This interaction modulates the transcription of numerous genes integral to bile acid, lipid, and glucose metabolism.[2]
A central aspect of FXR activation by GW4064 is the negative feedback regulation of bile acid synthesis. This is primarily achieved through two interconnected pathways:
-
The Hepatic FXR/SHP Pathway: In the liver, the activated FXR/RXR heterodimer directly induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. SHP then acts as a transcriptional repressor by inhibiting the activity of several other nuclear receptors, most notably Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α). These factors are essential for the transcription of CYP7A1 and CYP8B1, the genes encoding the rate-limiting enzymes in the classical bile acid synthesis pathway. By inducing SHP, GW4064 effectively curtails the production of new bile acids.[3]
-
The Intestinal FXR/FGF15/19 Pathway: In the intestine, particularly the ileum, FXR activation by GW4064 stimulates the expression and secretion of Fibroblast Growth Factor 15 (FGF15 in rodents) and its human ortholog FGF19.[4] FGF15/19 is released into the portal circulation and travels to the liver, where it binds to its cognate receptor, FGF receptor 4 (FGFR4), on the surface of hepatocytes. This binding initiates a signaling cascade that ultimately leads to the repression of CYP7A1 transcription, thus providing an additional layer of control over bile acid synthesis.[5]
Beyond regulating synthesis, GW4064 also influences the transport of bile acids. Activation of FXR in hepatocytes upregulates the expression of the Bile Salt Export Pump (BSEP), a canalicular transporter responsible for secreting bile acids from the liver into the bile.[6] In the intestine, FXR activation induces the expression of the Ileal Bile Acid-Binding Protein (IBABP) and the Organic Solute Transporter alpha and beta (OSTα/OSTβ), which are involved in the transport of bile acids across the enterocytes and back into the portal circulation.[7]
Quantitative Data on (E)-GW4064 Activity
The following tables summarize the quantitative effects of (E)-GW4064 on key target genes and other relevant parameters as reported in various in vitro and in vivo studies.
Table 1: In Vitro Dose-Response of (E)-GW4064 on FXR Target Gene Expression
| Target Gene | Cell Line | GW4064 Concentration | Fold Change in mRNA Expression (relative to vehicle) | Reference |
| SHP | Primary Human Hepatocytes | 1 µM | ~3-fold | [3] |
| SHP | HepG2 | 5 µM | Increased expression | [8] |
| BSEP | Medaka Eleutheroembryo | 1 µM | ~10-fold | [9] |
| BSEP | Medaka Eleutheroembryo | 5 µM | ~50-fold | [9] |
| BSEP | Medaka Eleutheroembryo | 10 µM | ~80-fold | [9] |
| CYP7A1 | Medaka Eleutheroembryo | 1 µM | Significant decrease | [9] |
| CYP7A1 | Medaka Eleutheroembryo | 5 µM | Significant decrease | [9] |
| CYP7A1 | Medaka Eleutheroembryo | 10 µM | Significant decrease | [9] |
| CYP3A4 | Primary Human Hepatocytes | 1 µM | ~75% decrease | [3] |
Table 2: In Vivo Effects of (E)-GW4064 on Gene Expression and Physiology
| Parameter | Animal Model | GW4064 Dose and Duration | Observed Effect | Reference |
| SHP mRNA | Female ZDF Rats | 3, 10, 30 mg/kg/day for 9 days | Dose-dependent increase | [10] |
| BSEP mRNA | ANIT-treated Rats | 30 mg/kg/day for 4 days | Significant induction | [3] |
| CYP7A1 mRNA | ANIT-treated Rats | 30 mg/kg/day for 4 days | Further decrease | [3] |
| CYP8B1 mRNA | Control Mice | 100 mg/kg | ~5-fold repression | |
| Liver Bile Acids | BDL Rats | 30 mg/kg/day for 7 days | Statistically significant reduction | [1] |
| Serum ALT | ANIT-treated Rats | 30 mg/kg/day for 4 days | Significant reduction | [1] |
| Serum AST | ANIT-treated Rats | 30 mg/kg/day for 4 days | Significant reduction | [1] |
| Hepatic Triglycerides | HFD-fed Mice | 50 mg/kg, twice weekly for 6 weeks | Significantly reduced |
Experimental Protocols
In Vitro FXR Transactivation Assay (Luciferase Reporter Assay)
This assay quantifies the ability of (E)-GW4064 to activate FXR in a cellular context, leading to the expression of a luciferase reporter gene.
Materials:
-
HEK293T or HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
FXR expression plasmid (e.g., pCMX-hFXR)
-
RXRα expression plasmid (e.g., pCMX-hRXRα)
-
FXRE-luciferase reporter plasmid
-
Control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine 3000)
-
(E)-GW4064 stock solution (10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T or HepG2 cells into a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, RXRα expression plasmid, FXRE-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of (E)-GW4064 (e.g., from 1 nM to 10 µM) or vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubation: Incubate the cells for an additional 24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle-treated control.
Gene Expression Analysis by RT-qPCR
This protocol details the quantification of FXR target gene mRNA levels in response to (E)-GW4064 treatment.
Materials:
-
HepG2 cells or primary hepatocytes
-
6-well tissue culture plates
-
(E)-GW4064 stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (SHP, BSEP, CYP7A1) and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR detection system
Protocol:
-
Cell Culture and Treatment: Seed HepG2 cells or primary hepatocytes in 6-well plates. Once the cells reach the desired confluency, treat them with various concentrations of (E)-GW4064 or vehicle control for a specified time (e.g., 24 hours).
-
RNA Isolation: Wash the cells with PBS and lyse them directly in the wells. Isolate total RNA using an RNA isolation kit, including an on-column DNase I digestion step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR: Perform qPCR using a real-time PCR system. Prepare a reaction mix containing cDNA, forward and reverse primers for the target and reference genes, and SYBR Green master mix. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the reference gene expression.
Western Blot Analysis for FXR Target Proteins
This protocol describes the detection and semi-quantification of FXR target proteins (e.g., SHP, BSEP) following (E)-GW4064 treatment.
Materials:
-
Cell or tissue lysates from (E)-GW4064 treated samples
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies against SHP, BSEP, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of the cell or tissue lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
Quantification of Bile Acids in Liver Tissue by LC-MS
This protocol outlines the extraction and quantification of bile acids from liver tissue.
Materials:
-
Frozen liver tissue (~50 mg)
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvent (e.g., 80% methanol)
-
Internal standards (deuterated bile acids)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Tissue Homogenization: Pulverize the frozen liver tissue in liquid nitrogen. Homogenize the powdered tissue in the extraction solvent containing internal standards.
-
Extraction: Vortex the homogenate and incubate on ice.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet the tissue debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted bile acids.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Separate the bile acids using a suitable C18 column and a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid). Detect and quantify the individual bile acids using multiple reaction monitoring (MRM) in negative ion mode.
-
Data Analysis: Generate standard curves for each bile acid using the internal standards and quantify the concentration of each bile acid in the liver samples.[9]
Mandatory Visualizations
Signaling Pathway of (E)-GW4064 in Bile Acid Homeostasis
Caption: (E)-GW4064 signaling in intestinal and liver cells.
Experimental Workflow for In Vitro FXR Agonist Screening
Caption: Workflow for FXR luciferase reporter assay.
Logical Relationship of FXR-Mediated Gene Regulation
Caption: Key gene regulation by (E)-GW4064 via FXR.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of a new potent FXR agonist based on natural product screening [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
(E)-GW 4064 role in modulating inflammatory responses
(E)-GW4064: A Modulator of Inflammatory Responses
(E)-GW4064 is a potent and selective synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor primarily known for its role in regulating bile acid, lipid, and glucose metabolism.[1][2] Beyond its metabolic functions, GW4064 has emerged as a significant modulator of inflammatory processes, exhibiting anti-inflammatory effects in various preclinical models.[2][3] This technical guide provides an in-depth overview of the mechanisms through which GW4064 influences inflammatory responses, supported by quantitative data and detailed experimental protocols. Notably, its actions are mediated through both FXR-dependent and independent pathways, a critical consideration for researchers in the field.[4][5]
Core Mechanisms of Action
GW4064 modulates inflammation through two primary routes: the classical activation of its cognate receptor, FXR, leading to downstream gene regulation, and an off-target, FXR-independent mechanism involving direct inhibition of inflammasome components.
FXR-Dependent Anti-Inflammatory Signaling
As an FXR agonist, GW4064 plays a crucial role in suppressing inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[6][7] The NF-κB pathway is a central regulator of immunity and inflammation.[8] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), activation of Toll-like Receptor 4 (TLR4) triggers a cascade that leads to the phosphorylation and degradation of IκBα.[9][10] This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[8][11]
Activation of FXR by GW4064 interferes with this process. Studies have shown that GW4064 treatment alleviates the phosphorylation of IκBα and STAT3, thereby inhibiting the transcriptional activity of NF-κB.[6] This repression of NF-κB signaling results in a significant reduction of pro-inflammatory cytokine expression in various models of inflammation.[3][9]
FXR-Independent NLRP3 Inflammasome Inhibition
Interestingly, GW4064 has been found to inhibit the activation of the NLRP3 inflammasome in a manner that is independent of FXR.[4][5] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli like nigericin, triggers the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. A key step in this process is the oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).
Studies have demonstrated that GW4064 effectively inhibits NLRP3 inflammasome activation even in macrophages deficient in FXR.[4] The compound appears to act by decreasing the nigericin-induced oligomerization and ubiquitination of ASC, which is a critical step for inflammasome assembly and activation.[4][5] This finding highlights an important off-target effect and suggests that some of the anti-inflammatory properties attributed to GW4064 may not be solely mediated by FXR activation.[4]
Modulation of Macrophage Polarization
GW4064 influences the phenotype of macrophages, key cells in the inflammatory response. It promotes the polarization of macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state.[12][13] In bone marrow-derived macrophages (BMDMs), treatment with GW4064 under M2-polarizing conditions (with IL-4) significantly increased the expression of M2-associated markers like Arginase-1 (ARG-1) and CD206.[14] Conversely, GW4064 did not enhance the expression of M1-related genes, suggesting a selective promotion of the M2 phenotype.[12] This shift contributes to the resolution of inflammation and tissue repair.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory effects of (E)-GW4064 have been quantified in numerous studies. The tables below summarize key findings from both in vivo and in vitro experiments.
Table 1: In Vivo Effects of (E)-GW4064 on Inflammatory Markers
| Model System | Treatment | Target Organ | Marker | Result | Citation |
| High-Fat Diet + LPS Mice | GW4064 (30 mg/kg, i.p.) | Liver | Serum ALT | Significantly Decreased vs. LPS | [3][15] |
| High-Fat Diet + LPS Mice | GW4064 (30 mg/kg, i.p.) | Liver | Serum AST | Significantly Decreased vs. LPS | [3][15] |
| High-Fat Diet + LPS Mice | GW4064 (30 mg/kg, i.p.) | Liver | TNF-α mRNA | Significantly Decreased vs. LPS | [15] |
| High-Fat Diet + LPS Mice | GW4064 (30 mg/kg, i.p.) | Liver | IL-1β mRNA | Significantly Decreased vs. LPS | [15] |
| High-Fat Diet + LPS Mice | GW4064 (30 mg/kg, i.p.) | Liver | IL-6 mRNA | Significantly Decreased vs. LPS | [15] |
| High-Fat Diet Mice | GW4064 | Liver | Macrophage Markers (e.g., F4/80) | Markedly Reduced Expression | [1] |
| LPS-Induced Injury (WT Mice) | GW4064 (20 mg/kg, i.p.) | Colon | TNF-α, IFN-γ, IL-1β mRNA | Significantly Decreased vs. LPS | [9] |
| LPS-Induced Injury (WT Mice) | GW4064 (20 mg/kg, i.p.) | Colon | Nlrp3, Asc, Pro-caspase-1 mRNA | Significantly Decreased vs. LPS | [9] |
| ApoE-/- Mice (HFD) | GW4064 | Aorta | iNOS (M1 marker) | Decreased Expression | [13] |
| ApoE-/- Mice (HFD) | GW4064 | Aorta | Arg1 (M2 marker) | Increased Expression | [13] |
Table 2: In Vitro Effects of (E)-GW4064 on Inflammatory Markers
| Cell Type | Treatment Condition | Marker | Result | Citation |
| RAW 264.7 Macrophages | LPS + GW4064 (2 µmol/L) | IL-1β mRNA | Significantly Decreased vs. LPS | [15] |
| RAW 264.7 Macrophages | LPS + GW4064 (2 µmol/L) | IL-6 mRNA | Significantly Decreased vs. LPS | [15] |
| RAW 264.7 Macrophages | LPS + GW4064 (2 µmol/L) | IFN-γ mRNA | Significantly Decreased vs. LPS | [15] |
| Bone Marrow-Derived Macrophages | M2 condition + GW4064 (10 µM) | Arg-1 mRNA | Significantly Increased vs. M2 alone | [14] |
| Bone Marrow-Derived Macrophages | M2 condition + GW4064 (10 µM) | CD206 (Flow Cytometry) | Significantly Increased vs. M2 alone | [14] |
| Cervical Cancer Cells (Hela, Siha) | TNF-α + GW4064 (3 µM) | IκBα Phosphorylation | Significantly Alleviated vs. TNF-α | [6] |
Experimental Protocols and Methodologies
The investigation of GW4064's anti-inflammatory properties employs a range of standard immunological and molecular biology techniques in both animal and cell culture models.
In Vivo Animal Models
-
LPS-Induced Hepatic Inflammation Model:
-
Diet: Mice are often fed a high-fat diet for 8 weeks to induce a pre-existing metabolic stress condition (NAFLD model).[3][15]
-
Treatment: Mice are treated with GW4064 (e.g., 30 mg/kg) or vehicle (DMSO) via intraperitoneal (i.p.) injection daily for one week.[3][7]
-
Inflammatory Challenge: A single dose of lipopolysaccharide (LPS, e.g., 50 µ g/mouse ) is administered via i.p. injection to induce an acute inflammatory response.[3][7]
-
Analysis: Animals are sacrificed hours after the LPS challenge. Liver and serum are collected to measure serum transaminases (ALT, AST), cytokine mRNA levels (RT-PCR), protein expression (Western Blot), and histopathology (H&E staining, immunohistochemistry for macrophage markers like F4/80).[3][15]
In Vitro Cell Culture Models
-
Macrophage Inflammation Assay:
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[3][15]
-
Pre-treatment: Cells are cultured and pre-treated with GW4064 (e.g., 2 µmol/L) or vehicle for 24 hours.[3][15]
-
Inflammatory Stimulation: Cells are then stimulated with LPS (e.g., 100 ng/ml) for several hours (e.g., 6 hours for mRNA, 24 hours for supernatant protein).[11]
-
Analysis: Cell lysates are collected for RT-PCR to measure mRNA expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[15] Culture supernatants are analyzed by ELISA to quantify secreted cytokine proteins.[11]
-
Conclusion and Future Directions
(E)-GW4064 is a valuable pharmacological tool that potently suppresses inflammatory responses through multiple mechanisms. Its primary, on-target effect involves the activation of FXR, leading to the inhibition of the pro-inflammatory NF-κB pathway.[6][7] Concurrently, it exerts FXR-independent effects by directly inhibiting the assembly of the NLRP3 inflammasome.[4] Furthermore, it promotes the resolution of inflammation by skewing macrophage polarization towards an anti-inflammatory M2 phenotype.[12]
The dual nature of GW4064's activity necessitates careful interpretation of experimental results. While it remains an effective agent for probing the anti-inflammatory functions of FXR, researchers must consider its off-target effects, particularly when studying inflammasome-related diseases.[4][16][17] The findings collectively suggest that FXR agonists are promising therapeutic agents for a range of inflammatory and metabolic disorders.[1][2] Future research should aim to dissect the precise molecular interactions underlying the FXR-independent effects of GW4064 and to develop new FXR agonists with greater specificity to translate these promising preclinical findings into clinical applications.
References
- 1. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. A rapid administration of GW4064 inhibits the NLRP3 inflammasome activation independent of farnesoid X receptor agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid administration of GW4064 inhibits the NLRP3 inflammasome activation independent of farnesoid X receptor agonism | Semantic Scholar [semanticscholar.org]
- 6. FXR activation suppresses NF-κB signaling, proliferation and migration in cervical cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 7. [PDF] FXR agonist GW4064 alleviates endotoxin-induced hepatic inflammation by repressing macrophage activation. | Semantic Scholar [semanticscholar.org]
- 8. KEGG PATHWAY: map04064 [kegg.jp]
- 9. mdpi.com [mdpi.com]
- 10. GW4064 attenuates lipopolysaccharide-induced hepatic inflammation and apoptosis through inhibition of the Toll-like receptor 4-mediated p38 mitogen-activated protein kinase signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. FXR activation reduces the formation of macrophage foam cells and atherosclerotic plaque, possibly by down regulating hepatic lipase in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. FXR agonist GW4064 alleviates endotoxin-induced hepatic inflammation by repressing macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-GW4064: A Technical Guide to its Effects on Lipid and Glucose Metabolism
(E)-3-(2-(2-Chloro-4-((3-(2,6-dichlorophenyl)-5-(isopropyl)isoxazol-4-yl)methoxy)phenyl)vinyl)benzoic acid , commonly known as GW4064, is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR).[1] As a pivotal nuclear receptor, FXR is a master regulator of bile acid, lipid, and glucose homeostasis.[1][2] GW4064 has been instrumental as a research tool in elucidating the complex metabolic functions of FXR, revealing its therapeutic potential for metabolic disorders such as hepatic steatosis, obesity, and diabetes.[3][4][5] This guide provides a comprehensive overview of the effects of GW4064 on lipid and glucose metabolism, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action
The primary mechanism of GW4064 involves the direct binding to and activation of FXR.[2] Upon activation, FXR undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.[1] This interaction modulates the transcription of a wide array of genes central to metabolic regulation. A key primary target is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that, in turn, represses the expression of other critical transcription factors, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), thereby mediating many of FXR's effects on lipid and glucose metabolism.[1][6]
While most of GW4064's metabolic effects are attributed to FXR activation, some studies have noted FXR-independent activities, potentially through modulation of G protein-coupled receptors (GPCRs), which necessitates careful interpretation of experimental results.[2][7]
Effects on Lipid Metabolism
GW4064 demonstrates significant effects on lipid homeostasis, primarily by reducing circulating lipids and preventing hepatic lipid accumulation (steatosis).
-
Reduction of Plasma Lipids: Administration of GW4064 in animal models consistently leads to a significant decrease in plasma triglyceride and total cholesterol levels.[8][9]
-
Amelioration of Hepatic Steatosis: In diet-induced obesity models, GW4064 treatment effectively prevents hepatic steatosis.[3][4] This is evidenced by lower liver weight and reduced hepatic concentrations of triglycerides and free fatty acids.[3][4]
-
Molecular Mechanisms:
-
Suppression of Lipogenesis: GW4064 activation of FXR represses the expression of SREBP-1c, a master transcriptional regulator of fatty acid synthesis, and its downstream target genes.[3][6]
-
Inhibition of Fatty Acid Uptake: GW4064 markedly reduces the expression of the fatty acid transporter CD36 in the liver, thereby limiting the uptake of fatty acids from circulation.[3][4]
-
Enhanced Triglyceride Clearance: FXR activation has been shown to enhance the clearance of plasma triglycerides.[3]
-
Effects on Glucose Metabolism
GW4064 improves glucose homeostasis by enhancing insulin (B600854) sensitivity and suppressing hepatic glucose production. These effects make FXR agonists promising therapeutic agents for type 2 diabetes.[5][8]
-
Reduction of Blood Glucose: Treatment with GW4064 significantly lowers blood glucose levels in various diabetic and obese mouse models (e.g., db/db, KK-Ay, high-fat diet-fed mice).[3][8][9]
-
Improved Insulin Sensitivity: The compound avoids diet-induced hyperinsulinemia and improves overall insulin sensitivity.[3][4][8]
-
Molecular Mechanisms:
-
Suppression of Gluconeogenesis: GW4064 activation of FXR significantly represses the transcription of key gluconeogenic enzymes, including Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).[3][4][8]
-
Enhanced Glycogen (B147801) Synthesis: GW4064 promotes hepatic glycogen synthesis and storage.[8][9][10] This is achieved by enhancing insulin signaling pathways, leading to increased phosphorylation (and activation) of Akt and subsequent phosphorylation (inactivation) of Glycogen Synthase Kinase 3β (GSK3β), which relieves its inhibition of glycogen synthase.[8][10] Studies also show increased phosphorylation of Insulin Receptor Substrate 1 (IRS-1) and IRS-2.[8][9]
-
Quantitative Data Summary
Table 1: Effects of GW4064 on Lipid Metabolism in Animal Models
| Parameter | Animal Model | Treatment Details | Result | Reference |
| Plasma Triglycerides | Wild-type Mice | GW4064 (oral gavage) for 11 days | Significantly decreased vs. vehicle | [8] |
| db/db Mice | GW4064 for 5 days | Significantly reduced vs. vehicle-treated db/db mice | [9][11] | |
| HFD-fed C57BL/6 Mice | GW4064 (50 mg/kg, i.p.) for 6 weeks | Significantly lower concentration vs. control | [3] | |
| Plasma Cholesterol | Wild-type Mice | GW4064 (oral gavage) for 11 days | Significantly decreased vs. vehicle | [8] |
| db/db Mice | GW4064 for 5 days | Significantly reduced vs. vehicle-treated db/db mice | [9][11] | |
| HFD-fed C57BL/6 Mice | GW4064 (50 mg/kg, i.p.) for 6 weeks | Significantly lower concentration vs. control | [3] | |
| Hepatic Triglycerides | HFD-fed C57BL/6 Mice | GW4064 (50 mg/kg, i.p.) for 6 weeks | Significantly lower level vs. control | [3][4] |
| Hepatic Free Fatty Acids | HFD-fed C57BL/6 Mice | GW4064 (50 mg/kg, i.p.) for 6 weeks | Significantly lower level vs. control | [3][4] |
| Gene Expression (Liver) | HFD-fed C57BL/6 Mice | GW4064 (50 mg/kg, i.p.) for 6 weeks | Markedly reduced CD36 mRNA; no significant change in SREBP-1c | [3] |
Table 2: Effects of GW4064 on Glucose Metabolism in Animal Models
| Parameter | Animal Model | Treatment Details | Result | Reference |
| Plasma Glucose | db/db Mice | GW4064 for 5 days | Significantly reduced vs. vehicle-treated db/db mice | [8][9] |
| KK-Ay Mice | GW4064 treatment | Significantly lowered plasma glucose | [8] | |
| HFD-fed C57BL/6 Mice | GW4064 (50 mg/kg, i.p.) for 6 weeks | Prevented HFD-induced hyperglycemia | [3] | |
| Plasma Insulin | HFD-fed C57BL/6 Mice | GW4064 (50 mg/kg, i.p.) for 6 weeks | Prevented HFD-induced hyperinsulinemia | [3] |
| Hepatic Glycogen | db/db Mice | GW4064 for 5 days | Significantly increased glycogen levels vs. vehicle | [8][9] |
| Gene Expression (Liver) | HFD-fed C57BL/6 Mice | GW4064 (50 mg/kg, i.p.) for 6 weeks | Significantly lowered mRNA for PEPCK and G6Pase | [3][4] |
| db/db Mice | GW4064 for 5 days | Repressed hepatic PEPCK and G6Pase mRNA levels | [8] | |
| Insulin Signaling | db/db Mice | GW4064 for 5 days | Increased hepatic phosphorylation of Akt, IRS-1, and IRS-2 | [8][9] |
Experimental Protocols
The following section outlines common methodologies used in studies investigating the effects of GW4064.
In Vivo Animal Studies
-
Animal Models:
-
Wild-Type: C57BL/6 mice are commonly used to study effects on a normal genetic background.[3]
-
Metabolic Disease Models:
-
High-Fat Diet (HFD) Induced Obesity: Mice are fed a diet high in fat (e.g., 45-60% kcal from fat) for several weeks to induce obesity, hepatic steatosis, and insulin resistance.[3][4]
-
Genetic Models: db/db mice (leptin receptor deficient) and KK-Ay mice are used as genetic models of type 2 diabetes and obesity.[8][9]
-
Knockout Models: FXR-null (FXR-/-) mice are used as a negative control to confirm that the effects of GW4064 are indeed FXR-dependent.[8]
-
-
-
Drug Administration:
-
Compound: GW4064 is typically dissolved in a vehicle such as DMSO or prepared in a suspension with agents like gum acacia.[4][12]
-
Route and Dosage: Administration is commonly performed via intraperitoneal (i.p.) injection or oral gavage. A typical dose is 30-50 mg/kg of body weight, administered daily or several times per week.[4][8]
-
Duration: Treatment can range from a few days for acute studies to several weeks (e.g., 6-8 weeks) for chronic diet-induced studies.[3][8]
-
-
Sample Collection and Analysis:
-
Blood: Blood is collected (often after a fasting period) to measure plasma levels of glucose, insulin, triglycerides, free fatty acids, and cholesterol using standard colorimetric or ELISA kits.[3][4][8]
-
Tissue: Liver tissue is harvested for histological analysis, lipid content measurement, and gene/protein expression analysis.[3][4]
-
Metabolic Testing: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis and insulin sensitivity.[8]
-
In Vitro Cell-Based Assays
-
Cell Lines:
-
Treatments:
-
Cells are treated with GW4064 (typically at a concentration of ~1 µM) for a specified period (e.g., 24 hours).[8]
-
-
Analysis:
Molecular and Histological Analysis
-
Western Blot: Used to detect and quantify the protein levels and phosphorylation status of key signaling molecules like Akt, GSK3β, IRS-1/2, and CD36.[4][8]
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess general morphology and inflammation, and with Oil Red O to visualize neutral lipid accumulation (steatosis).[3][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the development of farnesoid X receptor agonists - Ali - Annals of Translational Medicine [atm.amegroups.org]
- 6. Farnesoid X receptor: a master regulator of hepatic triglyceride and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
(E)-GW4064: A Deep Dive into its Impact on Hepatocyte Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of (E)-GW4064, a potent synthetic agonist of the Farnesoid X Receptor (FXR), on gene expression profiles in hepatocytes. (E)-GW4064 is a valuable tool in metabolic research, offering insights into the regulatory networks governed by FXR, a key player in bile acid, lipid, and glucose homeostasis.
Mechanism of Action: FXR Activation
(E)-GW4064 functions as a selective non-steroidal agonist for FXR, a nuclear receptor highly expressed in the liver and gut.[1][2] Upon binding to (E)-GW4064, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.[3]
Impact on Gene Expression Profiles
The activation of FXR by (E)-GW4064 orchestrates a cascade of transcriptional changes in hepatocytes, primarily affecting three critical metabolic pathways: bile acid metabolism, lipid metabolism, and glucose metabolism.
Bile Acid Metabolism
A primary role of FXR is to protect hepatocytes from the cytotoxic effects of high bile acid concentrations.[4] (E)-GW4064 treatment mimics this protective effect by:
-
Suppressing Bile Acid Synthesis: By inducing the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of key enzymes in the bile acid synthesis pathway, such as Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 12α-hydroxylase (CYP8B1).[5]
-
Promoting Bile Acid Transport: By upregulating the expression of transporters responsible for bile acid efflux from hepatocytes, including the Bile Salt Export Pump (BSEP) and Multidrug Resistance Protein 2 (MDR2), also known as ABCB4.[2][4]
Lipid Metabolism
(E)-GW4064 significantly influences hepatic lipid metabolism, contributing to the amelioration of conditions like hepatic steatosis. Key regulatory actions include:
-
Reducing Lipid Uptake: Decreasing the expression of the lipid transporter CD36, thereby limiting the uptake of fatty acids by hepatocytes.[6]
-
Inhibiting Lipogenesis: While the direct effects on lipogenic genes can be complex and time-dependent, the overall impact of FXR activation by (E)-GW4064 is a reduction in hepatic lipid accumulation.[6]
Glucose Metabolism
FXR activation by (E)-GW4064 plays a role in maintaining glucose homeostasis by:
-
Suppressing Gluconeogenesis: Decreasing the transcription of key gluconeogenic enzymes, Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).[6]
Quantitative Data on Gene Expression Changes
The following tables summarize the quantitative changes in the mRNA expression of key target genes in hepatocytes following treatment with (E)-GW4064, as reported in various studies.
Table 1: Effect of (E)-GW4064 on Genes Involved in Bile Acid Metabolism
| Gene | Species/Model | Treatment Conditions | Fold Change in mRNA Expression | Reference |
| SHP | Human Hepatocytes | 1 µM GW4064 for 48 hours | ~3-fold increase | [7] |
| Rat Liver (ANIT model) | GW4064 treatment | Markedly induced | [5] | |
| BSEP | Rat Liver (ANIT model) | GW4064 treatment | Significantly induced | [8] |
| MDR2/ABCB4 | Rat Liver (Normal) | 4-day GW4064 treatment | Increased expression | [8] |
| Human Hepatocytes | GW4064 and CDCA | Marked induction | [8] | |
| CYP7A1 | Rat Liver (ANIT model) | GW4064 treatment | Further decreased | [5] |
| CYP8B1 | Rat Liver (ANIT model) | GW4064 treatment | Reduced by 88% | [5] |
| CYP3A4 | Human Hepatocytes | 1 µM GW4064 for 48 hours | 75% decrease | [7][9] |
Table 2: Effect of (E)-GW4064 on Genes Involved in Lipid and Glucose Metabolism
| Gene | Species/Model | Treatment Conditions | Fold Change in mRNA Expression | Reference |
| CD36 | C57BL/6 Mice (HFD) | GW4064 treatment | Markedly reduced | [6] |
| PEPCK | ZDF Rats | 3-30 mg/kg GW4064 | Dose-dependent decrease | [1] |
| C57BL/6 Mice (HFD) | GW4064 treatment | Significantly lowered | [6] | |
| G6Pase | ZDF Rats | 3-30 mg/kg GW4064 | Dose-dependent decrease | [1] |
| C57BL/6 Mice (HFD) | GW4064 treatment | Significantly lowered | [6] | |
| DDAH1 | Female ZDF Rats | GW4064 (doses for 9 days) | Elevated | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are summaries of key experimental protocols used in the study of (E)-GW4064's effects on hepatocytes.
In Vitro Cell Culture and Treatment
-
Cell Lines: Primary human hepatocytes, HepG2 (human hepatoma), and AML12 (mouse hepatocyte) cell lines are commonly used.[1]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., Williams' E Medium for primary hepatocytes, DMEM for cell lines) supplemented with serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[6][8]
-
Treatment: (E)-GW4064 is dissolved in a suitable solvent like DMSO. Cells are treated with concentrations typically ranging from the nanomolar to low micromolar range for various durations (e.g., 12, 24, or 48 hours). A vehicle control (DMSO) is always included.[7][8][11]
Gene Expression Analysis (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from treated cells or liver tissue using methods such as TRIzol reagent or commercially available kits.[8]
-
Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The relative expression levels of target genes are quantified using real-time PCR with specific primers for each gene. A housekeeping gene (e.g., 36B4, β-actin) is used for normalization.[10]
In Vivo Animal Studies
-
Animal Models: C57BL/6 mice on a high-fat diet (HFD) are frequently used to study metabolic effects. Rat models of cholestasis, such as bile duct ligation (BDL) or α-naphthylisothiocyanate (ANIT) treatment, are employed to investigate hepatoprotective effects.[1][8]
-
Dosing: (E)-GW4064 is typically administered via oral gavage or intraperitoneal injection. Dosages can range from 20 mg/kg to 50 mg/kg daily or on specific schedules.[1][12]
-
Sample Collection: At the end of the study, blood serum is collected for biochemical analysis (e.g., ALT, AST levels), and liver tissue is harvested for histological examination and gene expression analysis.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow related to the action of (E)-GW4064 in hepatocytes.
References
- 1. benchchem.com [benchchem.com]
- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]
- 6. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
The Dichotomous Nature of GW4064: A Guide to its Pro-Apoptotic and Pro-Survival Functions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: GW4064, a potent synthetic agonist of the Farnesoid X Receptor (FXR), has emerged as a critical pharmacological tool for elucidating the diverse roles of FXR in metabolic homeostasis and disease. While extensively studied for its regulatory effects on bile acid, lipid, and glucose metabolism, GW4064 exhibits a fascinating and complex duality in its influence on cell fate, capable of promoting both apoptosis and cell survival. This technical guide provides a comprehensive investigation into the pro-apoptotic versus pro-survival functions of GW4064, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to aid researchers in navigating its multifaceted activities.
Pro-Apoptotic Functions of GW4064
In numerous cancer cell lines, GW4064 has demonstrated significant anti-tumor effects by inducing programmed cell death.[1][2] This pro-apoptotic activity is often mediated through the activation of FXR, leading to the modulation of downstream signaling cascades that control cell cycle progression and apoptosis.
Key Signaling Pathways in GW4064-Induced Apoptosis
The pro-apoptotic effects of GW4064 are not governed by a single, universal mechanism but rather a network of context-dependent signaling pathways.
-
MAPK and ERK1/2 Signaling: In colorectal and esophageal squamous cell carcinoma (ESCC) cells, GW4064 has been shown to activate the MAPK signaling pathway and inhibit the ERK1/2 signaling pathway, respectively.[1][2] In ESCC cells, activation of FXR by GW4064 leads to a decrease in the phosphorylation of ERK1/2, a key regulator of cell proliferation and survival.[2][3] This inhibition of ERK1/2 signaling is associated with an increase in the expression of pro-apoptotic genes.[2][3]
-
Endoplasmic Reticulum (ER) Stress: GW4064 can induce immunogenic cell death in colorectal cancer cells by triggering ER stress.[1] This involves the upregulation of ER stress-related proteins such as ATF3, CHOP, and XBP1, which can activate apoptotic pathways when the unfolded protein response is overwhelmed.[1]
-
FXR-Independent Apoptosis: Intriguingly, some studies have reported that GW4064 can induce apoptosis in an FXR-independent manner.[4][5] In MCF-7 breast cancer cells, which have been found to lack FXR expression, GW4064-mediated apoptosis is suggested to be mediated through off-target effects on histamine (B1213489) receptors.[4][5] This highlights the importance of considering potential FXR-independent mechanisms when interpreting experimental results.
Quantitative Data on Pro-Apoptotic Effects
The following table summarizes the quantitative data from various studies investigating the pro-apoptotic effects of GW4064.
| Cell Line | Assay Type | Parameter | Value | Reference |
| HCT116 (Colorectal Cancer) | CCK-8 Assay | IC50 | 6.9 µM | [1] |
| CT26 (Colorectal Cancer) | CCK-8 Assay | IC50 | 6.4 µM | [1] |
| KYSE150 (ESCC) | Flow Cytometry | % Apoptotic Cells (3 µM, 24h) | ~2-fold increase vs. control | [2] |
| KYSE150 (ESCC) | Flow Cytometry | % Apoptotic Cells (3 µM, 48h) | ~3-fold increase vs. control | [2] |
| EC109 (ESCC) | Flow Cytometry | % Apoptotic Cells (3 µM, 48h) | 25.1% | [2] |
| Hela (Cervical Cancer) | Flow Cytometry | Apoptosis | Dose-dependent increase | [6] |
| Siha (Cervical Cancer) | Flow Cytometry | Apoptosis (1 and 3 µM, 48h) | Dose-dependent increase | [6] |
Pro-Survival Functions of GW4064
In contrast to its pro-apoptotic effects in cancer cells, GW4064 can exert pro-survival and protective functions in other contexts, particularly in models of liver injury and intestinal inflammation.[7][8] These effects are primarily mediated through FXR-dependent pathways that suppress inflammation and inhibit apoptosis.
Key Signaling Pathways in GW4064-Mediated Cell Survival
-
Inhibition of Inflammatory Signaling: In a mouse model of lipopolysaccharide (LPS)-induced hepatic inflammation, GW4064 was shown to alleviate liver injury by inhibiting the Toll-like receptor 4 (TLR4)-mediated p38 MAPK signaling pathway.[7] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7]
-
Maintenance of Intestinal Barrier Function: GW4064 protects against LPS-induced intestinal epithelial barrier dysfunction.[9][10] This protective effect is mediated by the FXR/αKlotho/βKlotho/FGFs pathway, which is crucial for maintaining intestinal homeostasis.[9][10]
-
Noncanonical Anti-Apoptotic Function of FXR: A novel, transcription-independent mechanism of apoptosis inhibition by FXR has been described.[11] In this noncanonical pathway, FXR directly interacts with caspase 8 in the cytoplasm, preventing the formation of the death-inducing signaling complex (DISC) and subsequent caspase activation.[11] This suggests that increasing FXR protein levels, rather than just activating it with an agonist, could be a therapeutic strategy to inhibit hepatocyte apoptosis.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Apoptosis Assay (Flow Cytometry)
-
Cell Seeding: Seed 3 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with the desired concentrations of GW4064 or vehicle control for the specified duration (e.g., 24 or 48 hours).[1][2]
-
Cell Harvesting: Collect the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 10-15 minutes in the dark at room temperature.[1]
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[12]
-
Treatment: Replace the medium with fresh medium containing various concentrations of GW4064 or vehicle control (final DMSO concentration ≤ 0.1%).[12]
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measurement: Measure the absorbance at 450 nm or 570 nm using a microplate reader.
Luciferase Reporter Assay for FXR Activation
-
Cell Culture and Transfection: Culture HEK293 or HepG2 cells in DMEM supplemented with 10% FBS. Seed cells in 24-well plates and transfect them with an FXR expression plasmid, an FXRE-driven luciferase reporter plasmid, and a control plasmid (e.g., β-galactosidase) for normalization.[13][14]
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of GW4064 (e.g., from 1 nM to 10 µM) or vehicle control.[13]
-
Incubation: Incubate the cells for another 24 hours.[13]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[13]
-
Data Analysis: Normalize the luciferase activity to the co-transfected control plasmid. Plot the fold induction of luciferase activity against the log concentration of GW4064 to determine the EC50 value.[13]
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by GW4064.
GW4064 Pro-Apoptotic Signaling in Cancer Cells
Caption: Pro-apoptotic signaling pathways activated by GW4064.
GW4064 Pro-Survival Signaling
Caption: Pro-survival signaling pathways modulated by GW4064.
Experimental Workflow for Investigating GW4064's Dual Functions
References
- 1. tandfonline.com [tandfonline.com]
- 2. Activation of FXR Suppresses Esophageal Squamous Cell Carcinoma Through Antagonizing ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FXR activation suppresses NF-κB signaling, proliferation and migration in cervical cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 7. GW4064 attenuates lipopolysaccharide-induced hepatic inflammation and apoptosis through inhibition of the Toll-like receptor 4-mediated p38 mitogen-activated protein kinase signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesoid X Receptor Protects Liver Cells from Apoptosis Induced by Serum Deprivation in Vitro and Fasting in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Noncanonical farnesoid X receptor signaling inhibits apoptosis and impedes liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Role of GW4064 in Regulating Autophagy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the emerging role of the synthetic farnesoid X receptor (FXR) agonist, GW4064, in the regulation of autophagy. Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. Understanding how compounds like GW4064 modulate this pathway is of significant interest for therapeutic development in various fields, including oncology and metabolic diseases.
Introduction to GW4064 and Autophagy
GW4064 is a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear receptor primarily known for its role in bile acid, lipid, and glucose metabolism.[1] Recent evidence has unveiled a novel function for GW4064 in the modulation of autophagy, a catabolic process involving the formation of double-membraned vesicles called autophagosomes that sequester and deliver cytoplasmic cargo to lysosomes for degradation. The regulation of autophagy is complex, involving a multitude of signaling pathways and autophagy-related genes (ATGs). Key protein markers used to monitor autophagy include the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and the degradation of sequestosome 1 (p62/SQSTM1), an autophagy receptor.
Quantitative Effects of GW4064 on Autophagy Markers
The impact of GW4064 on autophagy appears to be cell-type and context-dependent, with studies reporting both inhibitory and stimulatory effects. The following tables summarize the quantitative data from key studies investigating the effects of GW4064 on the established autophagy markers, LC3 and p62.
Table 1: Effect of GW4064 on LC3-II/LC3-I Ratio and p62 Protein Levels
| Cell Type/Model | Treatment Conditions | Change in LC3-II/LC3-I Ratio | Change in p62 Protein Level | Reference |
| Mouse Liver (in vivo) | GW4064 treatment in fasted mice | Decreased | Increased | [2] |
| Primary Mouse Hepatocytes | GW4064 (100 nM) for 6h with chloroquine (B1663885) (50 µM) | Decreased | - | [2] |
| Hypoxia-treated HK2 Cells | GW4064 (500 nM) for 1h, then 6h hypoxia | Decreased | Increased | [3] |
| Yellow Catfish Hepatocytes | Fatty acids + GW4064 | Aggravated FA-induced inhibition | - | [4] |
Note: An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation, while a decrease in p62 levels suggests increased autophagic flux. Conversely, a decrease in the LC3-II/I ratio and an increase in p62 can indicate inhibition of autophagy.
Signaling Pathways Involved in GW4064-Mediated Autophagy Regulation
The primary mechanism by which GW4064 regulates autophagy involves the activation of its cognate receptor, FXR. The downstream signaling cascades, however, can vary.
The FXR/CREB Axis in Transcriptional Repression of Autophagy
In hepatic and renal cells, GW4064 has been shown to inhibit autophagy through a novel FXR-CREB (cAMP response element-binding protein) signaling axis.[2][3][4] Upon activation by GW4064, FXR translocates to the nucleus and interacts with CREB, a key transcriptional activator of many autophagy-related genes. This interaction disrupts the formation of a functional CREB-CRTC2 (CREB-regulated transcription coactivator 2) complex, leading to the transcriptional repression of a network of autophagy genes, including Atg7, Ulk1, and Tfeb.[2]
Regulation of mTOR and AMPK Signaling
The mTOR (mammalian target of rapamycin) and AMPK (AMP-activated protein kinase) pathways are central regulators of autophagy. mTORC1 is a potent inhibitor of autophagy, while AMPK is a key activator.[5][6][7] While direct modulation of mTOR and AMPK by GW4064 is not extensively detailed, the FXR-mediated transcriptional control of key autophagy initiators like ULK1 suggests an upstream regulatory role that can influence the activity of these central pathways. For instance, by repressing Ulk1 transcription, GW4064 can effectively dampen the initiation of autophagy, a process tightly controlled by both mTOR and AMPK.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to assess the role of GW4064 in autophagy.
Western Blot Analysis of LC3 and p62
This protocol is for the detection and quantification of LC3-I to LC3-II conversion and p62 degradation in cell lysates following treatment with GW4064.
Materials:
-
Cell culture reagents
-
GW4064 (specific FXR agonist)
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with the desired concentration of GW4064 or vehicle control for the specified duration. To assess autophagic flux, a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) can be added for the last 2-4 hours of the GW4064 treatment.[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on the appropriate SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system. Densitometric analysis can be performed to quantify the LC3-II/LC3-I ratio and p62 levels relative to the loading control.
Immunofluorescence for LC3 Puncta
This protocol is for the visualization and quantification of autophagosomes by staining for endogenous LC3 in cells treated with GW4064.
Materials:
-
Cells cultured on coverslips
-
GW4064
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or 50 µg/ml digitonin)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture plate. Treat with GW4064 as described in the Western blot protocol.
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash cells three times with PBS and block with blocking solution for 30-60 minutes.
-
Antibody Incubation:
-
Incubate with primary anti-LC3B antibody (e.g., 1:200 dilution in blocking solution) for 1 hour at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody (e.g., 1:500 dilution in blocking solution) for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash cells three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ). An increase in the number of puncta indicates an accumulation of autophagosomes.
Conclusion
The FXR agonist GW4064 is emerging as a significant modulator of autophagy. Its effects are context-dependent, with evidence for both inhibition, primarily through the transcriptional repression of autophagy-related genes via the FXR-CREB axis, and stimulation of autophagy in certain cancer cells. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide will aid researchers in further elucidating the intricate role of GW4064 in autophagy and exploring its therapeutic potential. Future studies are warranted to fully dissect the cell-type-specific mechanisms and the interplay with other key autophagy regulatory pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptional regulation of autophagy by an FXR/CREB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The critical role of FXR is associated with the regulation of autophagy and apoptosis in the progression of AKI to CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR-mediated inhibition of autophagy contributes to FA-induced TG accumulation and accordingly reduces FA-induced lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. Frontiers | AMPK/mTOR Signaling in Autophagy Regulation During Cisplatin-Induced Acute Kidney Injury [frontiersin.org]
- 7. AMPK and mTOR coordinate the regulation of Ulk1 and mammalian autophagy initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-GW4064: A Farnesoid X Receptor Agonist for Modulating Intestinal Barrier Function and Gut Microbiota
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(E)-GW4064 is a potent, non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that is a critical regulator of bile acid, lipid, and glucose metabolism. Emerging research has highlighted the significant role of FXR activation by GW4064 in maintaining intestinal homeostasis. This guide provides a comprehensive overview of the impact of (E)-GW4064 on intestinal barrier integrity and the composition of the gut microbiota. By activating FXR-dependent signaling pathways, GW4064 enhances the expression of key tight junction proteins, thereby strengthening the intestinal epithelial barrier. Furthermore, GW4064 modulates the gut microbiome, reversing dysbiosis and promoting a healthier microbial community structure. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams of the underlying molecular pathways and experimental workflows.
Mechanism of Action: The Farnesoid X Receptor (FXR) Signaling Pathway
The primary molecular target of (E)-GW4064 is the Farnesoid X Receptor (FXR). In the intestine, FXR acts as a sensor for bile acids. Upon activation by an agonist like GW4064, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.
One of the most critical pathways modulated by GW4064 in the gut is the FXR/Klotho/Fibroblast Growth Factor (FGF) axis . Activation of intestinal FXR by GW4064 induces the expression of αKlotho, βKlotho, and subsequently FGF19, FGF21, and FGF23.[1][2] This signaling cascade is crucial for maintaining intestinal barrier integrity, regulating bile acid synthesis, and preventing inflammation.[1][2] The protective effects of GW4064 are demonstrated to be FXR-dependent, as they are not observed in FXR-knockout (FXR-KO) mice.[1][3]
Impact on Intestinal Barrier Function
A key feature of GW4064's protective effect in the gut is its ability to enhance the integrity of the intestinal epithelial barrier. In preclinical models of intestinal injury, such as those induced by lipopolysaccharide (LPS), GW4064 administration ameliorates damage to the mucosal morphology and strengthens the barrier.[1] This is achieved primarily by upregulating the expression of critical tight junction proteins.
Data on Intestinal Barrier Protein Expression
Studies consistently show that GW4064 treatment increases the protein levels of claudin-1 and zonula occludens-1 (ZO-1) , which are essential for sealing the paracellular space between intestinal epithelial cells.[1][2][4] This effect is abrogated in FXR-KO mice, confirming the FXR-dependent nature of this regulation.[1]
| Parameter | Model / Condition | Treatment Group | Observation | Reference |
| Claudin-1 Protein | LPS-Treated Wild-Type (WT) Mice | WT + LPS + GW4064 | Increased expression compared to LPS-only group | [1][5] |
| ZO-1 Protein | LPS-Treated Wild-Type (WT) Mice | WT + LPS + GW4064 | Increased expression compared to LPS-only group | [1][5] |
| Claudin-1 & ZO-1 Protein | LPS-Treated FXR-KO Mice | FXR-KO + LPS + GW4064 | No significant increase observed | [1][3] |
| Histological Score | LPS-Treated Wild-Type (WT) Mice | WT + LPS + GW4064 | Significant improvement in intestinal mucosal morphology | [1] |
Experimental Protocol: LPS-Induced Intestinal Injury Mouse Model
This protocol describes a common method to assess the protective effects of GW4064 on intestinal barrier function in vivo.
-
Animal Model: Use Wild-Type (e.g., C57BL/6) and FXR-KO mice for comparison. House animals under standard pathogen-free conditions.
-
Induction of Injury: Administer a single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) at a dose of 5 mg/kg to induce intestinal injury and barrier dysfunction.
-
Treatment:
-
Twelve hours after the LPS injection, begin treatment with (E)-GW4064.
-
Administer GW4064 via i.p. injection at a dose of 20 mg/kg.
-
Repeat the GW4064 injection every 12 hours for a total of two doses.[1]
-
A control group receives a vehicle (e.g., DMSO) on the same schedule.
-
-
Sample Collection: Six hours after the final GW4064 treatment, euthanize the animals. Collect colon and ileum tissues for analysis.
-
Analysis of Barrier Proteins (Western Blot):
-
Homogenize collected intestinal tissues to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins (30-50 µg per lane) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against claudin-1, ZO-1, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software. Normalize target protein levels to the loading control.
-
Modulation of Gut Microbiota
The gut microbiota plays a pivotal role in intestinal health, and its composition is bidirectionally linked with bile acid metabolism and FXR signaling. GW4064 treatment has been shown to induce significant, beneficial changes in the gut microbial community.
Data on Gut Microbiota Composition
GW4064 can reverse gut dysbiosis by increasing microbial diversity and altering the abundance of key bacterial phyla and genera. A common hallmark of dysbiosis, a high ratio of Firmicutes to Bacteroidetes, is often counteracted by GW4064.[6][7]
| Parameter | Model / Condition | Treatment Group | Observation | Reference |
| Alpha Diversity (Chao1, Shannon) | LPS-Treated WT Mice | WT + LPS + GW4064 | Diversity restored to normal levels after being reduced by LPS | [1] |
| Alpha Diversity (Chao1, Shannon) | BTBR T+tf/J Mice (Autism Model) | BTBR + GW4064 | Increased alpha diversity compared to vehicle-treated BTBR mice | [6] |
| Phylum: Firmicutes | BTBR T+tf/J Mice | BTBR + GW4064 | Relative abundance decreased compared to vehicle-treated BTBR mice | [6] |
| Phylum: Bacteroidetes | BTBR T+tf/J Mice | BTBR + GW4064 | Relative abundance increased (from ~7.6% to ~27.6%) | [6] |
| Genus: Lactobacillus | BTBR T+tf/J Mice | BTBR + GW4064 | Reversed abnormal elevation seen in BTBR mice | [6][7] |
| Genus: Bacteroides, Escherichia | LPS-Treated WT Mice | WT + LPS + GW4064 | Abundance significantly reversed towards normal levels | [1] |
Experimental Protocol: 16S rRNA Gene Sequencing and Analysis
This protocol outlines the standard workflow for analyzing changes in gut microbiota following GW4064 treatment.
-
Sample Collection: Collect fresh fecal pellets from animals at the end of the experimental period. Immediately snap-freeze samples in liquid nitrogen and store them at -80°C until processing.
-
DNA Extraction: Extract total microbial genomic DNA from fecal samples (approx. 200 mg) using a commercially available DNA isolation kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V3-V4 region) using universal primers.
-
Perform PCR in a thermal cycler with a high-fidelity DNA polymerase.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products.
-
Prepare sequencing libraries using a library preparation kit (e.g., Illumina TruSeq).
-
Perform paired-end sequencing on an Illumina MiSeq or NovaSeq platform.
-
-
Bioinformatic Analysis:
-
Process raw sequencing reads: merge paired-end reads, filter for quality, and remove chimeras.
-
Cluster sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Assign taxonomy to the ASVs/OTUs by aligning them to a reference database (e.g., Greengenes, SILVA).
-
Calculate alpha diversity metrics (e.g., Chao1, Shannon index) to assess within-sample diversity.
-
Calculate beta diversity metrics (e.g., Bray-Curtis, UniFrac) and use Principal Coordinate Analysis (PCoA) to visualize between-sample community differences.
-
Perform statistical analysis to identify differentially abundant taxa between treatment groups.
-
Interplay of GW4064, Bile Acids, and the Gut Ecosystem
The effects of GW4064 on the intestinal barrier and microbiota are not independent phenomena but are part of a complex interplay. FXR activation directly influences bile acid homeostasis. This, in turn, shapes the microbial community, as different bacteria have varying tolerances and metabolic capacities for different bile acids. The altered microbiota can then further modify the bile acid pool, creating a feedback loop that influences FXR activity.
Conclusion
(E)-GW4064 demonstrates significant therapeutic potential for conditions associated with intestinal barrier dysfunction and gut dysbiosis. Its targeted activation of the Farnesoid X Receptor initiates a cascade of beneficial effects, including the reinforcement of epithelial tight junctions and the favorable modulation of the gut microbiota. The data strongly indicate that these effects are mediated through the FXR/Klotho/FGF signaling axis. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals exploring FXR agonists as a novel strategy for treating a range of gastrointestinal and metabolic disorders.
References
- 1. Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GW4064 Alters Gut Microbiota Composition and Counteracts Autism-Associated Behaviors in BTBR T+tf/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GW4064 Alters Gut Microbiota Composition and Counteracts Autism-Associated Behaviors in BTBR T+tf/J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-GW4064: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of (E)-GW4064, a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR). This document is intended to serve as a comprehensive resource, incorporating detailed experimental protocols and visual representations of key signaling pathways and workflows.
Chemical Structure and Properties
(E)-GW4064, with the IUPAC name 3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoic acid, is a non-steroidal small molecule that has been instrumental as a chemical tool for investigating the physiological roles of FXR.
Below is a summary of its key chemical and physical properties:
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₂Cl₃NO₄ | --INVALID-LINK-- |
| Molecular Weight | 542.8 g/mol | --INVALID-LINK-- |
| CAS Number | 278779-30-9 | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| IUPAC Name | 3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoic acid | --INVALID-LINK-- |
| SMILES | CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)/C=C/C4=CC(=CC=C4)C(=O)O)Cl | --INVALID-LINK-- |
| InChIKey | BYTNEISLBIENSA-MDZDMXLPSA-N | --INVALID-LINK-- |
| Solubility | DMSO: ≥24.7 mg/mLDMF: 25 mg/mLEthanol: 1 mg/mLWater: Insoluble | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| XLogP3-AA (Calculated) | 8.3 | --INVALID-LINK-- |
| EC₅₀ for FXR | 15 nM - 65 nM | --INVALID-LINK--, --INVALID-LINK-- |
Mechanism of Action and Signaling Pathways
(E)-GW4064 primarily functions as a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor crucial for bile acid, lipid, and glucose homeostasis. However, it is also known to have off-target effects, particularly on G protein-coupled receptors (GPCRs).
FXR-Dependent Signaling Pathway
The canonical signaling pathway of (E)-GW4064 involves its direct binding to the ligand-binding domain of FXR. This interaction induces a conformational change in the receptor, leading to the recruitment of coactivators and the dissociation of corepressors. The activated (E)-GW4064-FXR complex then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
A key downstream effect of FXR activation is the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is central to maintaining bile acid homeostasis.
FXR-Independent Signaling Pathway
Recent studies have revealed that (E)-GW4064 can also exert biological effects independently of FXR. This is primarily through its interaction with various G protein-coupled receptors (GPCRs), most notably histamine (B1213489) receptors. This off-target activity is an important consideration when interpreting experimental data obtained using (E)-GW4064.
Methodological & Application
Application Notes: In Vivo Mouse Studies with (E)-GW4064, an FXR Agonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-3-(2-(2-Chloro-4-((3-(2,6-dichlorophenyl)-5-(isopropyl)isoxazol-4-yl)methoxy)phenyl)vinyl)benzoic acid, commonly known as GW4064, is a potent, selective, non-steroidal synthetic agonist for the Farnesoid X Receptor (FXR).[1] FXR is a nuclear receptor that functions as a primary sensor for bile acids and plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1] Activation of FXR by GW4064 has been shown to ameliorate metabolic disorders in various mouse models, making it an invaluable tool for preclinical research into conditions such as nonalcoholic steatohepatitis (NASH), obesity, diabetes, and intestinal inflammation.[2][3][4] These application notes provide detailed protocols and summarized data for utilizing GW4064 in in vivo mouse studies.
Mechanism of Action: FXR Signaling Pathway
GW4064 binds to the ligand-binding domain of FXR, inducing a conformational change that promotes its heterodimerization with the Retinoid X Receptor (RXR). This activated FXR/RXR complex binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1] A key target is the Small Heterodimer Partner (SHP), which in turn represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[1] This mechanism is central to maintaining metabolic homeostasis.
Caption: Core mechanism of GW4064-mediated FXR activation.
Experimental Protocols
The following are detailed methodologies for common in vivo mouse experiments involving GW4064.
General Experimental Workflow
A typical workflow for in vivo studies with GW4064 involves acclimatization, model induction, treatment, and subsequent analysis.
Caption: General experimental workflow for in vivo GW4064 studies.
Protocol 1: High-Fat Diet (HFD)-Induced Metabolic Syndrome Model
This protocol is designed to assess the efficacy of GW4064 in a diet-induced obesity and hepatic steatosis model.[2][4]
1. Objective: To evaluate the effects of GW4064 on weight gain, hepatic lipid accumulation, and glucose homeostasis in mice fed a high-fat diet.
2. Materials:
-
Male C57BL/6 mice, 8-15 weeks old.[2]
-
High-Fat Diet (HFD, e.g., 45-60% kcal from fat).
-
Standard chow diet.
-
(E)-GW4064 (Sigma-Aldrich or equivalent).
-
Vehicle: Dimethyl sulfoxide (B87167) (DMSO) or corn oil.[1][2]
-
Equipment for intraperitoneal (i.p.) injection or oral gavage.
3. Methodology:
-
Acclimation: Acclimate mice to individual housing for at least one week with ad libitum access to standard chow and water.
-
Diet Induction: Switch experimental groups to an HFD for 8-12 weeks to induce an obese phenotype. Maintain a control group on standard chow.[1]
-
Grouping & Treatment: Randomly assign HFD-fed mice into a vehicle control group and a GW4064 treatment group (n=5-10 mice per group).
-
Administration: Administer GW4064 or vehicle for 4-6 weeks. A common regimen is 30-50 mg/kg body weight, administered via i.p. injection daily or twice weekly.[2][4][5]
-
Monitoring: Monitor body weight and food intake weekly.
-
Terminal Procedures: At the end of the treatment period, fast mice overnight. Collect blood via cardiac puncture for plasma analysis. Euthanize mice and harvest tissues (liver, adipose tissue, intestine) for further analysis.
4. Analysis:
-
Plasma Analysis: Measure levels of glucose, insulin (B600854), triglycerides, and total cholesterol.
-
Liver Analysis: Measure liver weight. Perform histological analysis using Hematoxylin and Eosin (H&E) for general morphology and Oil Red O staining for lipid accumulation.[2] Quantify hepatic triglyceride and free fatty acid content.
-
Gene/Protein Expression: Analyze the expression of genes involved in lipid metabolism (e.g., Cd36, Srebp-1c), gluconeogenesis (Pepck, G6pase), and FXR activation (Shp) via qPCR or Western blot.[2][4]
Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Inflammation Model
This protocol evaluates the anti-inflammatory and gut barrier-protective properties of GW4064.[6][7]
1. Objective: To determine if GW4064 can protect against LPS-induced systemic inflammation, liver injury, and intestinal barrier dysfunction.
2. Materials:
-
Male C57BL/6J mice (Wild-Type, WT) and FXR knockout (FXR-KO) mice, if available, for mechanistic studies.
-
Lipopolysaccharide (LPS) from E. coli.
-
(E)-GW4064.
-
Vehicle: DMSO or saline.
3. Methodology:
-
Model Induction: Administer a single i.p. injection of LPS (e.g., 5 mg/kg body weight).[6][7]
-
Treatment: Administer GW4064 (e.g., 20 mg/kg, i.p.) at specified time points relative to the LPS challenge. A representative protocol involves two GW4064 injections, one at 12 hours and another at 24 hours post-LPS injection.[6][7]
-
Terminal Procedures: Euthanize mice 6 hours after the final GW4064 injection.[6] Collect blood and tissues (liver, colon) for analysis.
4. Analysis:
-
Plasma Analysis: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and liver injury markers (e.g., ALT, AST).
-
Histology: Perform H&E staining on liver and colon sections to assess tissue damage and inflammatory cell infiltration.
-
Protein Expression: Use Western blotting or immunohistochemistry to analyze the expression of tight junction proteins (e.g., ZO-1, claudin-1) in the colon and inflammatory pathway proteins (e.g., TLR4, p-p38 MAPK) in the liver.[6][7]
-
Bile Acid Profiling: Analyze bile acid composition in plasma, liver, and colon using mass spectrometry.[6]
Quantitative Data Presentation
The following tables summarize quantitative data from key in vivo studies.
Table 1: Summary of In Vivo Study Designs and Key Metabolic Findings
| Mouse Model | GW4064 Dose, Route, Frequency | Duration | Key Findings | Reference(s) |
|---|---|---|---|---|
| C57BL/6 (HFD-fed) | 50 mg/kg, i.p., twice weekly | 6 weeks | Attenuated weight gain; reduced hepatic triglycerides and free fatty acids; improved glucose tolerance. | [2][4] |
| C57BL/6 (LPS-induced) | 20 mg/kg, i.p., two doses | ~30 hours | Ameliorated liver injury; preserved intestinal barrier integrity by increasing ZO-1 and claudin-1. | [6][7] |
| BTBR T+tf/J (Autism model) | 30 mg/kg, i.p., daily | 7 days | Rescued sociability deficits; modulated gut microbiota by decreasing the Firmicutes/Bacteroidetes ratio. | [8] |
| db/db (Diabetic model) | 30 mg/kg, oral gavage, daily | 5 days | Significantly lowered blood glucose and plasma triglyceride levels. | [3] |
| CT26 Tumor-bearing BALB/c | 30 mg/kg, i.p., daily | 14 days | Upregulated PD-L1 expression in tumors; enhanced anti-tumor effects when combined with anti-PD-L1 antibody. |[5] |
Table 2: Effects of GW4064 on Gene and Protein Expression
| Target | Model/Tissue | Regulation | Effect | Reference |
|---|---|---|---|---|
| Shp (mRNA) | Liver (WT mice) | Upregulation | Confirms FXR target engagement. | [3] |
| Cd36 (mRNA & Protein) | Liver (HFD-fed mice) | Downregulation | Reduces hepatic fatty acid uptake, preventing steatosis. | [2] |
| Pepck & G6pase (mRNA) | Liver (HFD-fed mice) | Downregulation | Suppresses hepatic gluconeogenesis, lowering blood glucose. | [2][3][4] |
| Claudin-1 & ZO-1 (Protein) | Colon (LPS-treated mice) | Upregulation | Enhances intestinal tight junction integrity. | [6] |
| F4/80 (Macrophage marker) | Pancreas (Pancreatitis model) | Downregulation | Reduces macrophage infiltration and inflammation. | [9] |
| Fincor (eRNA) | Liver (WT mice) | Upregulation | A novel FXR-induced enhancer RNA involved in reducing liver inflammation. |[10] |
Signaling Pathway Visualization
Activation of FXR by GW4064 initiates a cascade of transcriptional changes that collectively improve metabolic health.
Caption: Downstream metabolic effects of GW4064-mediated FXR activation.
Conclusion
(E)-GW4064 is a versatile and potent pharmacological tool for investigating the role of FXR in vivo. The experimental protocols and data provided herein offer a comprehensive guide for researchers studying metabolic diseases, inflammation, and related disorders. Careful consideration of the mouse model, dosage, and administration route is critical for designing robust experiments and obtaining reproducible results. The findings from studies using GW4064 continue to underscore FXR as a promising therapeutic target for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. GW4064 attenuates lipopolysaccharide-induced hepatic inflammation and apoptosis through inhibition of the Toll-like receptor 4-mediated p38 mitogen-activated protein kinase signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GW4064 Alters Gut Microbiota Composition and Counteracts Autism-Associated Behaviors in BTBR T+tf/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hammerhead-type FXR agonists induce an enhancer RNA Fincor that ameliorates nonalcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E)-GW4064 in Rodent Models of NAFLD
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-GW4064 is a potent and selective synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR by GW4064 has been shown to ameliorate diet-induced hepatic steatosis, inflammation, and insulin (B600854) resistance in various rodent models of Nonalcoholic Fatty Liver Disease (NAFLD).[1][3][4] These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for utilizing (E)-GW4064 in preclinical NAFLD research.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies utilizing (E)-GW4064 in rodent models of NAFLD.
Table 1: (E)-GW4064 Dosage and Administration in Rodent NAFLD Models
| Parameter | Mouse Model (C57BL/6) | Rat Model |
| Dosage | 30 mg/kg or 50 mg/kg | Not explicitly stated for NAFLD, but used in cholestasis models |
| Route of Administration | Intraperitoneal (IP) injection | Intraperitoneal (IP) injection |
| Vehicle | DMSO | Corn oil |
| Frequency | Once daily or twice weekly | Daily |
| Duration | 1 to 6 weeks | 4 days (in cholestasis model) |
| Reference | [1][3][4] | [5] |
Table 2: Effects of (E)-GW4064 on Key NAFLD Parameters in High-Fat Diet (HFD)-Fed Mice
| Parameter | Control (HFD + Vehicle) | HFD + GW4064 | Percentage Change | Reference |
| Body Weight Gain | Significantly higher | Suppressed | - | [1][4] |
| Hepatic Triglyceride | Elevated | Significantly reduced | ↓ | [1][4] |
| Hepatic Free Fatty Acids | Elevated | Significantly reduced | ↓ | [1][4] |
| Serum ALT | Elevated | Significantly decreased | ↓ | [3] |
| Serum AST | Elevated | Significantly decreased | ↓ | [3] |
| Hepatic CD36 mRNA | Upregulated | Markedly reduced by 37-60% | ↓ | [1] |
| Hepatic SREBP-1c mRNA | Unchanged | Unchanged | ↔ | [1] |
| Hepatic PEPCK mRNA | Upregulated | Decreased | ↓ | [1][4] |
| Hepatic G6Pase mRNA | Upregulated | Decreased | ↓ | [1][4] |
| Hepatic TNF-α mRNA | Upregulated | Attenuated | ↓ | [3] |
| Hepatic MCP-1 mRNA | Upregulated | Attenuated | ↓ | [3] |
Experimental Protocols
Protocol 1: Induction of NAFLD in Mice and Treatment with (E)-GW4064
This protocol describes the induction of NAFLD in C57BL/6 mice using a high-fat diet (HFD) and subsequent treatment with (E)-GW4064.
Materials:
-
Male C57BL/6 mice (6-15 weeks old)
-
High-Fat Diet (HFD; e.g., 45-60% kcal from fat)
-
Standard chow diet
-
(E)-GW4064 (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline or corn oil
-
Animal balance
-
Gavage needles or insulin syringes for IP injection
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week with free access to standard chow and water.
-
NAFLD Induction:
-
Divide mice into control and experimental groups.
-
Feed the control group a standard chow diet.
-
Feed the experimental groups a high-fat diet for a period of 8 to 16 weeks to induce obesity and hepatic steatosis.
-
-
(E)-GW4064 Preparation:
-
Prepare a stock solution of (E)-GW4064 in DMSO.
-
For administration, dilute the stock solution in a suitable vehicle such as corn oil or sterile saline to the desired final concentration (e.g., for a 30 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration would be 7.5 mg/mL).
-
-
Treatment Administration:
-
Monitoring and Sample Collection:
-
Monitor body weight and food intake weekly.
-
At the end of the treatment period, euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis (ALT, AST, lipids).
-
Perfuse the liver with PBS and collect liver tissue for histological analysis (H&E, Oil Red O staining), gene expression analysis (RT-qPCR), and protein analysis (Western blot).
-
Signaling Pathways and Experimental Workflow
Diagram 1: (E)-GW4064 Signaling Pathway in Hepatocytes
Caption: Signaling pathway of (E)-GW4064 in hepatocytes.
Diagram 2: Experimental Workflow for Evaluating (E)-GW4064 in a NAFLD Mouse Model
Caption: Experimental workflow for NAFLD mouse model and GW4064 treatment.
References
- 1. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. FXR agonist GW4064 alleviates endotoxin-induced hepatic inflammation by repressing macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] FXR agonist GW4064 alleviates endotoxin-induced hepatic inflammation by repressing macrophage activation. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Use of (E)-GW4064 in HepG2 and Caco-2 Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-GW4064 is a potent, non-steroidal synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, kidneys, and adrenal glands.[1] As a key regulator of bile acid, lipid, and glucose homeostasis, FXR is a significant therapeutic target for various metabolic and inflammatory diseases.[2][3][4] GW4064 is widely utilized in in vitro studies to investigate the physiological and pathological roles of FXR activation.[1]
These application notes provide detailed protocols for the use of (E)-GW4064 in cell culture assays with two commonly used human cell lines: HepG2, a hepatocyte carcinoma cell line, and Caco-2, a colorectal adenocarcinoma cell line that differentiates to form a polarized epithelial barrier resembling enterocytes. This document also highlights important considerations, such as the potential for FXR-independent effects of GW4064.[5][6][7]
Mechanism of Action
FXR-Dependent Signaling
The primary mechanism of action of (E)-GW4064 is the activation of FXR.[6] Upon binding, GW4064 induces a conformational change in FXR, leading to the recruitment of coactivator proteins and the dissociation of corepressors.[1] This activated FXR then forms a heterodimer with the Retinoid X Receptor (RXR).[1] The FXR/RXR heterodimer binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
A key target gene of FXR is the Small Heterodimer Partner (SHP), a transcriptional repressor. SHP, in turn, inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1] By inducing SHP, GW4064 effectively suppresses bile acid production.[1]
FXR-Independent Signaling
It is crucial to note that (E)-GW4064 can also exert effects independent of FXR.[5][6][7] Studies have shown that GW4064 can activate various signaling pathways in an FXR-independent manner, including the activation of G protein-coupled receptors (GPCRs) like histamine (B1213489) receptors H1 and H4, leading to downstream effects on cAMP and intracellular calcium levels.[5][7] Therefore, careful experimental design, including the use of appropriate controls, is necessary to distinguish between FXR-dependent and independent effects.
Data Presentation: Quantitative Effects of (E)-GW4064
The following tables summarize the quantitative data from studies using (E)-GW4064 in HepG2 and related colorectal cancer cell lines.
Table 1: Effects of (E)-GW4064 on Gene and Protein Expression in HepG2 Cells
| Target Gene/Protein | Effect | Concentration | Treatment Time | Fold Change/Observation | Reference |
| SHP mRNA | Induction | 1 µM | 48 hours | ~3-fold increase | [8][9] |
| CYP3A4 mRNA | Repression | 1 µM | 48 hours | ~75% decrease | [2][8][9] |
| PGC-1α mRNA and protein | Induction | 1 µM | 24 hours | Significant increase | |
| AdipoR2 mRNA | Induction | 5 µM | 12-48 hours | Time-dependent increase | [10] |
| OB-Rb mRNA | Induction | 5 µM | 12-48 hours | Time-dependent increase | [10] |
| CD36 protein | Repression | Dose-dependent | 24 hours | Dose-dependent reduction in oleic acid-induced accumulation | [3] |
Table 2: Effects of (E)-GW4064 on Cell Viability in Colorectal Cancer Cell Lines
| Cell Line | Assay | IC50 | Treatment Time | Reference |
| HCT116 | CCK-8 | 6.9 µM | 24 hours | [11] |
| CT26 | CCK-8 | 6.4 µM | 24 hours | [11] |
Experimental Protocols
Protocol 1: Preparation of (E)-GW4064 Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for GW4064.[1]
Materials:
-
(E)-GW4064 solid
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the vial of (E)-GW4064 powder to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of GW4064. To prepare 1 mL of a 10 mM stock solution, use 5.43 mg of GW4064 (Molecular Weight: 542.8 g/mol ).
-
Add the appropriate volume of DMSO to the weighed GW4064 in a sterile microcentrifuge tube.
-
Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or sonication can aid dissolution.[1]
-
Store the 10 mM stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
For preparing working solutions, thaw an aliquot of the stock solution and perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations. It is crucial to add the GW4064 stock solution to the medium and mix immediately to prevent precipitation.[1]
-
Note: The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[1]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of (E)-GW4064 on the viability of HepG2 or Caco-2 cells.
Materials:
-
HepG2 or Caco-2 cells
-
Complete cell culture medium
-
(E)-GW4064 working solutions
-
Vehicle control (DMSO in medium)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed HepG2 or Caco-2 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of (E)-GW4064 or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: FXR Reporter Gene Assay (Luciferase Assay)
This assay quantifies the ability of (E)-GW4064 to activate FXR, leading to the expression of a luciferase reporter gene.[1][10]
Materials:
-
HepG2 cells (or other suitable cells like HEK293T)
-
Complete cell culture medium
-
Expression plasmid for human FXR (if endogenous levels are low)
-
Reporter plasmid containing FXREs upstream of a luciferase gene (e.g., pGL4.13)
-
A control plasmid for normalization (e.g., expressing Renilla luciferase or β-galactosidase)
-
Transfection reagent
-
(E)-GW4064 working solutions
-
Vehicle control (DMSO in medium)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Co-transfect the cells with the FXR expression plasmid (if needed), the FXRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[1]
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of (E)-GW4064 or the vehicle control.[1]
-
Incubate the cells for another 24 hours.[1]
-
Lyse the cells and measure the firefly and Renilla (or other control) luciferase activities using a luminometer according to the manufacturer's protocol.[1][10]
-
Normalize the firefly luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number.
Protocol 4: Gene Expression Analysis (Quantitative Real-Time PCR)
This protocol outlines the steps to analyze changes in the expression of FXR target genes in HepG2 or Caco-2 cells treated with (E)-GW4064.
Materials:
-
HepG2 or Caco-2 cells
-
6-well cell culture plates
-
(E)-GW4064 working solutions
-
Vehicle control (DMSO in medium)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., SHP, CYP7A1, PGC-1α) and a housekeeping gene (e.g., GAPDH, β-actin)
-
SYBR Green or other qPCR master mix
-
Real-time PCR system
Procedure:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat the cells with the desired concentrations of (E)-GW4064 or vehicle control for the specified duration.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Protocol 5: Caco-2 Barrier Integrity Assay (Transepithelial Electrical Resistance - TEER)
This protocol is for assessing the integrity of the Caco-2 cell monolayer, which is crucial for permeability studies.
Materials:
-
Differentiated Caco-2 cells grown on permeable supports (e.g., Transwell® inserts) for 21 days
-
Complete cell culture medium
-
(E)-GW4064 working solutions
-
Vehicle control (DMSO in medium)
-
TEER meter with "chopstick" electrodes
Procedure:
-
Allow the TEER meter and electrodes to equilibrate in the cell culture incubator.
-
Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile PBS or culture medium.
-
Treat the Caco-2 monolayers with (E)-GW4064 or vehicle control by adding the compounds to the apical, basolateral, or both compartments, depending on the experimental design.
-
At specified time points, carefully place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. Ensure the electrodes are not touching the cell monolayer.
-
Record the resistance reading.
-
Measure the resistance of a blank insert (containing medium but no cells) to subtract from the cell monolayer readings.
-
Calculate the TEER value (in Ω·cm²) by multiplying the resistance by the surface area of the permeable support.
-
Monitor changes in TEER over time to assess the effect of GW4064 on barrier function.
Mandatory Visualizations
Caption: Canonical FXR signaling pathway activated by (E)-GW4064.
Caption: Workflow for analyzing gene expression changes.
Caption: Workflow for Caco-2 permeability and barrier integrity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols: GW4064-Mediated Farnesoid X Receptor (FXR) Activation via Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1] Its integral role in metabolic pathways has positioned it as a significant therapeutic target for a variety of conditions, including cholestasis, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome.[1] GW4064 is a potent and selective non-steroidal agonist of FXR, widely employed as a pharmacological tool to investigate the physiological and pathological functions of this receptor.[1] This document provides detailed application notes and protocols for a luciferase reporter assay to quantify the activation of FXR by GW4064.
The luciferase reporter assay is a highly sensitive and quantitative method for studying gene expression and is well-suited for screening compounds that modulate nuclear receptor activity.[1] In this assay, cells are engineered to express the FXR protein and a luciferase reporter gene under the control of an FXR-responsive promoter.[1] Activation of FXR by a ligand such as GW4064 leads to the expression of luciferase, and the resulting luminescence is directly proportional to the extent of FXR activation.[1]
Principle of the Assay
The GW4064 FXR luciferase reporter assay is founded on the principle of ligand-dependent transactivation of a reporter gene.[1] The essential components of this assay system are:
-
Host Cells: Mammalian cell lines that are easily transfectable and provide a suitable environment for FXR signaling, such as HEK293 or HepG2 cells.[1]
-
FXR Expression Vector: A plasmid that encodes the human FXR protein.[1]
-
Luciferase Reporter Vector: A plasmid containing the firefly luciferase gene downstream of a promoter with multiple copies of an FXR response element (FXRE).[1]
-
Internal Control Vector: A plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter to normalize for transfection efficiency and cell viability.
Upon treatment with GW4064, the ligand binds to the ligand-binding domain of FXR. This induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).[1][2] The FXR/RXR heterodimer then binds to the FXREs in the luciferase reporter plasmid, recruiting coactivators and initiating the transcription of the luciferase gene.[1][2] The expressed luciferase enzyme catalyzes the oxidation of its substrate, D-luciferin, in an ATP-dependent reaction that results in the emission of light.[3]
Signaling Pathway
Caption: FXR activation by GW4064 leading to target gene transcription.
Experimental Protocols
Materials
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin[2]
-
Expression plasmid for human FXR (e.g., pCMX-hFXR)[2]
-
Reporter plasmid containing multiple FXREs upstream of a minimal promoter driving a luciferase gene (e.g., pGL4.13[luc2/SV40])[2]
-
Internal control plasmid (e.g., pRL-TK encoding Renilla luciferase)[4]
-
Transfection reagent (e.g., Lipofectamine 2000)[2]
-
GW4064 stock solution (e.g., 10 mM in DMSO)[2]
-
Dual-Luciferase® Reporter Assay System[1]
-
White, opaque 96-well plates[1]
-
Luminometer[2]
-
Phosphate-buffered saline (PBS)[1]
-
Passive lysis buffer[1]
Cell Seeding
-
Trypsinize and count the cells.
-
Seed the cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium.[1]
-
Incubate overnight at 37°C in a 5% CO2 incubator. On the following day, cells should be approximately 70-80% confluent.[1]
Transfection
-
For each well, prepare a transfection mix containing:
-
Add the transfection mix to each well and gently swirl the plate.
-
Incubate for 4-6 hours at 37°C.[1]
-
After incubation, replace the transfection medium with fresh complete culture medium.
Compound Treatment
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of GW4064 (e.g., from 1 nM to 10 µM) or vehicle control (DMSO, final concentration ≤ 0.1%).[2]
-
Incubate the cells for another 24 hours.[2]
Luciferase Assay
-
Wash the cells once with 100 µL of PBS.[1]
-
Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker to ensure complete cell lysis.[1]
-
Following the manufacturer's protocol for the dual-luciferase assay system:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.
-
Measure the firefly luciferase activity using a luminometer.[1]
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity.[1]
-
Experimental Workflow
Caption: Step-by-step workflow of the FXR luciferase reporter assay.
Data Presentation and Analysis
Data Normalization
For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain a normalized response.[1] This normalization corrects for variability in transfection efficiency and cell number.
Fold Induction Calculation
Calculate the fold induction of luciferase activity by dividing the normalized luciferase activity of the GW4064-treated wells by the normalized luciferase activity of the vehicle control wells.
EC50 Determination
Plot the fold induction of luciferase activity against the log concentration of GW4064 and determine the EC50 value (the concentration of agonist that gives half-maximal response) using a non-linear regression curve fit.[2]
Quantitative Data Summary
| Parameter | Cell Line | Assay Type | Value |
| EC50 | HEK293 | Luciferase Reporter Assay | 30 nM |
| EC50 | HepG2 | Luciferase Reporter Assay | 0.02 µM |
| EC50 | CV-1 | Luciferase Reporter Assay | 15 nM |
Data sourced from multiple studies.[2][5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Luciferase Signal | Suboptimal cell density or transfection efficiency. Inactive luciferase reagent. Degraded plasmids. | Optimize cell number and transfection conditions. Use a fresh, potent luciferase assay reagent. Verify plasmid integrity.[1] |
| High Variability between Replicates | Inaccurate pipetting. Incomplete mixing of solutions. | Ensure precise and consistent pipetting. Thoroughly mix all reagents and cell suspensions. Utilize an internal control for normalization.[1] |
| High Background Signal | High basal activity of the reporter promoter. Incomplete cell lysis. Well-to-well crosstalk. | Employ a reporter construct with a promoter that has low basal activity. Ensure complete cell lysis. Use opaque-walled plates.[1] |
| FXR-Independent Activation | GW4064 may activate other signaling pathways at high concentrations. | Be aware that GW4064 has been reported to activate empty luciferase reporters in an FXR-independent manner, potentially through GPCR signaling.[6] Consider using appropriate controls to confirm FXR-specific effects. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Protein Expression Following GW4064 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW4064 is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose homeostasis.[1] Activation of FXR by GW4064 modulates the transcription of numerous target genes, leading to a cascade of downstream effects on various signaling pathways. Consequently, GW4064 is widely utilized as a pharmacological tool to investigate the physiological and pathophysiological roles of FXR.[1][2] Recent studies have also revealed that GW4064 can elicit cellular responses through FXR-independent mechanisms, primarily by interacting with G protein-coupled receptors (GPCRs), such as histamine (B1213489) receptors.[3][4]
Western blot analysis is a fundamental technique to investigate the effects of GW4064 on protein expression, providing valuable insights into its mechanism of action. This document offers detailed application notes and protocols for performing Western blot analysis to assess changes in protein expression in response to GW4064 treatment. It includes quantitative data from various studies, detailed experimental procedures, and diagrams of the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Protein Expression Changes
The following tables summarize the quantitative changes in the expression of key proteins observed in Western blot analyses following GW4064 treatment, as reported in various studies.
Table 1: FXR-Dependent Protein Expression Changes
| Target Protein | Cell/Tissue Type | Treatment Conditions | Fold Change (vs. Control) | Reference |
| FXR | Mouse Liver | GW4064 (20 mg/kg) after LPS injection | ~1.5 - 2.0 fold increase | [5] |
| SHP | Human Hepatocytes | 1 µM GW4064 for 48 hours | ~3.0 fold increase (mRNA) | [6] |
| SHP | HepG2 cells | 5 µM GW4064 for 6 hours | Significant increase | [7] |
| CD36 | Mouse Liver (HFD-fed) | GW4064 treatment | Significant decrease | [8][9] |
| CD36 | BNL CL.2 Mouse Liver Cells | 500 µM oleic acid + GW4064 | Dose-dependent decrease | [8] |
| αKlotho | Mouse Colon (LPS-treated) | GW4064 treatment | Significant increase | [10][11][12] |
| βKlotho | Mouse Colon (LPS-treated) | GW4064 treatment | Significant increase | [10][11][12] |
| FGF19 | Mouse Colon (LPS-treated) | GW4064 treatment | Significant increase | [10][11][12] |
| FGF21 | Mouse Colon (LPS-treated) | GW4064 treatment | Significant increase | [10][11][12] |
| FGF23 | Mouse Colon (LPS-treated) | GW4064 treatment | Significant increase | [10][11][12] |
| PD-L1 | HCT116 & CT26 CRC cells | GW4064 for 48 hours | Significant increase | [13] |
| p62/SQSTM1 | Mouse Ileum | GW4064 (150 mg/kg) for 16 hours | Significant increase | [14] |
Table 2: FXR-Independent and Other Protein Expression Changes
| Target Protein | Cell/Tissue Type | Treatment Conditions | Fold Change (vs. Control) | Reference |
| p-JNK | HCT116 & CT26 CRC cells | GW4064 for 48 hours | Significant increase | [13] |
| p-ERK1/2 | HCT116 & CT26 CRC cells | GW4064 for 48 hours | Significant increase | [13] |
| CREB (pS133) | HEK cells | 1 µM GW4064 | Dose-dependent increase | [3] |
| Gankyrin | Hepa 1-6 cells | Increasing concentrations of GW4064 | Dose-dependent decrease | [15] |
| C/EBPβ | Hepa 1-6 cells | Increasing concentrations of GW4064 | Dose-dependent increase | [15] |
| HDAC1 | Hepa 1-6 cells | Increasing concentrations of GW4064 | Dose-dependent increase | [15] |
Experimental Protocols
This section provides detailed protocols for cell culture and GW4064 treatment, followed by Western blot analysis to determine changes in protein expression.
Protocol 1: Cell Culture and GW4064 Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HepG2, MCF-7, HCT116) in appropriate culture dishes or plates. Allow the cells to adhere and reach 70-80% confluency.[16]
-
GW4064 Preparation: Prepare a stock solution of GW4064 in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[16][17]
-
Treatment: Dilute the GW4064 stock solution to the desired final concentrations in fresh culture medium. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.[17][18] Include a vehicle control (DMSO only) in all experiments.[18]
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of GW4064 or the vehicle control. Incubate the cells for the desired time period (e.g., 24 or 48 hours).[6][8]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18] For experiments investigating apoptosis, it may be necessary to collect both adherent and floating cells.[19]
Protocol 2: Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay, such as the Bicinchoninic acid (BCA) or Bradford assay.[16][18]
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[18][20]
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a polyacrylamide gel of an appropriate percentage to resolve the target protein.[18][20]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer at the manufacturer's recommended concentration, overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three to five times for 5-10 minutes each with TBST.[16]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein levels to a loading control (e.g., β-actin, GAPDH, or Histone H3 for nuclear fractions).[1][3][14]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by GW4064 and the general experimental workflow for Western blot analysis.
Signaling Pathways
Caption: Signaling pathways activated by GW4064.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis.
Logical Relationship for Troubleshooting
Caption: Troubleshooting conflicting GW4064 data.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. FXR inhibits gankyrin in mouse livers and prevents development of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. FXR Polyclonal Antibody (PA5-30951) [thermofisher.com]
Application Notes and Protocols for Real-time PCR Analysis of GW4064-Induced Gene Expression Changes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing real-time polymerase chain reaction (qPCR) to quantify changes in gene expression induced by the farnesoid X receptor (FXR) agonist, GW4064. GW4064 is a potent and selective synthetic ligand for FXR, a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis. Activation of FXR by GW4064 leads to the transcriptional regulation of a suite of target genes. This protocol outlines the necessary steps from cell culture and treatment to data analysis and interpretation, enabling researchers to reliably assess the pharmacological effects of GW4064 on gene expression.
Introduction
The farnesoid X receptor (FXR) is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR) to regulate gene expression.[1] Its natural ligands are bile acids, and it is highly expressed in the liver and intestine.[1] GW4064 is a synthetic, non-steroidal agonist of FXR that is widely used in research to investigate the physiological and pathophysiological roles of FXR activation.[2] Upon binding to GW4064, FXR undergoes a conformational change that promotes the recruitment of coactivators and the initiation of transcription of its target genes. Key target genes involved in bile acid and cholesterol metabolism include the small heterodimer partner (SHP), bile salt export pump (BSEP), fibroblast growth factor 19 (FGF19), and ileal bile acid-binding protein (IBABP).[3][4] Dysregulation of the FXR signaling pathway has been implicated in various metabolic diseases, making it an attractive therapeutic target. Real-time PCR is a sensitive and specific method for quantifying mRNA levels, making it an ideal tool to study the effects of compounds like GW4064 on gene expression.
Data Presentation
The following tables summarize typical quantitative data obtained from a real-time PCR experiment investigating the effect of GW4064 on FXR target gene expression in HepG2 cells.
Table 1: Raw Cycle Threshold (Ct) Values
| Target Gene | Sample Group | Replicate 1 (Ct) | Replicate 2 (Ct) | Replicate 3 (Ct) | Average Ct |
| SHP | Vehicle (DMSO) | 28.5 | 28.7 | 28.6 | 28.6 |
| GW4064 (1 µM) | 25.1 | 25.3 | 25.2 | 25.2 | |
| BSEP | Vehicle (DMSO) | 30.2 | 30.4 | 30.3 | 30.3 |
| GW4064 (1 µM) | 27.8 | 27.9 | 27.7 | 27.8 | |
| GAPDH | Vehicle (DMSO) | 22.1 | 22.3 | 22.2 | 22.2 |
| GW4064 (1 µM) | 22.0 | 22.1 | 22.2 | 22.1 |
Table 2: Relative Gene Expression Analysis (ΔΔCt Method)
| Target Gene | Sample Group | Average Ct | ΔCt (Average Ct Target - Average Ct GAPDH) | ΔΔCt (ΔCt Sample - ΔCt Vehicle) | Fold Change (2^-ΔΔCt) |
| SHP | Vehicle (DMSO) | 28.6 | 6.4 | 0.0 | 1.0 |
| GW4064 (1 µM) | 25.2 | 3.1 | -3.3 | 9.8 | |
| BSEP | Vehicle (DMSO) | 30.3 | 8.1 | 0.0 | 1.0 |
| GW4064 (1 µM) | 27.8 | 5.7 | -2.4 | 5.3 |
Experimental Protocols
This section provides a detailed methodology for conducting a real-time PCR experiment to measure gene expression changes in response to GW4064 treatment.
Cell Culture and Treatment
-
Cell Line Selection: Utilize a cell line endogenously expressing FXR, such as the human hepatoma cell line HepG2 or the human colorectal adenocarcinoma cell line Caco-2.[3]
-
Cell Seeding: Seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
GW4064 Treatment:
-
Prepare a stock solution of GW4064 in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the GW4064 stock solution in cell culture medium to the desired final concentration (e.g., 1 µM for HepG2 cells).[4]
-
Include a vehicle control group treated with the same concentration of DMSO as the GW4064-treated group.
-
Treat the cells for a specified duration (e.g., 24 hours).[5]
-
Table 3: Recommended GW4064 Treatment Conditions
| Cell Line | Target Gene | GW4064 Concentration | Treatment Duration |
| HepG2 | SHP, BSEP, FGF19 | 1 µM | 24 hours[4][5] |
| Caco-2 | FGF19, IBABP | 1 µM | 24 hours[6][7] |
RNA Isolation
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a suitable lysis reagent (e.g., TRIzol) or a lysis buffer from a commercial RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
cDNA Synthesis
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
A typical reaction mixture includes total RNA (1-2 µg), reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.
-
Perform the reverse transcription reaction according to the manufacturer's instructions (e.g., 25°C for 10 minutes, 37°C for 50 minutes, and 70°C for 15 minutes).
Real-time PCR (qPCR)
-
Prepare the qPCR reaction mixture containing the synthesized cDNA, forward and reverse primers for the target gene and a housekeeping gene, and a SYBR Green or TaqMan-based qPCR master mix.
-
Perform the qPCR using a real-time PCR detection system with typical cycling conditions: an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Perform a melt curve analysis at the end of the reaction to verify the specificity of the amplified product when using SYBR Green.
Table 4: Recommended Primer Sequences for Human Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| SHP | GCTGTCTGGAGTCCTTCTGG | GCCCTCAGCATGATCTCTGT |
| BSEP | AGG AAC AGC ACA GAG GCA AAG | GCA CCA GAG GCA GAG AAT GG |
| FGF19 | GGG TGT GTG GAG GAC CAA | GAT GGC TAG GGC AAG AAG A |
| IBABP | TGG GCT TCT CCT GGT TGT AG | GGT TCT GGC TTT CCT TCC TC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
Data Analysis
-
Obtain the cycle threshold (Ct) values for each target and housekeeping gene from the qPCR instrument.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method:
-
Normalize to Housekeeping Gene (ΔCt): For each sample, subtract the average Ct value of the housekeeping gene from the average Ct value of the target gene (ΔCt = CtTarget - CtHousekeeping).
-
Normalize to Control (ΔΔCt): Subtract the ΔCt of the vehicle control group from the ΔCt of the GW4064-treated group (ΔΔCt = ΔCtTreated - ΔCtControl).
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
-
Mandatory Visualizations
Caption: Experimental workflow for analyzing GW4064-induced gene expression changes.
Caption: GW4064-FXR signaling pathway leading to target gene expression.
References
- 1. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Regulation of FGF19 and FGF21 Expression by Cellular and Nutritional Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of expression of human intestinal bile acid-binding protein in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E)-GW 4064 Stock Solution Preparation in In Vitro Experiments
Introduction
(E)-GW 4064 is a potent and selective, non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in the regulation of bile acid, lipid, and glucose homeostasis.[1][2] Due to its significant regulatory functions, FXR has emerged as a critical therapeutic target for a variety of metabolic diseases, making this compound an indispensable tool for in vitro research to explore the physiological and pathological roles of FXR activation.[2] A key challenge in working with this compound is its poor solubility in aqueous solutions.[3][4] Therefore, the proper preparation of stock solutions is paramount for achieving reliable, reproducible, and accurate experimental outcomes.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and application of this compound stock solutions for in vitro studies.
Physicochemical Properties and Solubility
This compound is typically supplied as a white crystalline solid.[2][5] A thorough understanding of its physicochemical properties, particularly its solubility, is essential for the preparation of appropriate stock solutions.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₂₂Cl₃NO₄ | [5][6][7] |
| Molecular Weight | 542.84 g/mol | [5][6] |
| Appearance | White crystalline solid | [2][5] |
| Solubility in DMSO | ≥24.7 mg/mL; soluble to 100 mM | [8] |
| Solubility in Ethanol | Approximately 1 mg/mL | [5][7] |
| Aqueous Solubility | Sparingly soluble | [5] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for this compound.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Pre-weighing Preparation: Before opening the vial, allow the this compound powder to equilibrate to room temperature to prevent moisture condensation.[2]
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 5.43 mg of this compound.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the tube containing the weighed this compound. For a 10 mM solution, add 1 mL of DMSO for every 5.43 mg of the compound.
-
Dissolution: Tightly cap the tube and vortex the solution thoroughly until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[2] Ensure the final solution is clear and free of any particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[9]
Preparation of Working Solutions for Cell Culture
This section describes the dilution of the DMSO stock solution to the final desired concentration in cell culture media for in vitro experiments.
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.[2]
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration. It is crucial to add the this compound stock solution to the medium and mix immediately to prevent precipitation.[2]
-
Example for a 10 µM Working Solution: To prepare a 10 µM working solution, you can perform an intermediate dilution. For instance, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.[2]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the experimental wells.[2]
This compound Signaling Pathways
This compound primarily functions as a potent agonist of the Farnesoid X Receptor (FXR).[1] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Farnesoid X Receptor Response Elements (FXREs) on target genes, regulating their transcription.[1] This canonical pathway is central to the regulation of various metabolic processes.[1] Additionally, research has revealed that this compound can also act through FXR-independent pathways, including the modulation of G protein-coupled receptors (GPCRs).[1][10]
Caption: Signaling pathways of this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical workflow for preparing this compound stock and working solutions for use in in vitro experiments.
Caption: Workflow for preparing this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. GW 4064 | Autophagy | FXR | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Metabolic Syndrome in Animal Models with (E)-GW 4064: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing (E)-GW 4064, a potent and selective farnesoid X receptor (FXR) agonist, in the investigation of metabolic syndrome in animal models. The information compiled herein is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of FXR activation in metabolic diseases.
Introduction to this compound and its Role in Metabolic Syndrome
This compound is a synthetic, non-steroidal agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR by GW4064 has been shown to ameliorate multiple facets of metabolic syndrome in various animal models, making it a valuable pharmacological tool for preclinical research. Its mechanism of action involves binding to FXR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[2]
Key therapeutic effects of GW4064-mediated FXR activation in the context of metabolic syndrome include:
-
Improved Glucose Homeostasis: GW4064 has been demonstrated to lower blood glucose levels in diabetic mouse models.[3][4][5] This is achieved, in part, by repressing the expression of key gluconeogenic enzymes, phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), in the liver.[6][7]
-
Enhanced Lipid Metabolism: The compound effectively reduces plasma triglyceride and cholesterol levels.[3][4][6] Mechanistically, FXR activation can lead to the suppression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor involved in fatty acid and triglyceride synthesis.[3][4] It has also been shown to reduce hepatic lipid accumulation by decreasing the expression of the lipid transporter CD36.[6]
-
Amelioration of Hepatic Steatosis: GW4064 treatment significantly reduces the accumulation of lipids in the liver (hepatic steatosis) in diet-induced obese mice.[6][7]
-
Reduction in Body Weight Gain: Studies have shown that GW4064 can suppress weight gain in mice fed a high-fat diet.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key metabolic parameters as reported in various preclinical studies.
Table 1: Effects of GW4064 on Glucose and Insulin (B600854) Metabolism
| Animal Model | Diet | GW4064 Dose & Duration | Plasma Glucose | Plasma Insulin | Reference |
| db/db mice | Chow | Not specified, 5 days | Significantly reduced | Not reported | [3] |
| C57BL/6 mice | High-Fat Diet (HFD) | 50 mg/kg, twice weekly for 6 weeks | Significantly lower | Avoided diet-induced hyperinsulinemia | [6] |
| Wild-type mice | Not specified | Not specified, 11 days | Significantly decreased | Not reported | [4] |
Table 2: Effects of GW4064 on Lipid Profile
| Animal Model | Diet | GW4064 Dose & Duration | Plasma Triglycerides | Plasma Cholesterol | Hepatic Triglycerides | Hepatic Free Fatty Acids | Reference |
| db/db mice | Chow | Not specified, 5 days | Significantly reduced | Significantly reduced | Not reported | Not reported | [3] |
| C57BL/6 mice | High-Fat Diet (HFD) | 50 mg/kg, twice weekly for 6 weeks | Significantly lower | Significantly lower | Significantly reduced | Significantly reduced | [6] |
| Wild-type mice | Not specified | Not specified, 11 days | Significantly decreased | Significantly decreased | Not reported | Not reported | [4] |
| High-fat/high-cholesterol-fed hamsters | High-Fat/High-Cholesterol | Not specified | Not significantly affected | Decreased LDL-C | Not reported | Not reported | [8] |
Table 3: Effects of GW4064 on Body Weight and Liver Parameters
| Animal Model | Diet | GW4064 Dose & Duration | Body Weight Gain | Liver Weight | Reference |
| C57BL/6 mice | High-Fat Diet (HFD) | 50 mg/kg, twice weekly for 6 weeks | Suppressed | Reduced | [6] |
| db/db mice | Chow | Not specified, 5 days | No effect | No effect | [3] |
Experimental Protocols
This section provides detailed methodologies for investigating the effects of this compound in animal models of metabolic syndrome.
Protocol 1: Evaluation of this compound in a High-Fat Diet-Induced Obesity and Metabolic Syndrome Mouse Model
1. Animal Model and Diet:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimation: Acclimate mice to individual housing for at least one week with ad libitum access to standard chow and water.[2]
-
Diet Induction: Induce metabolic syndrome by feeding the mice a high-fat diet (HFD), typically containing 45-60% kcal from fat, for 8-12 weeks. A control group should be maintained on a standard chow diet.[2]
2. Experimental Groups and Treatment:
-
Grouping: Randomly assign the HFD-fed mice into two groups:
-
Vehicle control group
-
GW4064 treatment group
-
-
Compound Preparation: Dissolve GW4064 in a suitable vehicle such as corn oil, 0.5% carboxymethylcellulose, or DMSO.[2][7]
-
Dosage and Administration: Administer GW4064 at a dose of 10-50 mg/kg body weight.[2][7] The administration can be performed daily or twice weekly via oral gavage or intraperitoneal injection for a duration of 4-8 weeks.[2][6][7]
3. Monitoring and Endpoint Analysis:
-
In-life Monitoring: Monitor body weight, food intake, and water intake weekly.[2][7]
-
Glucose and Insulin Tolerance Tests: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period to assess glucose metabolism and insulin sensitivity.
-
Terminal Blood and Tissue Collection: At the end of the study, collect blood via cardiac puncture for the analysis of plasma glucose, insulin, triglycerides, and cholesterol. Euthanize the animals and collect liver and adipose tissue for weight measurement, histological analysis (H&E and Oil Red O staining for lipid accumulation), and gene expression analysis (RT-qPCR).
4. Gene Expression Analysis:
-
Analyze the mRNA levels of key genes involved in glucose and lipid metabolism in the liver, including:
Protocol 2: Evaluation of this compound in a Genetic Model of Type 2 Diabetes (db/db mice)
1. Animal Model:
-
Species: Male diabetic db/db mice and their lean littermates (db/+), typically 8-10 weeks old. The db/db mice have a mutation in the leptin receptor gene and serve as a well-established model for type 2 diabetes.[4]
2. Experimental Groups and Treatment:
-
Grouping:
-
Lean littermates + Vehicle
-
db/db mice + Vehicle
-
db/db mice + GW4064
-
-
Compound Preparation and Administration: Prepare and administer GW4064 as described in Protocol 1. A typical treatment duration for this model can be shorter, for instance, 5 days to observe significant effects on glucose and lipid levels.[3]
3. Endpoint Analysis:
-
Metabolic Parameters: Measure plasma levels of glucose, β-hydroxybutyrate, triglycerides, free fatty acids, and cholesterol.[3]
-
Hepatic Glycogen (B147801) Content: Assess hepatic glycogen storage through periodic acid-Schiff (PAS) staining of liver sections and colorimetric assays.[3]
-
Insulin Signaling Pathway Analysis: Investigate the phosphorylation status of key proteins in the insulin signaling pathway in liver tissue, such as IRS-1, IRS-2, and Akt, using Western blotting to assess improvements in insulin sensitivity.[3]
-
Histology: Perform hematoxylin (B73222) and eosin (B541160) (H&E) and Oil Red O staining on liver sections to evaluate neutral lipid accumulation.[3]
Visualizations
The following diagrams illustrate key pathways and workflows related to the use of this compound in metabolic syndrome research.
References
- 1. FXR signaling in metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: (E)-GW 4064 as a Pharmacological Tool to Study Farnesoid X Receptor (FXR) Signaling
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical ligand-activated transcription factor.[1] Primarily expressed in the liver, intestine, kidneys, and adrenal glands, FXR functions as a master regulator of bile acid, lipid, and glucose homeostasis.[2] Its role in metabolic regulation has made it a significant therapeutic target for diseases such as non-alcoholic steatohepatitis (NASH), cholestasis, and type 2 diabetes.[2]
(E)-GW 4064 is a potent, selective, non-steroidal synthetic agonist of FXR.[1] Since its development, it has been extensively utilized as a pharmacological tool to investigate the complex physiological and pathophysiological roles of FXR activation.[2] While GW 4064 is invaluable for elucidating the canonical FXR signaling pathway, recent studies have revealed that it can also elicit cellular responses through FXR-independent, off-target mechanisms, primarily by modulating G protein-coupled receptors (GPCRs).[1][3]
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to using this compound. It includes detailed physicochemical properties, protocols for key experiments, quantitative pharmacological data, and crucial considerations for interpreting results in the context of both its on-target and off-target activities.
Physicochemical Properties and Stock Solution Preparation
Due to its hydrophobic nature and poor aqueous solubility, proper handling and preparation of this compound are critical for obtaining reliable and reproducible experimental data.[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | 3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid |
| Molecular Formula | C₂₈H₂₂Cl₃NO₄[4] |
| Molecular Weight | 542.8 g/mol [5] |
| CAS Number | 278779-30-9[4] |
| Appearance | Solid[4] |
| Purity | ≥97% |
| Solubility | Soluble in DMSO (≥24.7 mg/mL); Insoluble in water and ethanol.[4][5] |
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.[2]
-
Weighing: Accurately weigh the desired amount of the compound. To prepare 1 mL of a 10 mM stock solution, weigh 5.43 mg of this compound.
-
Dissolution: Add the appropriate volume of high-purity DMSO (e.g., 1 mL for 5.43 mg) to the powder.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or sonication can be used to facilitate dissolution.[2] Ensure the final solution is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.[4]
Mechanism of Action
This compound primarily acts by activating FXR, but it also possesses off-target activities that are crucial to consider during experimental design and data interpretation.
Canonical FXR-Dependent Signaling
The best-characterized mechanism of this compound involves direct binding to and activation of FXR.[1] Upon binding, FXR undergoes a conformational change, dissociates from corepressors, and recruits coactivators. This activated receptor forms a heterodimer with the Retinoid X Receptor (RXR).[1][6] The FXR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes, thereby modulating their transcription.[1][6]
FXR-Independent (Off-Target) Signaling
Recent evidence indicates that this compound can interact with and modulate several GPCRs, particularly histamine (B1213489) receptors.[3][7] It has been shown to act as an agonist for histamine H1 and H4 receptors and an antagonist/inverse agonist for the H2 receptor.[3][7] This interaction can trigger FXR-independent downstream signaling cascades, including the activation of Gαq/11 and Gαi/o proteins, leading to changes in intracellular calcium (Ca²⁺) and cyclic AMP (cAMP) levels.[3][7] These off-target effects are critical, as they can produce biological outcomes previously attributed solely to FXR activation.[3]
Quantitative Pharmacological Data
The potency of this compound can vary depending on the assay system and species.
Table 2: In Vitro Activity of this compound at the Farnesoid X Receptor (FXR)
| Parameter | Value | Species | Assay Type / Cell Line | Reference(s) |
|---|---|---|---|---|
| EC₅₀ | 15 nM | Not Specified | Isolated receptor activity assay | [4] |
| EC₅₀ | 15 nM | Not Specified | Selective FXR agonist assay | [5] |
| EC₅₀ | 65 nM | Human | Cell-based reporter assay / CV-1 cells | [8] |
| EC₅₀ | 80 nM | Mouse | Reporter gene assay / CV-1 cells | [8] |
| EC₅₀ | 90 nM | Human | Reporter gene assay / CV-1 cells | [4][8] |
| IC₅₀ | 6.9 µM | Human | Cell proliferation assay / HCT116 colorectal cancer cells | [9] |
| IC₅₀ | 6.4 µM | Mouse | Cell proliferation assay / CT26 colorectal cancer cells |[9] |
Table 3: Effects of this compound on FXR Target Gene Expression In Vivo
| Gene | Regulation | Biological Role | Animal Model | Reference(s) |
|---|---|---|---|---|
| SHP | Upregulated | Represses bile acid synthesis | Rat, Mouse | [10][11] |
| BSEP | Upregulated | Bile salt export pump | Rat | [10] |
| MDR2 | Upregulated | Phospholipid transport | Rat | [10] |
| CYP7A1 | Downregulated | Bile acid synthesis (rate-limiting) | Rat | [10] |
| CYP8B1 | Downregulated | Bile acid synthesis | Rat | [10] |
| PEPCK | Downregulated | Gluconeogenesis | db/db Mouse | [11][12] |
| G6Pase | Downregulated | Gluconeogenesis | db/db Mouse | [11][12] |
| CD36 | Downregulated | Fatty acid transporter | HFD-fed Mouse |[12] |
Experimental Protocols
Protocol 1: In Vitro FXR Activation - Luciferase Reporter Gene Assay
This assay is the standard method to quantify the ability of this compound to activate FXR in a cellular context.[1][13]
Methodology
-
Cell Culture: Culture cells such as HEK293T or HepG2 in DMEM supplemented with 10% FBS. Seed cells in 96-well white, clear-bottom plates and incubate overnight.[13]
-
Transfection: Co-transfect cells with an FXR expression vector, an RXRα expression vector, and an FXRE-driven luciferase reporter plasmid using a suitable lipid-based transfection reagent.[1]
-
Compound Treatment: After 12-24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle control with the same final concentration of DMSO (typically ≤ 0.1%).[1][13]
-
Incubation: Incubate the plates for an additional 24 hours.[1]
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.[1]
-
Data Analysis: Normalize luciferase activity to a co-transfected control reporter (e.g., β-galactosidase) or total protein content. Calculate the fold activation relative to the vehicle-treated control cells.
Protocol 2: Analysis of FXR Target Gene Expression - Quantitative RT-PCR (qRT-PCR)
This protocol is used to determine how this compound treatment affects the mRNA levels of known FXR target genes in cells or tissues.
Methodology
-
Sample Preparation: Culture cells (e.g., HepG2) or use liver tissue from animals treated with this compound or vehicle.
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle for a specified time (e.g., 24 hours).
-
RNA Isolation: Harvest cells or tissue and isolate total RNA using a commercial kit (e.g., TRIzol or column-based kits). Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using a qPCR instrument, SYBR Green or TaqMan chemistry, and primers specific for the target genes of interest (e.g., SHP, CYP7A1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression changes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated group to the vehicle control group.[14]
Protocol 3: In Vivo Evaluation in a Diet-Induced Obesity Mouse Model
This protocol provides a general framework for assessing the metabolic effects of this compound in a preclinical animal model.[12]
Methodology
-
Animal Model: Use a relevant mouse strain (e.g., C57BL/6J).
-
Diet Induction: Feed mice a high-fat diet (HFD) for 8-12 weeks to induce obesity, hepatic steatosis, and insulin (B600854) resistance. A control group should be maintained on a standard chow diet.[12][13]
-
Grouping and Treatment: Randomly assign HFD-fed mice into a vehicle control group and one or more this compound treatment groups.
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 2-4 weeks). Doses can range from 10 to 30 mg/kg/day.[12]
-
Monitoring: Monitor body weight, food intake, and perform metabolic tests such as glucose and insulin tolerance tests.
-
Sample Collection: At the end of the study, collect blood for analysis of serum parameters (glucose, insulin, triglycerides, liver enzymes).[10][12] Harvest tissues (liver, adipose) for histological analysis (e.g., H&E, Oil Red O staining) and gene/protein expression analysis.[12]
Data Interpretation and Troubleshooting
The dual-action nature of this compound necessitates careful experimental design and data interpretation.
-
Conflicting Data: Researchers may encounter conflicting results, such as GW 4064 showing both protective and adverse metabolic effects or both pro- and anti-proliferative effects in cancer studies.[15] This can be due to differences in FXR expression levels in the model system, duration of treatment, or the influence of off-target effects.[15]
-
Dissecting On-Target vs. Off-Target Effects: To confirm that an observed effect is truly FXR-dependent, it is essential to include proper controls.
-
Genetic Models: Use FXR knockout (FXR-/-) cells or animals. An effect that persists in the absence of FXR is likely an off-target effect.[16]
-
Pharmacological Blockade: To investigate the role of histamine receptor modulation, co-treat cells with selective antagonists for H1, H2, or H4 receptors to see if the GW 4064-induced effect is blocked.[3][15]
-
-
Baseline Expression: Always perform a baseline assessment of FXR expression (via qRT-PCR or Western blot) in your chosen cell line, as responsiveness to GW 4064 is often correlated with the level of receptor expression.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]
- 11. pnas.org [pnas.org]
- 12. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Application Note: Cell-Based Assays for Screening GW4064 Efficacy and Toxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction GW4064 is a potent, selective, non-steroidal synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis.[1][2][3] As a key regulator of metabolic pathways, FXR is a significant therapeutic target, and GW4064 is widely used as a tool compound to investigate its physiological functions.[2] However, like many pharmacological agents, it is essential to characterize both its efficacy as an FXR agonist and its potential for off-target effects and cellular toxicity.[4][5] Some studies have shown that GW4064 can induce apoptosis in certain cancer cell lines, an effect that may be independent of FXR in cells that do not express the receptor.[4][6]
This document provides detailed protocols for a panel of cell-based assays to evaluate the efficacy and toxicity of GW4064, enabling a comprehensive assessment of its pharmacological profile. The protocols focus on assays that can be performed in a multi-well plate format, suitable for screening applications.
Part 1: Efficacy Assessment of GW4064
Efficacy is determined by quantifying the activation of the FXR signaling pathway. This can be achieved directly by measuring the transcriptional activity of FXR using a reporter gene assay or by measuring the expression of endogenous FXR target genes.
Diagram: FXR Signaling Pathway
Caption: GW4064 activates the FXR, leading to gene transcription.
Protocol 1: FXR Reporter Gene Assay
This assay quantifies the ability of GW4064 to activate FXR-mediated gene transcription. A common method is the GAL4-FXR chimera assay, which minimizes off-target effects from other cellular components.[7][8][9]
Principle: Cells are co-transfected with two plasmids. The first expresses a chimeric protein consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the human FXR ligand-binding domain (LBD). The second plasmid contains a luciferase reporter gene downstream of a GAL4 upstream activation sequence (UAS). When GW4064 binds to the FXR-LBD, the chimera binds to the UAS and drives the expression of luciferase.[7][9][10]
Materials:
-
Expression plasmid for GAL4-FXR (LBD)
-
Reporter plasmid with GAL4 UAS-luciferase (e.g., pFR-Luc)[7]
-
Control plasmid for transfection efficiency (e.g., expressing Renilla luciferase)[7]
-
Transfection reagent (e.g., FuGENE® 6 or Lipofectamine)
-
DMEM with 10% Charcoal/Dextran-stripped FBS
-
GW4064
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Method:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1.5 x 10⁴ cells per well in 100 µL of DMEM with 10% stripped FBS. Incubate overnight.
-
Transfection: Prepare a transfection mix containing the GAL4-FXR plasmid, the UAS-luciferase reporter plasmid, and the Renilla control plasmid according to the manufacturer's protocol for the transfection reagent. Add the mix to the cells.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Compound Treatment: Prepare serial dilutions of GW4064 (e.g., from 1 nM to 10 µM) in the appropriate medium. Replace the medium in the wells with 100 µL of the GW4064 dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate for an additional 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a plate-reading luminometer.[13]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the log of the GW4064 concentration and fit a dose-response curve to determine the EC₅₀ value.
Diagram: Efficacy Screening Workflow
Caption: Workflow for the FXR reporter gene assay.
Data Summary: GW4064 Efficacy
| Assay Type | Cell Line | EC₅₀ Value | Reference |
| Reporter Gene Assay | CV-1 | 65 nM | [11][12] |
| Reporter Gene Assay | HEK293 | 70 nM | [12] |
| Cell-free FRET Assay | N/A | 15 nM | [2][4] |
| Mammalian One-Hybrid | N/A | 150 nM | [4] |
Part 2: Toxicity Assessment of GW4064
Toxicity screening is crucial to determine the therapeutic window of a compound. A multi-parametric approach is recommended, assessing cell viability, membrane integrity (necrosis), and apoptosis.[14] The human hepatoma cell line HepG2 is a relevant model for assessing potential drug-induced liver injury.[15][16][17]
Diagram: Toxicity Screening Workflow
Caption: Parallel workflow for assessing GW4064 cytotoxicity.
Protocol 2: Cell Viability (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[18] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
HepG2 cells[17]
-
DMEM with 10% FBS
-
GW4064
-
96-well clear cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[19]
-
Microplate spectrophotometer
Method:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at 1 x 10⁴ cells per well in 100 µL of medium. Incubate overnight.
-
Compound Treatment: Treat cells with a dose-response of GW4064 (e.g., 0.1 µM to 100 µM) for 24 to 72 hours. Include vehicle control wells.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18][19]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.[19][20]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of GW4064 concentration to determine the IC₅₀ value.
Protocol 3: Cytotoxicity (LDH Release Assay)
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon loss of plasma membrane integrity, a hallmark of necrosis.[21] The assay measures the enzymatic activity of LDH in the supernatant.
Materials:
-
Cell cultures treated as in the MTT assay.
-
LDH cytotoxicity assay kit.
-
96-well plates.
-
Microplate spectrophotometer.
Method:
-
Prepare Controls: On the same plate as the treated cells, prepare controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[22][23]
-
Collect Supernatant: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[22]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[23]
-
Measurement: Measure the absorbance at 490 nm.[23]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: [(Compound LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100. Plot the results to determine the IC₅₀.
Protocol 4: Apoptosis (Caspase-Glo® 3/7 Assay)
Principle: This homogeneous luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[24] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence), which is cleaved by active caspases to release aminoluciferin, generating a light signal via luciferase.[24][25]
Materials:
-
Cell cultures treated as in the MTT assay (in white-walled 96-well plates).
-
Caspase-Glo® 3/7 Assay System.
-
Luminometer.
Method:
-
Equilibration: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[24]
-
Incubation: Mix the contents on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle control and plot against the log of GW4064 concentration to determine the EC₅₀ for apoptosis induction.
Data Summary: GW4064 Toxicity
| Assay Type | Cell Line | IC₅₀ Value | Reference |
| Cell Proliferation | HCT116 (Colorectal Cancer) | 6.9 µM | [6] |
| Cell Proliferation | CT26 (Colorectal Cancer) | 6.4 µM | [6] |
| Apoptosis Induction | MCF-7 (Breast Cancer) | ~5 µM | [26] |
Note: The toxic effects and IC₅₀ values of GW4064 can be highly cell-type dependent. Some studies suggest that GW4064-induced apoptosis in certain cell lines like MCF-7 and HEK-293T is FXR-independent and may be mediated by off-target effects on histamine (B1213489) receptors.[4][5] Therefore, it is critical to correlate toxicity data with FXR expression levels in the chosen cell model.
References
- 1. Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice [mdpi.com]
- 2. apexbt.com [apexbt.com]
- 3. scbt.com [scbt.com]
- 4. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. eubopen.org [eubopen.org]
- 8. besjournal.com [besjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 17. reprocell.com [reprocell.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 22. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cellbiologics.com [cellbiologics.com]
- 24. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 25. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 26. benchchem.com [benchchem.com]
Application of GW4064 in High-Throughput Screening for FXR Modulators
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical ligand-activated transcription factor that plays a central role in regulating bile acid, lipid, and glucose homeostasis.[1][2] Its significance in these metabolic pathways has established it as a promising therapeutic target for a variety of conditions, including non-alcoholic fatty liver disease (NAFLD), cholestasis, and metabolic syndrome.[1] GW4064 is a potent and selective, non-steroidal synthetic agonist of FXR.[2][3][4] With EC50 values in the nanomolar range, GW4064 serves as an invaluable pharmacological tool for investigating the physiological and pathological functions of FXR and is widely used as a reference compound in high-throughput screening (HTS) campaigns to identify novel FXR modulators.[3][5][6]
These application notes provide detailed protocols for utilizing GW4064 in common HTS assay formats to screen for and characterize new FXR agonists and antagonists.
Mechanism of Action of GW4064
GW4064 binds to the ligand-binding domain of FXR, inducing a conformational change that facilitates the dissociation of corepressors and the recruitment of coactivator proteins.[2] This activated FXR then forms a heterodimer with the Retinoid X Receptor (RXR).[2] The FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes, thereby modulating their transcription.[2][7] A key target gene is the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2]
It is important for researchers to be aware that some studies have reported FXR-independent effects of GW4064, where it may modulate the activity of G protein-coupled receptors (GPCRs), such as histamine (B1213489) receptors.[7][8][9] These off-target effects should be considered when interpreting experimental results.
Quantitative Data Summary
The following tables summarize the in vitro activity of GW4064 from various cell-based and biochemical assays.
| Parameter | Cell Line / Assay Type | Value (nM) |
| EC50 | CV-1 cells (human FXR) | 65[5] |
| EC50 | CV-1 cells (mouse FXR) | 80-90[5] |
| EC50 | HEK293 cells (GAL4 transactivation) | 70[5] |
| EC50 | Isolated receptor activity assay | 15[3] |
Table 1: Potency of GW4064 in various in vitro FXR activation assays.
| Assay Type | Agonist | S/B Ratio | Z' Factor |
| Luciferase Reporter Assay | 2.5 µM GW4064 | ~400 | 0.85[10] |
| TR-FRET Assay | Fexaramine | Not Reported | 0.82[11] |
Table 2: Performance metrics of typical HTS assays for FXR using a reference agonist.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. GW 4064 | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with GW4064 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed guide for performing a Chromatin Immunoprecipitation (ChIP) assay coupled with the treatment of GW4064, a potent and selective synthetic agonist for the Farnesoid X Receptor (FXR).[1][2][3][4] FXR is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1][5][6][7][8] The combination of GW4064 treatment with a ChIP assay allows for the precise identification and quantification of the genomic binding sites of FXR, offering valuable insights into its transcriptional regulation of target genes.
This document outlines the mechanism of action of GW4064, summarizes quantitative data from relevant studies, provides a detailed experimental protocol, and includes diagrams to visualize the signaling pathway and experimental workflow. While GW4064 is a widely utilized tool for studying FXR function, researchers should be aware of potential off-target effects, such as the modulation of other signaling pathways, and incorporate appropriate controls to validate the specificity of the observed effects to FXR.[1][9][10]
Mechanism of Action
GW4064 is a non-steroidal agonist that binds to the ligand-binding domain of FXR. This binding induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the dissociation of corepressors. The activated FXR then forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter or enhancer regions of target genes, thereby modulating their transcription.[4] A key downstream effect of FXR activation is the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4][11]
Data Presentation
The following tables summarize quantitative data from ChIP-sequencing (ChIP-seq) studies that utilized GW4064 to identify FXR binding sites in various biological contexts.
Table 1: FXR Binding Sites in Murine Tissues Following GW4064 Treatment
| Tissue | Treatment | Total FXR Binding Sites | Shared Sites Between Liver and Intestine | Reference |
| Mouse Liver | GW4064 | 1,656 | 182 (11%) | [1] |
| Mouse Intestine | GW4064 | Not Specified | 182 (11%) | [1] |
Table 2: Hepatic FXR Binding Sites in Normal and Obese Mice Treated with GW4064
| Condition | Treatment | Total FXR Binding Sites | Unique Binding Sites | Reference |
| Normal Mice | GW4064 (1 hour) | 15,263 | 7,440 | [12] |
| Obese Mice | GW4064 (1 hour) | 5,272 | 2,344 | [12] |
Table 3: Genome-wide Chromatin Interactions with GW4064 Treatment
| Condition | Total Significant Interactions (Intra-chromosomal) | Reference |
| Vehicle | 14,778 (specific) | [13][14] |
| GW4064 | 27,357 (specific) | [13][14] |
| Common to both | 93,480 | [13][14] |
Signaling Pathway and Experimental Workflow
Caption: FXR signaling pathway activated by the agonist GW4064.
Caption: Experimental workflow for the Chromatin Immunoprecipitation (ChIP) assay.
Experimental Protocols
This section provides a detailed protocol for performing a ChIP assay on cultured cells treated with GW4064. Optimization may be required for different cell lines and experimental conditions.
Protocol 1: Cell Culture and GW4064 Treatment
Materials:
-
Cell line of interest (e.g., HepG2, Huh7)
-
Complete cell culture medium
-
GW4064 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates/flasks
Procedure:
-
Culture cells to approximately 80% confluency in complete medium.
-
Prepare working solutions of GW4064 in complete medium. A final concentration of 1-5 µM is commonly used.[1]
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the GW4064-containing medium or the vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 1 to 24 hours).[1][12]
Protocol 2: Chromatin Immunoprecipitation
Materials:
-
GW4064-treated and vehicle-treated cells
-
Formaldehyde (B43269) (37%)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Anti-FXR antibody (ChIP-grade)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
ChIP dilution buffer
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
Procedure:
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature to cross-link proteins to DNA.[1]
-
-
Quenching:
-
Add glycine to a final concentration of 125 mM to quench the formaldehyde.
-
Incubate for 5 minutes at room temperature.[1]
-
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into a conical tube and centrifuge to pellet the cells.[1]
-
-
Cell Lysis:
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.[1]
-
-
Nuclear Lysis:
-
Centrifuge to pellet the nuclei, then resuspend the nuclear pellet in nuclear lysis buffer.[1]
-
-
Chromatin Shearing:
-
Shear the chromatin by sonication to obtain fragments with an average size of 200-600 bp. Optimal sonication conditions should be determined empirically for each cell type and instrument.[1]
-
-
Immunoprecipitation:
-
Washes:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[1]
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C with the addition of NaCl.[1]
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.[1]
-
Protocol 3: Library Preparation and Sequencing (for ChIP-seq)
Procedure:
-
DNA Quantification: Quantify the purified ChIP DNA using a high-sensitivity method (e.g., Qubit).
-
End Repair and A-tailing: Repair the ends of the DNA fragments and add a single 'A' nucleotide to the 3' ends.[1]
-
Adapter Ligation: Ligate sequencing adapters to the DNA fragments.[1]
-
PCR Amplification: Amplify the adapter-ligated DNA using a minimal number of PCR cycles to avoid amplification bias.[1]
-
Library Quantification and Quality Control: Quantify the final library and assess its quality (e.g., using a Bioanalyzer).[1]
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.[1]
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the genomic targets of FXR using GW4064-mediated activation and ChIP assays. By following these detailed methodologies, researchers can gain deeper insights into the molecular mechanisms underlying FXR's role in health and disease, which is of significant interest to both academic and drug development professionals. Careful consideration of experimental controls is crucial for the robust interpretation of results.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. karger.com [karger.com]
- 7. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 12. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by GW4064
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Annexin V and Propidium Iodide (PI) staining with flow cytometry for the quantitative analysis of apoptosis induced by GW4064, a synthetic agonist of the Farnesoid X Receptor (FXR). This document outlines the underlying principles, detailed experimental protocols, data presentation guidelines, and visual representations of the experimental workflow and associated signaling pathways.
Introduction to GW4064 and Apoptosis
GW4064 is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid homeostasis, as well as lipid and glucose metabolism.[1][2] Emerging evidence has highlighted the role of FXR activation in cancer biology, with GW4064 demonstrating the ability to induce apoptosis, or programmed cell death, in various cancer cell lines, including but not limited to breast, colon, and esophageal squamous cell carcinoma.[1][2][3][4]
The mechanism by which GW4064 induces apoptosis is multifaceted and may be cell-type dependent. Some studies suggest an FXR-dependent pathway where GW4064 treatment leads to the upregulation of pro-apoptotic genes such as p53 and caspases.[4] For instance, in esophageal squamous cell carcinoma cells, GW4064 has been shown to increase the expression of Cleaved-PARP, p53, and p21.[4] Additionally, GW4064 can modulate signaling pathways like the ERK1/2 and MAPK pathways.[3][4] However, some research indicates that GW4064 may also induce apoptosis through an FXR-independent mechanism, potentially by interacting with other cellular targets like histamine (B1213489) receptors.[5][6]
The Annexin V/PI assay is a widely adopted method for detecting apoptosis by flow cytometry.[7][8] This assay is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[7][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact plasma membrane. Therefore, PI is used to identify late apoptotic and necrotic cells that have lost membrane integrity. This dual-staining method allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).
Quantitative Data Summary
The following table summarizes representative quantitative data from a hypothetical experiment analyzing the apoptotic effects of GW4064 on a cancer cell line after 48 hours of treatment.
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| GW4064 | 1 | 85.6 ± 3.4 | 8.1 ± 1.2 | 6.3 ± 0.9 | 14.4 ± 2.1 |
| GW4064 | 5 | 68.3 ± 4.5 | 15.7 ± 2.3 | 16.0 ± 2.8 | 31.7 ± 5.1 |
| GW4064 | 10 | 45.1 ± 5.2 | 28.4 ± 3.1 | 26.5 ± 4.3 | 54.9 ± 7.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
This section provides a detailed protocol for the induction of apoptosis by GW4064 and subsequent analysis using Annexin V/PI staining and flow cytometry.
Materials and Reagents
-
GW4064 (Stock solution in DMSO)
-
Appropriate cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)[7][9]
-
6-well cell culture plates
-
Flow cytometer
Cell Seeding and Treatment
-
Seed the cells of interest into 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of GW4064 in complete cell culture medium from the stock solution. A vehicle control (DMSO) should be prepared at the same final concentration as the highest GW4064 concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of GW4064 or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
Cell Harvesting and Staining
-
After the treatment period, carefully collect the culture medium, which contains floating (potentially apoptotic) cells, into labeled centrifuge tubes.
-
Wash the adherent cells once with PBS.
-
Add trypsin-EDTA to the wells to detach the adherent cells.
-
Once the cells have detached, neutralize the trypsin with complete medium and combine these cells with the corresponding supernatant collected in step 1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[10]
-
Discard the supernatant and wash the cell pellet twice with cold PBS.[9]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.[9]
Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer immediately, or within one hour.
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often considered negligible)
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for GW4064-induced apoptosis analysis.
Signaling Pathways of GW4064-Induced Apoptosis
Caption: Signaling pathways implicated in GW4064-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Activation of FXR Suppresses Esophageal Squamous Cell Carcinoma Through Antagonizing ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
(E)-GW 4064 solubility issues and how to improve bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the challenges associated with the solubility and bioavailability of (E)-GW4064. Below you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of (E)-GW4064?
(E)-GW4064 is a lipophilic compound characterized by poor solubility in aqueous solutions. However, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1]
Q2: What is the recommended procedure for dissolving (E)-GW4064 for in vitro experiments?
The recommended method involves first dissolving (E)-GW4064 in an organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be diluted with an aqueous buffer, such as Phosphate-Buffered Saline (PBS), to the desired final concentration. To prevent precipitation, it is crucial to add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring.[1]
Q3: What are some established formulations to improve the solubility and bioavailability of (E)-GW4064 for in vivo studies?
Due to its poor aqueous solubility and low oral bioavailability of 10% in rats, specific formulations are necessary for in vivo applications.[2] A commonly used co-solvent formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can solubilize (E)-GW4064 up to 2 mg/mL.[1][3] Sonication may be required to fully dissolve the compound in this mixture.[1][3] Another option for oral administration is a suspension in 0.5% methylcellulose (B11928114).[2]
Q4: What are advanced strategies to enhance the aqueous solubility of poorly soluble drugs like (E)-GW4064?
Several advanced formulation strategies can be employed to improve the solubility of lipophilic compounds:
-
pH Adjustment: As (E)-GW4064 contains a carboxylic acid moiety, its solubility is pH-dependent. Increasing the pH of the aqueous solution will deprotonate the carboxylic acid, forming a more soluble salt.[1]
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.[1]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their solubility and dissolution.[4]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can improve dissolution rates.[4]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to faster dissolution.[4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the gastrointestinal tract, improving solubility and absorption.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of the drug exceeds its solubility limit in the aqueous buffer. The percentage of DMSO in the final solution is too low. The DMSO stock was added too quickly. | Ensure the final concentration does not exceed the known solubility limit (approximately 0.3 mg/mL in a 1:2 DMSO:PBS solution).[1] Increase the proportion of DMSO if experimentally permissible. Add the DMSO stock solution dropwise while vigorously vortexing or stirring the aqueous buffer.[1] |
| Cloudiness or opalescence in the final aqueous solution. | Formation of fine precipitate or aggregates. | Filter the solution through a 0.22 µm syringe filter to remove undissolved particles.[1] Consider alternative solubilization techniques like co-solvents or surfactants if clarity is critical.[1] Gentle warming may help, but verify the compound's stability at elevated temperatures.[1] |
| Low or inconsistent in vivo efficacy. | Poor oral bioavailability due to low solubility and/or first-pass metabolism. Inadequate formulation for in vivo administration. | Utilize a suitable in vivo formulation, such as the co-solvent system (10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).[1][3] Consider alternative administration routes if oral bioavailability remains a significant hurdle. Explore advanced bioavailability enhancement strategies as listed in the FAQs. |
Quantitative Data Summary
Table 1: Solubility of (E)-GW4064 in Various Solvents
| Solvent/System | Concentration | Reference |
| DMSO | 100 mg/mL (184.21 mM) | [2] |
| DMSO | 54.3 mg/mL (100 mM) | |
| DMSO | 50 mg/mL (92.11 mM) | [3] |
| DMF | 25 mg/mL | [5] |
| Ethanol | 5.4 mg/mL (9.95 mM) | [3] |
| Ethanol | 1 mg/mL | [5] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [1][5] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL | [1][3] |
Table 2: In Vitro and In Vivo Activity of (E)-GW4064
| Parameter | Model System | Assay Type | Value | Reference |
| EC50 | CV-1 cells (human FXR) | Transactivation Assay | 15 nM | |
| EC50 | CV-1 cells (human FXR) | Transactivation Assay | 65 nM | [2] |
| EC50 | CV-1 cells (human FXR) | Transactivation Assay | 90 nM | [3] |
| EC50 | CV-1 cells (mouse FXR) | Transactivation Assay | 80 nM | [3] |
| Oral Bioavailability | Rats | Pharmacokinetic Analysis | 10% | [2] |
| t1/2 | Rats | Pharmacokinetic Analysis | 3.5 h | [2] |
| ED50 | Fisher rats (oral gavage) | Serum Triglyceride Lowering | 20 mg/kg | [2] |
Experimental Protocols
Protocol 1: Preparation of (E)-GW4064 Stock and Working Solutions for In Vitro Assays
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Weigh the desired amount of (E)-GW4064 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of pure, anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-50 mg/mL).
-
Vortex the solution until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.[1]
-
-
Prepare the Aqueous Working Solution:
-
Dispense the required volume of sterile aqueous buffer (e.g., PBS, pH 7.2) into a sterile tube.
-
While continuously and vigorously vortexing the buffer, slowly add the calculated volume of the (E)-GW4064 DMSO stock solution dropwise to reach the desired final concentration.[1]
-
Ensure the final concentration of DMSO is compatible with your experimental system.
-
Protocol 2: Formulation of (E)-GW4064 for In Vivo Oral Administration
-
Co-Solvent Formulation:
-
Prepare a stock solution of (E)-GW4064 in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, sequentially add the following, ensuring the solution is clear after each addition:
-
10% of the final volume as the (E)-GW4064 DMSO stock solution.
-
40% of the final volume as PEG300.
-
5% of the final volume as Tween 80.
-
45% of the final volume as sterile saline.
-
-
Vortex thoroughly. If necessary, sonicate the mixture to ensure complete dissolution.[1][3] This formulation can achieve a final (E)-GW4064 concentration of up to 2 mg/mL.[1][3]
-
-
Suspension Formulation:
-
Weigh the required amount of (E)-GW4064.
-
Prepare a 0.5% methylcellulose solution in sterile water.
-
Add the (E)-GW4064 powder to the methylcellulose solution and mix thoroughly to form a uniform suspension.[2] This should be used immediately after preparation.
-
Signaling Pathways and Experimental Workflows
(E)-GW4064 acts as a potent agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[6][7] However, it has also been shown to elicit cellular responses through FXR-independent mechanisms, primarily by modulating G protein-coupled receptors (GPCRs).[6][8][9]
Caption: Dual signaling pathways of (E)-GW4064.
Caption: Workflow for improving (E)-GW4064 solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GW 4064 | Autophagy | FXR | TargetMol [targetmol.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (E)-GW4064 Concentration for In Vitro Cell Culture Experiments
Welcome to the technical support center for (E)-GW4064. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing the use of (E)-GW4064 in in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (E)-GW4064?
(E)-GW4064 is a potent and selective, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor crucial for regulating bile acid, lipid, and glucose homeostasis.[1][2][3][4] Upon binding to the ligand-binding domain of FXR, GW4064 induces a conformational change that promotes the recruitment of coactivator proteins.[3] This activated FXR complex then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[3] A key target is the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3]
Q2: What is a typical effective concentration range for (E)-GW4064 in in vitro experiments?
The effective concentration of GW4064 can vary significantly depending on the cell type, assay, and experimental endpoint. For FXR activation, the EC50 (half-maximal effective concentration) has been reported to be as low as 15 nM in isolated receptor activity assays and around 65-90 nM in cell-based reporter assays.[1][5] However, a broader concentration range of 0.1 µM to 10 µM is often used in cell culture experiments to study downstream effects.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: I am observing high levels of cytotoxicity. What could be the cause?
High concentrations of GW4064 can lead to cytotoxicity in a dose-dependent manner. For example, in HCT116 and CT26 colorectal cancer cells, the IC50 (half-maximal inhibitory concentration) values were reported to be 6.9 µM and 6.4 µM, respectively.[5] To mitigate this, it is crucial to determine the cytotoxic profile of GW4064 in your specific cell line using a cell viability assay (e.g., MTT, CCK-8) before proceeding with functional assays.
Q4: Are there any known off-target effects of (E)-GW4064?
Yes, GW4064 has been reported to have FXR-independent, off-target effects. Notably, it can interact with multiple G protein-coupled receptors (GPCRs), including activating histamine (B1213489) H1 and H4 receptors and inhibiting the H2 receptor.[2][6][7] These off-target activities can lead to cellular responses such as changes in intracellular calcium and cAMP levels, which are independent of FXR activation.[2][6] For instance, GW4064-induced apoptosis in MCF-7 breast cancer cells, which do not express FXR, is thought to be mediated by these off-target effects.[6][7]
Q5: How can I confirm that the observed effects in my experiment are FXR-dependent?
To confirm that the biological effects of GW4064 are mediated through FXR, you can employ several strategies:
-
FXR Knockdown/Knockout: Use siRNA to knock down FXR expression or utilize FXR knockout cell lines. The biological effect of GW4064 should be diminished or absent in these cells.[2]
-
FXR Antagonist: Co-treat cells with a known FXR antagonist. This should reverse or block the effects of GW4064.
-
Control Cell Lines: Use cell lines that are known to have low or no FXR expression as negative controls.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No or low FXR activation | Sub-optimal GW4064 concentration. | Perform a dose-response study with a wider concentration range (e.g., 1 nM to 10 µM) to determine the EC50 in your cell line. |
| Low FXR expression in the cell line. | Verify FXR expression levels in your cells using qPCR or Western blot.[2] | |
| Inactive compound. | Ensure proper storage and handling of the GW4064 stock solution. Test the compound on a positive control cell line known to respond to GW4064. | |
| High cell death/cytotoxicity | GW4064 concentration is too high. | Conduct a cytotoxicity assay (e.g., MTT, CCK-8) to determine the IC50 value and select a non-toxic concentration range for your experiments.[5] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.[2] | |
| Inconsistent results | Off-target effects of GW4064. | Investigate potential off-target effects by using FXR knockdown/knockout cells or co-treatment with antagonists for suspected off-target receptors (e.g., histamine receptor antagonists).[2][6][7] |
| Experimental variability. | Standardize cell seeding density, treatment duration, and assay procedures. Ensure consistent passage numbers of cells. |
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of (E)-GW4064
| Parameter | Cell Line | Value | Assay Type |
| EC50 | - | 15 nM | Isolated Receptor Activity |
| EC50 | Human FXR transfected cells | 90 nM | Cell-based Reporter Assay |
| EC50 | - | 65 nM | - |
| IC50 | HCT116 | 6.9 µM | CCK-8 Assay |
| IC50 | CT26 | 6.4 µM | CCK-8 Assay |
This table summarizes key quantitative data from in vitro studies. Values should be considered as a guide, and optimal concentrations should be determined empirically for each specific experimental system.[1][5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxicity of GW4064.
-
Materials:
-
96-well plate
-
Cell line of interest
-
(E)-GW4064 stock solution (in DMSO)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of GW4064 in cell culture medium. Ensure the final DMSO concentration is ≤ 0.1%.[2] Include a vehicle control (DMSO).[2] Replace the old medium with 100 µL of the medium containing different concentrations of GW4064 or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
FXR Reporter Gene Assay (Luciferase Assay)
This assay quantifies the ability of GW4064 to activate FXR.
-
Materials:
-
HEK293T cells (or other suitable cell line)
-
FXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
(E)-GW4064 stock solution
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
-
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent.[3][8]
-
Incubation: Incubate the cells for 24 hours post-transfection.[8]
-
Compound Treatment: Prepare serial dilutions of GW4064 in cell culture medium.[8] Add the different concentrations of GW4064 or vehicle control to the cells.
-
Incubation: Incubate for another 24 hours.[3]
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.[3] The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
Visualizations
Caption: FXR Signaling Pathway Activation by GW4064.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
(E)-GW 4064 stability in different solvents and storage conditions
Welcome to the Technical Support Center for (E)-GW4064. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and use of (E)-GW4064 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is (E)-GW4064 and its primary mechanism of action?
A1: (E)-GW4064 is a potent and selective, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose homeostasis. Upon binding to FXR, GW4064 initiates a signaling cascade that modulates the expression of target genes involved in these metabolic pathways.
Q2: What are the recommended solvents for dissolving (E)-GW4064?
A2: (E)-GW4064 is soluble in several organic solvents. The choice of solvent will depend on the specific experimental requirements. For stock solutions, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695) are commonly used. It is practically insoluble in water.
Q3: How should I store (E)-GW4064 as a solid and in solution?
A3: As a crystalline solid, (E)-GW4064 is stable for at least four years when stored at -20°C.[1] Stock solutions in organic solvents like DMSO should be stored at -80°C for up to one year or at -20°C for up to one month.[2] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.
Q4: Is (E)-GW4064 stable in aqueous solutions and cell culture media?
A4: Aqueous solutions of (E)-GW4064 are not recommended for long-term storage and should be prepared fresh for each experiment.[3] The stability of GW4064 in cell culture media at 37°C can be limited, and it is advisable to determine its stability under your specific experimental conditions.[4] If significant degradation is suspected, consider refreshing the media with freshly prepared GW4064 at regular intervals during your experiment.[4]
Q5: Are there any known off-target effects of (E)-GW4064 that I should be aware of?
A5: Yes, it is crucial to be aware of the off-target effects of GW4064. Studies have shown that GW4064 can interact with multiple G protein-coupled receptors (GPCRs), most notably histamine (B1213489) receptors (H1, H2, and H4).[2][5] This can lead to FXR-independent cellular responses, such as changes in intracellular calcium and cAMP levels.[2][5] When interpreting experimental data, it is important to consider these potential off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected biological effects in my experiments.
-
Possible Cause 1: Degradation of (E)-GW4064.
-
Suggested Solution: The stability of GW4064 can be compromised by improper storage, repeated freeze-thaw cycles of stock solutions, or instability in the experimental medium.[4] Prepare fresh working solutions for each experiment from properly stored, aliquoted stock solutions. To confirm the integrity of your compound, consider performing a stability study under your specific experimental conditions using an analytical method like HPLC or LC-MS.
-
-
Possible Cause 2: Off-target effects.
-
Suggested Solution: The observed effects may be independent of FXR activation.[2][5] To investigate this, consider using a structurally different FXR agonist as a control. Additionally, using cell lines with FXR knockdown (siRNA) or knockout can help dissect the FXR-dependent and independent effects of GW4064.[2] If GPCR-mediated off-target effects are suspected, co-treatment with relevant receptor antagonists can be a useful strategy.[2]
-
-
Possible Cause 3: Low FXR expression in the experimental model.
Issue 2: Precipitation of (E)-GW4064 in aqueous media.
-
Possible Cause: Poor aqueous solubility.
-
Suggested Solution: (E)-GW4064 has very low solubility in aqueous solutions.[3] When preparing working solutions in cell culture media or buffers, ensure that the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically ≤ 0.1% to 0.5%) to avoid both toxicity and precipitation.[2][6] The stock solution should be added to the aqueous medium slowly while vortexing or stirring to facilitate dissolution.[3] If precipitation still occurs, you may need to lower the final concentration of GW4064.
-
Data Presentation
Table 1: Solubility of (E)-GW4064 in Various Solvents
| Solvent | Concentration | Reference |
| DMSO | ≥24.7 mg/mL | [3] |
| 25 mg/mL | [1] | |
| 50 mg/mL (sonication recommended) | [7] | |
| 100 mg/mL | [2] | |
| DMF | 25 mg/mL | [1] |
| Ethanol | 1 mg/mL | [1] |
| 5.4 mg/mL (sonication recommended) | [7] | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [1] |
Table 2: Storage and Stability of (E)-GW4064
| Form | Storage Temperature | Duration | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [2][7] |
| -20°C | 1 month | [2] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of (E)-GW4064 in Solution
This protocol outlines a general method to determine the stability of (E)-GW4064 in a specific solvent or cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Preparation of Standard Solutions: Prepare a stock solution of (E)-GW4064 in a suitable solvent (e.g., DMSO) at a known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation and Incubation:
-
Prepare a solution of (E)-GW4064 in the solvent or medium of interest at a relevant experimental concentration.
-
Aliquot the solution into several vials.
-
Store the vials under the desired storage conditions (e.g., room temperature, 4°C, -20°C, 37°C).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from storage.
-
If necessary, quench any ongoing degradation by adding a suitable solvent (e.g., ice-cold acetonitrile) and store at -80°C until analysis.
-
Analyze the concentration of (E)-GW4064 in each sample using a validated HPLC or LC-MS method.
-
-
Data Analysis:
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of (E)-GW4064 in each sample at each time point.
-
Calculate the percentage of (E)-GW4064 remaining at each time point relative to the concentration at time 0.
-
Mandatory Visualizations
Caption: FXR signaling pathway activation by GW4064.
Caption: Experimental workflow for GW4064 stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
How to mitigate the UV light instability of GW4064 in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on handling the farnesoid X receptor (FXR) agonist, GW4064, with a focus on mitigating its inherent instability to ultraviolet (UV) light. Adherence to these protocols is crucial for ensuring the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: Is GW4064 sensitive to light?
A1: Yes, GW4064 is known to be unstable when exposed to UV light.[1] This instability is attributed to its trans-stilbene (B89595) moiety, a structural component that can undergo photochemical reactions upon absorbing UV radiation.[2]
Q2: What happens to GW4064 when exposed to UV light?
A2: The stilbene (B7821643) core of GW4064 is susceptible to two primary photodegradation pathways:
-
trans-cis Isomerization: The more stable trans isomer of the stilbene can convert to the less stable and less active cis isomer.
-
Photocyclization: The cis isomer can undergo an intramolecular cyclization to form a phenanthrene (B1679779) derivative. These transformations alter the molecular structure of GW4064, which can lead to a loss of its biological activity as an FXR agonist.
Q3: What are the potential consequences of GW4064 degradation in my experiments?
A3: Using degraded GW4064 can lead to several experimental issues, including:
-
Reduced or inconsistent compound potency.
-
Difficulty in reproducing experimental results.
-
The formation of impurities with unknown pharmacological effects.
Q4: How should I store the solid (powder) form of GW4064?
A4: Solid GW4064 should be stored in a dark, cool, and dry place. The use of amber or opaque vials is highly recommended to protect the compound from light exposure. For long-term storage, it is advisable to keep the compound at -20°C.
Q5: What is the best way to prepare and handle GW4064 solutions?
A5: To minimize UV-induced degradation, all work with GW4064 solutions should be performed in a dimly lit room or under red or yellow safelight conditions. Use amber glass vials or tubes, or wrap your labware in aluminum foil to block out light. Prepare fresh solutions for your experiments whenever possible and avoid using old stock solutions that may have been repeatedly exposed to light.
Q6: Can I use any additives to protect my GW4064 solution from light?
A6: While antioxidants such as ascorbic acid are known to protect some photosensitive compounds, their compatibility and efficacy with GW4064 have not been extensively studied.[3][4] If you consider using a stabilizer, it is crucial to perform a validation experiment to ensure it does not interfere with your assay or the activity of GW4064.
Troubleshooting Guides
If you are experiencing inconsistent results with GW4064, such as a loss of expected biological activity, photodegradation should be considered as a potential cause.
Guide: Investigating Potential GW4064 Photodegradation
This guide provides a systematic approach to troubleshooting issues related to the UV light instability of GW4064.
References
Technical Support Center: Navigating In Vivo Studies with GW4064
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in vivo use of GW4064, a potent farnesoid X receptor (FXR) agonist known for its challenging pharmacokinetic profile.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with GW4064, offering potential causes and actionable solutions.
Issue 1: Lower than Expected Efficacy or Lack of In Vivo Response
-
Possible Cause: Poor oral bioavailability and short half-life of GW4064.
-
Troubleshooting Steps:
-
Optimize Formulation: GW4064 has low aqueous solubility. Ensure it is properly dissolved or suspended. Consider using vehicles such as corn oil, or a solution containing 0.5% methylcellulose (B11928114). For a more complex vehicle, a mixture of DMSO, PEG300, Tween-80, and sterile water can be used.[1] Always prepare fresh solutions immediately before use to prevent degradation.
-
Adjust Administration Route: While oral gavage is common, its efficacy is limited by an oral bioavailability of only 10% in rats.[1] Consider intraperitoneal (IP) injection to bypass first-pass metabolism and potentially increase systemic exposure.
-
Increase Dosing Frequency: The half-life of GW4064 is short (as low as <1 hour to 3.5 hours in rats).[1][2] To maintain adequate plasma concentrations, consider splitting the daily dose into two administrations (b.i.d.).
-
Verify Compound Integrity: GW4064 is unstable in UV light.[2][3] Protect the compound and its formulations from light during storage and handling.
-
-
-
Possible Cause: Suboptimal dosage for the specific animal model and disease state.
-
Troubleshooting Steps:
-
Dose-Response Study: If feasible, perform a pilot study with a range of doses (e.g., 10-50 mg/kg) to determine the optimal effective dose for your specific experimental conditions.[4]
-
Review Literature: Carefully examine published studies using similar models to inform your dosing strategy. Doses as high as 50 mg/kg have been used in mice.[4][5]
-
-
-
Possible Cause: Issues with the experimental model.
-
Troubleshooting Steps:
-
Animal Model and Diet: The choice of animal model and diet can significantly influence the outcomes of metabolic studies.[6] Ensure the model and diet are appropriate for the research question.
-
Duration of Treatment: The metabolic effects of GW4064 can differ between short-term and long-term administration.[6] Define the study duration clearly and consider interim assessments.
-
-
Issue 2: Unexpected or Off-Target Effects Observed
-
Possible Cause: FXR-independent activity of GW4064.
-
Troubleshooting Steps:
-
Consider Off-Target Interactions: GW4064 has been shown to interact with multiple G protein-coupled receptors, including histamine (B1213489) receptors, which can lead to FXR-independent cellular responses.[7][8]
-
Use Control Compounds: To dissect the mechanism of action, include control groups with FXR-knockout animals if available.[9]
-
Co-administration with Antagonists: If off-target effects on a specific pathway are suspected, co-administer a selective antagonist for that pathway to isolate the FXR-dependent effects.[6]
-
-
-
Possible Cause: Presence of a potentially toxic stilbene (B7821643) pharmacophore.
-
Troubleshooting Steps:
-
Monitor for Toxicity: Closely monitor animals for any signs of toxicity. Sublethal hepatotoxicity has been observed in medaka eleutheroembryo at higher concentrations.[10]
-
Consider Alternative Agonists: If toxicity is a concern, explore the use of alternative FXR agonists with improved safety profiles.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic limitations of GW4064?
A1: GW4064 exhibits several challenging pharmacokinetic properties in vivo, including:
-
Low Oral Bioavailability: Approximately 10% in rats.[1]
-
Short Half-Life: Reported to be as short as less than 1 hour to 3.5 hours in rats.[1][2]
-
UV Light Instability: The compound is sensitive to degradation by UV light.[2][3]
-
Potentially Toxic Moiety: It contains a stilbene pharmacophore, which can be associated with toxicity.[2][3]
Q2: What are the recommended vehicles and administration routes for in vivo studies with GW4064?
A2: The choice of vehicle and administration route is critical for achieving adequate exposure.
-
Vehicles:
-
Administration Routes:
-
Oral Gavage: While frequently used, be mindful of the low bioavailability.
-
Intraperitoneal (IP) Injection: This route can bypass the first-pass effect and may lead to higher systemic exposure.
-
Q3: Are there any known off-target effects of GW4064?
A3: Yes, GW4064 has been reported to have off-target effects. Notably, it can modulate the activity of several G protein-coupled receptors, including histamine receptors (H1, H2, and H4).[7][8] This can lead to FXR-independent signaling and should be considered when interpreting experimental results.
Q4: Are there any available alternatives to GW4064 with improved pharmacokinetic properties?
A4: Yes, considerable effort has been made to develop analogs of GW4064 with better drug-like properties. Conformationally constrained analogs where the metabolically labile stilbene moiety is replaced with a benzothiophene (B83047) or naphthalene (B1677914) ring have been shown to be potent, full FXR agonists with potentially improved pharmacokinetic profiles.[13][14] Researchers may consider exploring the literature for specific, commercially available analogs if the limitations of GW4064 are prohibitive for their studies.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of GW4064.
| Parameter | Value | Species | Source |
| Oral Bioavailability | 10% | Rat | [1] |
| Half-life (t1/2) | < 1 hour - 3.5 hours | Rat | [1][2] |
| In Vitro EC50 (FXR) | 15 nM - 90 nM | Human, Mouse | [1][3] |
Key Experimental Protocols
1. Preparation of GW4064 for Oral Gavage (Suspension)
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water.
-
Procedure:
-
Weigh the required amount of GW4064 powder.
-
Triturate the powder to ensure a fine, uniform particle size.
-
Prepare a paste by adding a small volume of the 0.5% methylcellulose vehicle and mixing thoroughly.
-
Gradually add the remaining vehicle while continuously stirring to achieve the final desired concentration.
-
Prepare the suspension fresh daily and protect from light.
-
2. Preparation of GW4064 for Intraperitoneal Injection
-
Vehicle 1: Corn Oil
-
Procedure:
-
Dissolve GW4064 in a minimal amount of DMSO.
-
Add the DMSO-drug solution to corn oil to reach the final desired volume and concentration.[1] Mix thoroughly.
-
-
-
Vehicle 2: DMSO
-
Procedure:
-
Directly dissolve GW4064 in DMSO to the desired concentration.[4]
-
-
-
Administration:
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of FXR agonist GW4064 in the treatment of hilar cholangiocarcinoma in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Exposure to the synthetic FXR agonist GW4064 causes alterations in gene expression and sublethal hepatotoxicity in eleutheroembryo medaka (Oryzias latipes) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]
- 12. researchgate.net [researchgate.net]
- 13. FXR agonist activity of conformationally constrained analogs of GW 4064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
GW4064 Technical Support Center: Navigating On-Target and Off-Target Effects
Introduction: GW4064 is a potent, non-steroidal synthetic agonist for the Farnesoid X Receptor (FXR), a critical nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism.[1][2] Due to its high potency, it is an invaluable tool for investigating the physiological and pathological roles of FXR. However, accumulating evidence reveals that GW4064 can interact with other receptors, leading to FXR-independent or "off-target" effects.[3][4] These interactions can produce confounding results and necessitate careful experimental design to ensure accurate data interpretation.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and minimizing GW4064's off-target interactions.
Frequently Asked Questions (FAQs)
Q1: We are observing biological effects of GW4064 in a cell line that does not express FXR. Is this possible?
A1: Yes, this is a documented phenomenon.[4] Research has demonstrated that GW4064 can elicit responses in FXR-deficient cells, such as certain breast cancer (MCF-7) and embryonic kidney (HEK-293T) cell lines.[3][5] These effects are mediated by the compound's interaction with other cellular targets, primarily G protein-coupled receptors (GPCRs).[4][5]
Q2: What are the primary known off-target receptors for GW4064?
A2: The most well-characterized off-target effects of GW4064 involve its interaction with several GPCRs. It has been shown to functionally modulate histamine (B1213489) receptors (activating H1 and H4, inhibiting H2), muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, M5), and the angiotensin II receptor (AT1R).[3] Additionally, some studies have noted interactions with Estrogen Receptor-Related Receptors (ERRs).[3][4]
Q3: Our experimental results with GW4064 are inconsistent with established FXR-mediated pathways. What could be the cause?
A3: Such inconsistencies often stem from GW4064's off-target activities.[6] For example, GW4064 can induce rapid, FXR-independent signaling events like intracellular calcium (Ca²⁺) accumulation and changes in cyclic AMP (cAMP) levels through its action on GPCRs.[3][5] These signaling cascades can influence gene expression, cell viability, and other biological outcomes in a manner that is distinct from the canonical FXR/RXR transcriptional regulation pathway.[1][6]
Q4: How can we experimentally distinguish between an FXR-dependent effect and an off-target effect?
A4: A multi-pronged approach is recommended to dissect the mechanism of action:
-
Use FXR-Negative Controls: The most direct method is to use FXR knockout (FXR-KO) or knockdown (siRNA) cell lines or animal models. An effect that persists in the absence of FXR is, by definition, FXR-independent.[6][7]
-
Employ Alternative FXR Agonists: Compare the effects of GW4064 with a structurally different FXR agonist (e.g., a steroidal agonist like obeticholic acid or another non-steroidal agonist like fexaramine). If the effect is only observed with GW4064, it is likely an off-target phenomenon.[3][4]
-
Utilize Pathway-Specific Inhibitors: If an off-target interaction with a GPCR is suspected, co-treatment with a selective antagonist for that receptor (e.g., a histamine receptor antagonist) can confirm its involvement.[3][6]
Quantitative Data: GW4064 Receptor Interaction Profile
The following table summarizes the quantitative data on GW4064's activity at its primary target (FXR) and various identified off-target receptors. This data highlights the micromolar concentrations at which off-target interactions may become significant.
| Receptor Target | Assay Type | Parameter | Value (µM) | Reference(s) |
| FXR (Human) | Reporter Gene Assay | EC₅₀ | 0.065 | [8] |
| FXR (Mouse) | Reporter Gene Assay | EC₅₀ | 0.080 | [8] |
| Angiotensin II Receptor (AT1R) | Radioligand Binding | Kᵢ | 0.94 | [3] |
| Muscarinic Receptor M1 | Radioligand Binding | Kᵢ | 1.8 | [3] |
| Muscarinic Receptor M2 | Radioligand Binding | Kᵢ | 1.73 | [3] |
| Muscarinic Receptor M3 | Radioligand Binding | Kᵢ | 5.62 | [3] |
| Muscarinic Receptor M5 | Radioligand Binding | Kᵢ | 4.89 | [3] |
| Histamine Receptor H1 | Radioligand Binding | Kᵢ | 4.10 | [3] |
| Histamine Receptor H2 | Radioligand Binding | Kᵢ | 6.33 | [3] |
| Histamine Receptor H2 | Functional (cAMP) | IC₅₀ | 3.8 | [3] |
| Histamine Receptor H4 | Functional (cAMP) | EC₅₀ | 0.742 | [3] |
EC₅₀: Half-maximal effective concentration. IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant.
Troubleshooting Guides
Issue 1: Unexpected Gene Expression Changes Not Associated with Known FXR Targets
-
Possible Cause: The observed gene expression changes may be a downstream consequence of GW4064's off-target signaling through GPCRs, which can activate transcription factors like CREB (via cAMP) or NFAT (via Ca²⁺).[3][4]
-
Troubleshooting Steps:
-
Confirm FXR Expression: Verify that your cell model expresses functional FXR at both the mRNA and protein level (qPCR, Western blot).[6]
-
Pathway Analysis: Analyze your gene expression data for enrichment of pathways related to Ca²⁺ or cAMP signaling.
-
Use Specific Inhibitors: Pre-treat cells with inhibitors of downstream signaling molecules (e.g., a calcineurin inhibitor like FK506 for the NFAT pathway) before adding GW4064 to see if the gene expression changes are blocked.[3]
-
Issue 2: Observation of Rapid Intracellular Calcium Flux or cAMP Changes After GW4064 Treatment
-
Possible Cause: These rapid signaling events are characteristic of GPCR activation and are known FXR-independent effects of GW4064.[3][5]
-
Troubleshooting Steps:
-
Chelate Calcium: To confirm that downstream effects are calcium-dependent, pre-treat cells with an intracellular calcium chelator like BAPTA-AM.[4]
-
Use Receptor Antagonists: Identify the specific GPCR involved by pre-treating with a panel of antagonists for known GW4064 off-targets (e.g., antagonists for histamine, muscarinic, and angiotensin receptors).[3]
-
Compare with Another Agonist: Treat cells with an alternative FXR agonist like fexaramine, which has been reported not to activate these rapid signaling pathways.[3]
-
Visualizing Signaling and Experimental Workflows
The following diagrams illustrate the known signaling pathways of GW4064 and provide logical workflows for troubleshooting experiments.
Caption: GW4064 signaling pathways.
Caption: Experimental workflow for target deconvolution.
Detailed Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This assay is used to determine if GW4064 directly competes with a known ligand for binding to a specific receptor of interest (e.g., a histamine receptor).
-
Objective: To determine the binding affinity (Kᵢ) of GW4064 for a suspected off-target receptor.
-
Materials:
-
Cell membranes prepared from cells overexpressing the receptor of interest.
-
A specific radioligand for the receptor (e.g., [³H]pyrilamine for H1R).
-
GW4064 stock solution.
-
Assay buffer.
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration manifold.
-
-
Procedure:
-
In a series of tubes, add a fixed concentration of cell membranes and radioligand (typically at or below its Kₔ value).[9]
-
Add increasing concentrations of unlabeled GW4064. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of GW4064. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Kᵢ value.[3]
-
Protocol 2: FXR Reporter Gene Assay
This assay quantifies the ability of GW4064 to specifically activate the transcriptional activity of FXR.
-
Objective: To determine the potency (EC₅₀) of GW4064 as an FXR agonist.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[2]
-
Transfection: Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent.[2][8]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of GW4064 or vehicle control (e.g., DMSO ≤ 0.1%).[2]
-
Incubation: Incubate the cells for an additional 24 hours.[8]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein content. Plot the normalized activity against the log concentration of GW4064 to determine the EC₅₀.
-
Protocol 3: Intracellular Calcium Flux Assay
This assay measures rapid changes in intracellular calcium, a hallmark of signaling through Gq-coupled GPCRs.
-
Objective: To detect GW4064-induced, FXR-independent calcium mobilization.
-
Materials:
-
Chosen cell line (e.g., HEK-293T).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4]
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with HEPES).
-
GW4064 stock solution.
-
Fluorescence plate reader or flow cytometer.
-
-
Procedure:
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with Fluo-4 AM (e.g., 3 µM) and Pluronic F-127 in assay buffer. Incubate for 30-60 minutes at 37°C.[10]
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Data Acquisition: Acquire a baseline fluorescence reading using the instrument.
-
Stimulation: Add GW4064 at the desired concentration and immediately begin monitoring the change in fluorescence intensity over time.[4]
-
Data Analysis: Plot the change in fluorescence (or ratio of fluorescence) over time to visualize the calcium flux.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
Technical Support Center: Interpreting Unexpected Results from Experiments Using GW4064
Welcome to the technical support center for GW4064. This resource is designed for researchers, scientists, and drug development professionals who are encountering unexpected results during their experiments with this potent and selective Farnesoid X Receptor (FXR) agonist. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of GW4064's activity, including its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GW4064?
A1: GW4064 is a synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor crucial for regulating bile acid, lipid, and glucose homeostasis.[1][2][3] Upon binding, GW4064 activates FXR, leading to the regulation of target gene expression.[1][3]
Q2: We are observing effects of GW4064 in a cell line that we've confirmed does not express FXR. Is this possible?
A2: Yes, this is a documented phenomenon.[4] Research has demonstrated that GW4064 can elicit biological responses in cells deficient in FXR, such as certain stocks of HEK-293T and MCF-7 cells.[4][5][6] These effects are attributed to off-target interactions with other cellular signaling pathways.[4][5]
Q3: What are the known off-target pathways activated by GW4064?
A3: The most well-characterized off-target effects of GW4064 involve the modulation of G protein-coupled receptors (GPCRs), particularly histamine (B1213489) receptors.[1][4][6] GW4064 has been shown to activate histamine H1 and H4 receptors and inhibit the H2 receptor.[5][6] This can trigger downstream signaling cascades involving intracellular calcium (Ca2+) and cyclic AMP (cAMP), independent of FXR activation.[1][5][6] Additionally, GW4064 has been reported to activate the MAPK signaling pathway.[4][7]
Q4: Why are there conflicting reports on the effects of GW4064 in cancer studies?
A4: The conflicting data in cancer research stem from the multifaceted and context-dependent actions of GW4064.[1] While some studies report anti-proliferative and pro-apoptotic effects, others show unexpected outcomes.[1][7] For instance, GW4064-induced apoptosis in MCF-7 breast cancer cells has been reported to be FXR-independent and likely mediated by its off-target effects on histamine receptors.[1][5] Furthermore, in colorectal cancer cells, GW4064 has been found to upregulate the immune checkpoint protein PD-L1, which could potentially hinder anti-tumor immunity.[1][7]
Q5: I'm seeing contradictory results in my metabolic studies with GW4064. Is this normal?
A5: Yes, observing seemingly contradictory metabolic effects with GW4064 is not unexpected and highlights the complexity of FXR signaling.[1] While some studies show that GW4064 can have protective effects against conditions like hepatic steatosis and insulin (B600854) resistance, other research indicates that long-term administration might lead to adverse metabolic changes, such as obesity and diabetes in certain animal models.[1][8] The specific experimental conditions, including the animal model and diet, can significantly influence the outcome.[1]
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Effects in Cancer Cell Lines
Possible Cause 1: Varying FXR Expression Levels The anti-proliferative effects of GW4064 can depend on the level of FXR expression in the cancer cells under investigation.[1]
-
Troubleshooting Step: Before starting your experiment, perform a baseline assessment of FXR expression in your cell lines using qPCR or Western blot to better interpret the variability in cellular responses to GW4064.[1]
Possible Cause 2: Off-Target Effects GW4064 can induce apoptosis through FXR-independent mechanisms, potentially via its interaction with histamine receptors.[1][5]
-
Troubleshooting Step: To distinguish between on-target and off-target effects, consider using FXR knockdown (siRNA) or knockout cell lines.[1] Additionally, co-treatment with selective histamine receptor antagonists can help clarify the contribution of off-target signaling.[1]
Possible Cause 3: Experimental Conditions Cell culture conditions, such as the concentration of serum, can impact the cellular response to GW4064.[1][5]
-
Troubleshooting Step: Standardize and clearly document your cell culture conditions, including serum percentage, in your experimental records.[1]
Issue 2: Observation of Rapid Intracellular Calcium Flux or cAMP Changes
Possible Cause: GPCR-Mediated Off-Target Signaling GW4064 can activate Gαq/11 and Gαi/o G proteins, leading to a rapid increase in intracellular calcium levels via the phosphoinositol-dependent phospholipase C (PI-PLC) pathway and modulation of cAMP levels.[4][5][6]
-
Troubleshooting Steps:
-
Confirm Calcium Dependence: Use an intracellular calcium chelator like BAPTA-AM to verify that the observed downstream effects are indeed calcium-dependent.[4]
-
Inhibit PI-PLC: Pre-treat your cells with a PI-PLC inhibitor, such as U73122, to determine if it blocks the GW4064-induced calcium flux.[4]
-
Use an Alternative FXR Agonist: Compare the effects of GW4064 with a structurally different FXR agonist, like the steroidal agonist obeticholic acid (OCA) or the non-steroidal agonist fexaramine, which may not share the same off-target profile.[4]
-
Data Presentation
Table 1: Summary of In Vitro Activity of GW4064
| Parameter | Cell Line | Assay Type | Value |
| EC50 | CV-1 | Luciferase Reporter | 15 nM[9], 65 nM[10] |
| EC50 | HEK293 | GAL4 Transactivation | 70 nM[10] |
| IC50 | HCT116 | CCK-8 | 6.9 µM[7] |
| IC50 | CT26 | CCK-8 | 6.4 µM[7] |
Table 2: Effects of GW4064 on Gene Expression in Human Hepatocytes
| Gene | Effect of GW4064 (1 µM for 48 hours) |
| CYP3A4 mRNA | ~75% decrease[11] |
| SHP mRNA | ~3-fold increase[11] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[1]
-
Treatment: Prepare working solutions of GW4064 in cell culture medium. Ensure the final DMSO concentration is ≤ 0.1% to prevent solvent toxicity. Include a vehicle control (DMSO) in all experiments.[1] Remove the old medium and add 100 µL of the medium containing different concentrations of GW4064 or the vehicle control.[1]
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Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blot for Protein Expression
-
Cell Lysis: After treatment with GW4064, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
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Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.[1]
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Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pnas.org [pnas.org]
- 9. tocris.com [tocris.com]
- 10. selleckchem.com [selleckchem.com]
- 11. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for the FXR-independent effects of GW4064
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using the Farnesoid X Receptor (FXR) agonist, GW4064, and need to control for its FXR-independent effects.
Frequently Asked Questions (FAQs)
Q1: My experimental results with GW4064 are not consistent with known FXR activation pathways. What could be the reason?
A1: While GW4064 is a potent FXR agonist, it is crucial to consider its known off-target effects.[1] Research has shown that GW4064 can exert biological effects independent of FXR, which may lead to unexpected results.[2][3] These off-target activities can complicate data interpretation if not properly controlled for.
Q2: What are the primary documented FXR-independent effects of GW4064?
A2: The most significant FXR-independent effects of GW4064 involve the modulation of G protein-coupled receptors (GPCRs).[2] Specifically, GW4064 has been shown to:
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Activate histamine (B1213489) H1 and H4 receptors.[2]
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Inhibit histamine H2 receptors.[2]
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Activate Estrogen Receptor-Related Receptor α (ERRα), which regulates PGC-1α expression.[3][4]
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Induce rapid increases in intracellular calcium ([Ca2+]i) and cyclic AMP (cAMP) levels.[2][3]
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Induce apoptosis in certain cancer cell lines, such as MCF-7 breast cancer cells, which do not express FXR.[2][6]
Q3: I am observing GW4064-induced apoptosis in my cell line. Is this a reliable indicator of FXR activation?
A3: Not necessarily. GW4064-induced apoptosis can be an FXR-independent effect.[2] For instance, in MCF-7 breast cancer cells, which lack FXR expression, GW4064 still induces apoptosis, an effect that can be blocked by selective histamine receptor regulators.[2][6] Therefore, attributing apoptosis solely to FXR activation without further controls can be misleading.
Q4: How can I experimentally control for the FXR-independent effects of GW4064?
A4: To dissect the FXR-dependent and -independent effects of GW4064, a multi-pronged approach is recommended:
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Use FXR-negative or knockdown/knockout models: The most direct method is to use cell lines that do not express FXR (e.g., HEK-293T) or to use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the FXR gene in your experimental model.[7][8][9][10] Any effects observed in these models can be attributed to FXR-independent mechanisms.
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Employ alternative FXR agonists: Compare the effects of GW4064 with other structurally distinct FXR agonists.[3] Steroidal agonists like Obeticholic Acid (OCA) or other non-steroidal agonists like Fexaramine can serve as valuable controls.[3][11] If an effect is truly FXR-mediated, it should be reproducible with other specific FXR agonists.
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Use specific pathway inhibitors: To investigate the involvement of off-target pathways, use specific inhibitors. For example, if you suspect GPCR-mediated effects, you can use histamine receptor antagonists.[2] To confirm if downstream effects are calcium-dependent, an intracellular calcium chelator like BAPTA-AM can be used.[3]
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Verify FXR target gene expression: Confirm that GW4064 treatment leads to the transcriptional regulation of well-established FXR target genes, such as SHP, BSEP, or OSTα/β.[12][13][14] This can be assessed using qPCR or a reporter gene assay.[15]
Troubleshooting Guides
Issue 1: Unexpected activation of signaling pathways (e.g., cAMP, Ca2+ flux) with GW4064 treatment.
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Possible Cause: This is likely due to GW4064's off-target modulation of GPCRs, leading to the activation of Gαi/o and Gq/11 G proteins and subsequent downstream signaling.[2][6]
-
Troubleshooting Steps:
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Confirm in an FXR-null system: Repeat the experiment in an FXR-deficient cell line (e.g., HEK-293T) to confirm the effect is FXR-independent.[2]
-
Inhibit downstream effectors:
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To test for calcium signaling involvement, pre-treat cells with a phospholipase C (PLC) inhibitor (e.g., U73122) or an intracellular calcium chelator (e.g., BAPTA-AM).[3]
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To investigate cAMP signaling, consider inhibitors of adenylyl cyclase.
-
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Use histamine receptor antagonists: Co-treat cells with selective antagonists for H1, H2, and H4 receptors to see if the unexpected signaling is blocked.[2]
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Issue 2: Inconsistent anti-proliferative or apoptotic effects in cancer cell lines.
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Possible Cause 1: Variable FXR expression levels. The cellular response to GW4064 can be dependent on the level of FXR expression.
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Troubleshooting Step: Perform qPCR or Western blot to determine the baseline FXR expression in your cancer cell lines.
-
Possible Cause 2: Dominant off-target effects. In cells with low or no FXR expression, the observed effects may be primarily driven by FXR-independent mechanisms.[2]
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Troubleshooting Step: Use an FXR knockdown/knockout model to isolate the off-target effects. Compare the results with a structurally different FXR agonist to confirm if the anti-proliferative effects are specific to FXR activation.[3]
Data Presentation
Table 1: Summary of GW4064's FXR-Dependent vs. Independent Effects
| Effect | FXR-Dependent | FXR-Independent | Key Experimental Evidence |
| Target Gene Regulation | Activation of SHP, BSEP, OSTα/β | - | ChIP-seq and qPCR in liver and intestine of GW4064-treated mice.[12] |
| Apoptosis | Context-dependent | Observed in FXR-negative cells (MCF-7, HEK-293T).[2] | Blockade by histamine receptor antagonists.[2] |
| Intracellular Signaling | - | ↑ [Ca2+]i, ↑ cAMP | Observed in FXR-deficient HEK-293T cells.[2] |
| GPCR Modulation | - | Activation of H1 & H4 receptors, Inhibition of H2 receptor | Radioligand binding studies and functional assays.[2] |
| ERRα Activation | - | Induction of PGC-1α expression | Reporter assays in Huh7 and Cos-7 cells.[4] |
Table 2: Comparison of FXR Agonists
| Agonist | Class | Potency (EC50) | Known Off-Target Effects |
| GW4064 | Non-steroidal | 15-65 nM | GPCRs (Histamine H1, H2, H4), ERRα[2][4][5][16] |
| Obeticholic Acid (OCA) | Steroidal | ~100 nM | Can activate TGR5 at higher concentrations |
| Fexaramine | Non-steroidal | ~25 nM | Generally considered more specific for FXR than GW4064[2][11] |
| Chenodeoxycholic Acid (CDCA) | Endogenous Bile Acid | ~10-50 µM | Activates TGR5, PXR, and VDR |
Experimental Protocols
Protocol 1: FXR Reporter Gene Assay
This protocol is used to assess the ability of a compound to activate FXR-mediated transcription.
-
Cell Culture and Plating:
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Culture a suitable cell line (e.g., HEK-293T, HepG2) in DMEM supplemented with 10% FBS and antibiotics.
-
Plate cells in a 96-well plate at a density that ensures they are ~70-80% confluent at the time of transfection.
-
-
Transfection:
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Co-transfect the cells with a plasmid encoding the full-length human FXR, a plasmid containing an FXR response element (FXRE) driving the expression of a reporter gene (e.g., luciferase), and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of GW4064, a vehicle control (e.g., DMSO), and other control compounds (e.g., an alternative FXR agonist).
-
-
Luciferase Assay:
-
After another 24 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration to determine the EC50.[15]
-
Protocol 2: Western Blot for FXR Expression
This protocol is used to determine the protein level of FXR in cell lines or tissues.
-
Cell Lysis:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FXR overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Mandatory Visualizations
Caption: GW4064 signaling pathways: dependent and independent of FXR.
Caption: Workflow for dissecting FXR-dependent vs. -independent effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduced off-target effects with CRISPR/Cas9 gesicles [takarabio.com]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. dovepress.com [dovepress.com]
- 11. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]
- 14. Exposure to the synthetic FXR agonist GW4064 causes alterations in gene expression and sublethal hepatotoxicity in eleutheroembryo medaka (Oryzias latipes) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. apexbt.com [apexbt.com]
Technical Support Center: Best Practices for Dissolving and Handling (E)-GW 4064 in the Lab
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective dissolution and handling of (E)-GW 4064, a potent farnesoid X receptor (FXR) agonist. Adherence to these best practices is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a crystalline solid that is sparingly soluble in aqueous buffers.[1] It exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol.[1][2]
Q2: What are the recommended solvents for creating a stock solution?
The highly recommended solvent for preparing a stock solution of this compound is DMSO.[3] It can be dissolved in DMSO at concentrations up to 100 mM.[4] For other organic solvents, the approximate solubilities are provided in the table below.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to bring the vial of solid this compound to room temperature before opening to prevent moisture condensation.[5] The solid can then be dissolved in the solvent of choice, such as DMSO. To aid dissolution, gentle warming in a 37°C water bath or sonication may be used.[5] Ensure the solid is completely dissolved and the solution is clear before use.[5]
Q4: How do I prepare an aqueous working solution for in vitro experiments?
Due to its poor aqueous solubility, a stock solution in an organic solvent like DMSO must first be prepared.[2] This stock solution can then be diluted with an aqueous buffer, such as Phosphate-Buffered Saline (PBS), to the desired final concentration.[2] It is critical to add the DMSO stock solution to the aqueous buffer slowly while vortexing to prevent precipitation of the compound.[2]
Q5: What is the maximum recommended concentration of DMSO in my cell culture medium?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.1%, to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control with the same final concentration of DMSO in your experiments.[5]
Q6: Are aqueous solutions of this compound stable?
Aqueous solutions of this compound are not recommended for long-term storage.[1] It is best practice to prepare these solutions fresh for each experiment.[2]
Q7: How should I store the solid compound and stock solutions?
The solid powder of this compound should be stored at -20°C for long-term stability, where it can be stable for at least 4 years.[1][6] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | Poor aqueous solubility of this compound. | Add the DMSO stock solution to the aqueous buffer slowly while vortexing.[2] Consider using a co-solvent formulation for in vivo studies. |
| The final concentration in the aqueous buffer is too high. | Refer to the solubility data to ensure you are not exceeding the solubility limit. A solubility of approximately 0.3 mg/mL can be achieved in a 1:2 solution of DMSO:PBS (pH 7.2).[1][2] | |
| Inconsistent or unexpected experimental results | Degradation of the compound. | Prepare fresh aqueous working solutions for each experiment.[2] Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing aliquots.[3] |
| Inaccurate concentration of the stock solution. | Ensure the solid compound is completely dissolved in the stock solution. Gentle warming or sonication can be used to aid dissolution.[5] | |
| Compound appears difficult to dissolve in DMSO | Moisture absorption by DMSO. | Use fresh, high-quality DMSO. |
| Insufficient mixing. | Vortex the solution thoroughly. Gentle warming (37°C) or sonication can also be applied.[5] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility |
| DMSO | ≥24.7 mg/mL[7] |
| DMF | 25 mg/mL[6] |
| Ethanol | 1 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL[1] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Stability |
| Crystalline Solid | -20°C | ≥ 4 years[6] |
| DMSO Stock Solution | -20°C or -80°C (in aliquots) | Avoid repeated freeze-thaw cycles[3] |
| Aqueous Working Solution | N/A | Prepare fresh for each experiment[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Bring the vial containing solid this compound to room temperature.
-
Weigh the desired amount of the compound. For 1 mL of a 10 mM stock solution, use 5.43 mg of this compound (Molecular Weight: 542.84 g/mol ).
-
Add the appropriate volume of DMSO (in this case, 1 mL).
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate to aid dissolution.[5]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[3]
Protocol 2: Preparation of a Working Solution for in vitro Cell Culture Experiments
-
Thaw an aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Determine the final desired concentration of this compound for your experiment.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the final working concentration.
-
Crucially , add the stock solution to the cell culture medium and mix immediately to prevent precipitation.[5] For example, to make a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Ensure the final DMSO concentration in the cell culture medium is ≤ 0.1%.[5]
-
Always prepare a vehicle control containing the same final concentration of DMSO.
Visualizations
References
Technical Support Center: Overcoming the Hurdles of GW4064 in Preclinical Research
Welcome to the technical support center for GW4064, a potent synthetic agonist of the Farnesoid X Receptor (FXR). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using GW4064 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the accurate interpretation of your data.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of GW4064 that hinder its development as a clinical drug?
A1: GW4064, despite being a potent and selective FXR agonist, possesses several characteristics that limit its clinical utility. These include:
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Poor Pharmacokinetics: In rats, GW4064 has low oral bioavailability (10%) and a short half-life of approximately 3.5 hours.[1][2]
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Limited Solubility: It is practically insoluble in water and has limited solubility in aqueous buffers.[3][4]
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Potential Toxicity: The presence of a stilbene (B7821643) pharmacophore in its structure raises concerns about potential toxicity.[2][4]
-
UV Light Instability: GW4064 is sensitive to UV light, which can affect its stability and experimental reproducibility.[2][4]
Q2: I'm observing unexpected or inconsistent results in my cancer cell line experiments with GW4064. What could be the cause?
A2: Conflicting results in cancer studies using GW4064 can stem from its multifaceted and context-dependent activities. Some studies show anti-tumor effects, while others report complexities such as the upregulation of PD-L1 in colorectal cancer cells, potentially aiding tumor immune evasion.[5][6][7] Furthermore, GW4064-induced apoptosis in some cancer cell lines, like MCF-7 breast cancer cells, has been reported to be independent of FXR and may be mediated by off-target interactions with histamine (B1213489) receptors.[5][8][9]
Q3: My metabolic studies with GW4064 are yielding contradictory outcomes. Is this a known issue?
A3: Yes, it is not uncommon to observe contradictory metabolic effects with GW4064. While some studies demonstrate its protective role against high-fat diet-induced hepatic steatosis and insulin (B600854) resistance, others have shown that long-term administration can potentially induce obesity and diabetes in animal models.[5][10] These discrepancies highlight the complex role of FXR in metabolic regulation.
Q4: What are the known off-target effects of GW4064?
A4: A significant challenge in using GW4064 is its FXR-independent, off-target effects. Research has shown that GW4064 can modulate multiple G protein-coupled receptors (GPCRs), including the activation of histamine H1 and H4 receptors and the inhibition of H2 receptors.[5][8][9] These off-target activities can trigger cellular responses, such as changes in intracellular calcium and cAMP levels, independently of FXR activation, which necessitates careful experimental design to isolate FXR-specific effects.[5][8][9]
Q5: Are there conflicting findings regarding GW4064 and hepatotoxicity?
A5: The literature presents a mixed profile of GW4064's effects on the liver. Several studies in animal models of cholestasis have indicated its hepatoprotective properties by reducing liver damage markers.[5] However, research in medaka fish has reported that exposure to GW4064 can lead to sublethal hepatotoxicity, suggesting a potential for adverse hepatic effects under specific conditions.[5][11]
Troubleshooting Guides
Issue 1: Poor Solubility of GW4064 in Aqueous Media
-
Possible Cause: GW4064 is a crystalline solid that is sparingly soluble in aqueous buffers.[3]
-
Troubleshooting Steps:
-
Use of Organic Solvents: First, dissolve GW4064 in an organic solvent such as DMSO, ethanol (B145695), or dimethylformamide (DMF).[3] The solubility is significantly higher in DMSO and DMF (approx. 25 mg/ml) compared to ethanol (approx. 1 mg/ml).[3]
-
Stock Solution Preparation: Prepare a high-concentration stock solution in the chosen organic solvent. For example, a 10 mg/mL stock solution can be prepared in DMSO.
-
Dilution into Aqueous Buffer: For experiments requiring an aqueous solution, the DMSO stock solution can then be diluted into the aqueous buffer of choice (e.g., PBS). A 1:2 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.3 mg/ml.[3]
-
Fresh Preparation: It is recommended not to store the aqueous solution for more than one day to ensure stability and prevent precipitation.[3]
-
Vehicle Control: Always include a vehicle control (the same concentration of the organic solvent used to dissolve GW4064) in your experiments to account for any solvent-induced effects. A final DMSO concentration of ≤ 0.1% is generally recommended to avoid solvent toxicity in cell culture experiments.[5]
-
Issue 2: Inconsistent Anti-proliferative Effects in Cancer Cell Lines
-
Possible Cause 1: Varying FXR Expression Levels: The anti-proliferative effects of GW4064 can be dependent on the expression level of FXR in the cancer cells under investigation.[5]
-
Troubleshooting Step: Before initiating your experiment, perform a baseline assessment of FXR expression in your cell line(s) using qPCR or Western blot to better interpret the variability in response to GW4064.[5]
-
-
Possible Cause 2: Off-Target Effects: As mentioned in the FAQs, GW4064 can induce apoptosis through FXR-independent mechanisms, potentially via histamine receptors.[5][8]
-
Troubleshooting Step: To dissect the mechanism, consider using FXR knockdown (siRNA) or knockout cell lines. Additionally, co-treatment with selective histamine receptor antagonists can help determine the contribution of off-target effects.[5]
-
-
Possible Cause 3: Experimental Conditions: Cell culture conditions, such as serum concentration, can influence the cellular response to GW4064.[5][8]
-
Troubleshooting Step: Standardize and clearly report your cell culture conditions, including serum concentration, in your experimental records.
-
Issue 3: Distinguishing Between FXR-Dependent and FXR-Independent Effects
-
Possible Cause: The observed cellular responses may be a composite of both FXR-dependent and off-target effects of GW4064.
-
Troubleshooting Workflow:
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exposure to the synthetic FXR agonist GW4064 causes alterations in gene expression and sublethal hepatotoxicity in eleutheroembryo medaka (Oryzias latipes) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GW4064 Specificity for Farnesoid X Receptor (FXR)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental specificity of the FXR agonist, GW4064.
Frequently Asked Questions (FAQs)
Q1: What is GW4064 and why is its specificity for FXR a concern?
Q2: What are the known primary off-target interactions of GW4064?
Several studies have identified off-target activities of GW4064. The most well-characterized include:
-
Estrogen Receptor-Related Receptor α (ERRα): GW4064 has been shown to have agonist activity on ERRα.
-
G Protein-Coupled Receptors (GPCRs): GW4064 can modulate the activity of multiple GPCRs, including histamine (B1213489) H1 and H4 receptors (activation) and H2 receptors (inhibition).[2][3] This can lead to FXR-independent cellular responses such as changes in intracellular calcium and cAMP levels.[3][4]
Q3: How can I confirm that the observed effects in my experiment are FXR-dependent?
To differentiate between on-target FXR effects and off-target activities of GW4064, consider the following control experiments:
-
Use of FXR-null systems: The most definitive method is to use cell lines (e.g., HEK293T) or animal models that lack FXR expression. If the effect of GW4064 persists in these systems, it is likely an off-target effect.
-
Alternative FXR agonists: Compare the effects of GW4064 with other structurally distinct FXR agonists, such as Fexaramine or Obeticholic Acid (OCA). If the biological effect is consistent across different agonists, it is more likely to be FXR-mediated.
-
Use of antagonists: For suspected GPCR-mediated off-target effects, co-treatment with specific antagonists for those receptors can help elucidate the pathway. For instance, using histamine receptor antagonists can help determine the contribution of these off-targets to the observed cellular response.[2]
Troubleshooting Guide: Enhancing GW4064 Specificity
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Off-target effects of GW4064 are influencing the experimental outcome.
-
Troubleshooting Steps:
-
Validate FXR Expression: Confirm the expression of FXR in your cell line at both the mRNA (qPCR) and protein (Western Blot) level.
-
Perform Control Experiments: As outlined in FAQ Q3, utilize FXR-null cell lines, alternative FXR agonists, or relevant receptor antagonists to dissect the signaling pathway.
-
Concentration Optimization: Use the lowest effective concentration of GW4064 to minimize potential off-target effects, which are often more pronounced at higher concentrations.
-
Issue 2: Difficulty in confirming direct binding of GW4064 to FXR.
-
Possible Cause: The chosen binding assay is not sensitive or specific enough.
-
Troubleshooting Steps:
-
Employ Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on direct binding affinity and kinetics.
-
Optimize Assay Conditions: Ensure that buffer conditions, pH, and temperature are optimal for protein stability and ligand binding.
-
Use High-Purity Reagents: The purity of both the FXR protein and GW4064 is crucial for accurate binding measurements.
-
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of GW4064.
Table 1: Potency of GW4064 for FXR
| Assay Type | Cell Line/System | EC50 (nM) | Reference |
| Isolated Receptor Activity | Not Specified | 15 | [5][6] |
| Transfection Assay | CV-1 | 65 | [7] |
| Transfection Assay | Not Specified | 90 | [6] |
| Luciferase Reporter Assay | HEK293 | 65 | [8] |
Table 2: Known Off-Target Activities of GW4064
| Off-Target Receptor | Effect | Cell Line | Observed Activity | Reference |
| ERRα | Agonist | Huh7, Cos-7 | Induces PGC-1α expression | [7] |
| Histamine H1 Receptor | Agonist | Not Specified | Activation | [3] |
| Histamine H4 Receptor | Agonist | Not Specified | Activation | [3] |
| Histamine H2 Receptor | Inhibitor | Not Specified | Inhibition | [3] |
| Various GPCRs | Modulator | HEK-293T | Activation of Gαi/o and Gq/11 G proteins | [4] |
Experimental Protocols
1. FXR Luciferase Reporter Gene Assay
This assay measures the ability of GW4064 to activate FXR, leading to the expression of a luciferase reporter gene.
-
Materials:
-
HEK293 or HepG2 cells
-
FXR expression vector
-
FXR response element (FXRE)-driven luciferase reporter vector
-
Internal control vector (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-luciferase assay system
-
White, opaque 96-well plates
-
-
Protocol:
-
Cell Seeding: Seed 2 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
Transfection: Prepare a transfection mix containing the FXR expression vector, FXRE-luciferase reporter vector, and the internal control vector. Add the mix to the cells and incubate for 4-6 hours.
-
Compound Treatment: Replace the transfection medium with fresh medium containing serial dilutions of GW4064 or vehicle control (DMSO). Incubate for 24 hours.
-
Lysis and Luminescence Measurement: Wash cells with PBS and add passive lysis buffer. Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the GW4064 concentration to determine the EC50 value.
-
2. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the real-time binding kinetics between a ligand (GW4064) and a receptor (FXR).
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified FXR protein
-
GW4064
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
-
-
Protocol:
-
Ligand Immobilization: Activate the sensor chip surface and immobilize the purified FXR protein.
-
Analyte Binding: Inject a series of concentrations of GW4064 over the sensor surface.
-
Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
3. Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
-
Materials:
-
Isothermal titration calorimeter
-
Purified FXR protein
-
GW4064
-
Matched buffer for protein and ligand
-
-
Protocol:
-
Sample Preparation: Prepare the purified FXR protein in the sample cell and GW4064 in the injection syringe in identical buffer.
-
Titration: Perform a series of small injections of GW4064 into the sample cell containing the FXR protein.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Visualizations
Caption: Canonical FXR signaling pathway activated by GW4064.
References
- 1. benchchem.com [benchchem.com]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 6. apexbt.com [apexbt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in experimental results with GW4064
Welcome to the technical support center for GW4064. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on troubleshooting variability in experimental results obtained using the farnesoid X receptor (FXR) agonist, GW4064.
Frequently Asked Questions (FAQs)
Q1: What is GW4064 and its primary mechanism of action?
A1: GW4064 is a potent and selective, non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, kidneys, and adrenal glands.[1] Upon binding, GW4064 activates FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR).[2][3] This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their expression.[2][3] This regulation is central to maintaining bile acid, lipid, and glucose homeostasis.[4]
Q2: We are observing effects of GW4064 in a cell line that does not express FXR. Is this possible?
A2: Yes, this is a documented phenomenon. Research has shown that GW4064 can elicit biological responses in cells deficient in FXR, such as HEK-293T and MCF-7 cells.[5] These effects are mediated by off-target interactions with other cellular signaling pathways.[5]
Q3: What are the known off-target effects of GW4064 that could contribute to experimental variability?
A3: A significant source of conflicting data arises from FXR-independent, off-target effects of GW4064.[6] It has been shown to modulate multiple G protein-coupled receptors (GPCRs), including activating histamine (B1213489) H1 and H4 receptors and inhibiting H2 receptors.[6][7] These off-target activities can trigger cellular responses, such as changes in intracellular calcium and cAMP levels, that are independent of FXR activation.[6][7]
Q4: Why are there conflicting reports on the effects of GW4064 in cancer studies?
A4: The conflicting data in cancer studies stem from the context-dependent activities of GW4064. While some studies report anti-proliferative and pro-apoptotic effects, these can be influenced by the FXR expression level in the cancer cells.[6] Furthermore, in some cancer cell lines like MCF-7 breast cancer cells, GW4064-induced apoptosis is reported to be independent of FXR and may be mediated through its off-target interactions with histamine receptors.[6]
Q5: I am observing contradictory results in my metabolic studies with GW4064. Is this expected?
A5: Yes, observing contradictory metabolic effects with GW4064 is not unexpected and reflects the complexity of FXR signaling. For instance, some studies show that GW4064 can protect against high-fat diet-induced hepatic steatosis and insulin (B600854) resistance, while others have reported that long-term administration may induce obesity and diabetes.[6] These discrepancies can be attributed to differences in experimental duration, animal models, and diet composition.[6]
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Effects in Cancer Cell Lines
-
Possible Cause 1: Variable FXR Expression Levels. The anti-proliferative effects of GW4064 can be dependent on the expression level of FXR in the cancer cells being studied.[6]
-
Troubleshooting Step: Before initiating your experiment, perform a baseline assessment of FXR expression in your cell line(s) via qPCR or Western blot. This will aid in interpreting the variability in response to GW4064.[6]
-
-
Possible Cause 2: Off-Target Effects. GW4064 can induce apoptosis through FXR-independent mechanisms, potentially via histamine receptors.[6]
-
Troubleshooting Step: To dissect the mechanism, consider using FXR knockdown (siRNA) or knockout cell lines. Additionally, co-treatment with selective histamine receptor antagonists can help determine the contribution of off-target effects.[6]
-
-
Possible Cause 3: Experimental Conditions. Cell culture conditions, such as serum concentration, can influence the cellular response to GW4064.[7]
-
Troubleshooting Step: Standardize and clearly report your cell culture conditions, including serum percentage and any periods of serum starvation.[6]
-
Issue 2: Unexpected Gene Expression Changes Not Typically Associated with FXR Activation
-
Possible Cause: Off-Target Pathway Activation. The observed gene expression changes may be due to GW4064's off-target effects on pathways such as MAPK or its interaction with Estrogen Receptor-Related Receptor α (ERRα), which regulates PGC-1α.[5]
-
Troubleshooting Steps:
-
Verify FXR Expression: Confirm that your cell line or tissue model expresses FXR at both the mRNA and protein levels.[5]
-
Use an Alternative FXR Agonist: Compare the effects of GW4064 with a structurally different FXR agonist, such as a steroidal agonist like obeticholic acid (OCA), to see if the effect is reproducible.[5]
-
Use Specific Pathway Inhibitors: Use specific inhibitors for suspected off-target pathways to isolate the FXR-dependent signaling events.[6]
-
-
Issue 3: Lack of Expected Biological Effect in Cell Culture
-
Possible Cause: Degradation of GW4064 in Media. The stability of GW4064 in cell culture media can significantly impact its effective concentration and biological activity. Compounds can degrade in aqueous solutions at 37°C.[8]
-
Troubleshooting Step: Perform a time-course stability study of GW4064 in your specific cell culture medium using HPLC-MS to determine its half-life. Consider refreshing the media with freshly prepared GW4064 at regular intervals if significant degradation is observed.[8]
-
-
Possible Cause: Improper Storage and Handling. Repeated freeze-thaw cycles of stock solutions can lead to degradation.
Data Presentation
Table 1: In Vitro Activity of GW4064 in Various Cell Lines
| Parameter | Cell Line | Assay Type | Value |
| EC50 | CV-1 | FXR Transactivation | 65 nM[10] |
| EC50 | HEK293 | FXR Transactivation | 70 nM[10] |
| EC50 | HEK-293T | CRE-Luciferase Reporter | 12 nM[7] |
| EC50 | HEK-293T | NFAT-RE-Luciferase Reporter | 15 nM[7] |
| IC50 | HCT116 | Cell Viability | 6.9 µM[11] |
| IC50 | HT-29 | Cell Viability | 1.38 µM[11] |
| IC50 | SW620 | Cell Viability | 0.76 µM[11] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Cell Line | Recommended Concentration Range |
| Cell Viability (CCK-8/MTT) | Colorectal Cancer Cells | 0.1 µM to 50 µM[11] |
| Luciferase Reporter Assays | HEK-293T | 1 nM to 10 µM[2] |
| Western Blot (MAPK pathway) | HCT116, CT26 | ~6 µM for 48 hours[1][11] |
| qPCR (FXR target genes) | HepG2, Caco-2 | 1 µM for 24 hours[12] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol outlines a general procedure for determining the cytotoxic effects of GW4064.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
Treatment: Prepare working solutions of GW4064 in cell culture medium. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.[6] Include a vehicle control (DMSO) in all experiments.[6] Remove the old medium and add 100 µL of the medium containing different concentrations of GW4064.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]
-
MTT/CCK-8 Addition:
-
Data Acquisition:
-
For MTT: Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[6] Measure the absorbance at 570 nm.[13]
-
For CCK-8: Measure the absorbance at 450 nm using a microplate reader.[11]
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
This protocol is for quantifying the relative expression of FXR target genes.
-
Cell Culture and Treatment: Use a relevant cell line expressing FXR, such as HepG2 or Caco-2 cells.[12] Treat cells with GW4064 or vehicle control for a specified time (e.g., 24 hours).[12]
-
RNA Isolation: After treatment, lyse the cells and isolate total RNA using a suitable kit, including a DNase treatment step.[12]
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.[3]
-
qPCR Reaction: Perform qPCR using a real-time PCR detection system with SYBR Green master mix and primers for your target gene (e.g., SHP, BSEP, FGF19) and a reference gene (e.g., GAPDH, ACTB).[12]
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing it to the vehicle-treated control.[3]
Protocol 3: Western Blot for Protein Expression
This protocol is for examining changes in protein expression following GW4064 treatment.
-
Cell Lysis and Protein Quantification: Treat cells with the desired concentrations of GW4064. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6] Quantify the protein concentration using a BCA assay.[6]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the separated proteins to a PVDF membrane.[5]
-
Immunoblotting:
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system.[6]
Mandatory Visualization
Caption: Canonical FXR signaling pathway activated by GW4064.
Caption: FXR-independent off-target signaling of GW4064 via GPCRs.
Caption: Logical workflow for troubleshooting conflicting GW4064 data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Potential Toxicity of the Stilbene Pharmacophore in GW4064
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW4064. The focus is on addressing potential toxicity arising from its stilbene (B7821643) pharmacophore and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GW4064, and what are its known liabilities?
A1: GW4064 is a potent and selective synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor crucial for regulating bile acid, lipid, and glucose homeostasis. Upon binding, GW4064 initiates a conformational change in FXR, leading to the recruitment of co-activators and subsequent modulation of target gene expression. However, GW4064 possesses several liabilities that can impact experimental outcomes, including a potentially toxic stilbene pharmacophore, off-target effects, poor solubility, UV light instability, and unfavorable pharmacokinetic properties.[1][2]
Q2: What is the evidence for the toxicity of the stilbene pharmacophore in GW4064?
A2: The stilbene moiety in GW4064 is a known structural liability. Stilbenes can undergo metabolic activation, particularly through cytochrome P450 enzymes, to form reactive electrophilic intermediates.[3] These reactive metabolites can covalently bind to cellular macromolecules like DNA and proteins, forming adducts that can lead to genotoxicity and cytotoxicity.[4][5] While the potential for such toxicity is well-documented for stilbene-containing compounds, specific quantitative data on the formation of reactive metabolites and DNA adducts directly from GW4064 is not extensively available in published literature.
Q3: Are the observed cytotoxic effects of GW4064 always related to its stilbene pharmacophore?
A3: Not necessarily. Studies have shown that GW4064 can induce apoptosis in certain cancer cell lines, such as MCF-7 breast cancer cells, through an FXR-independent mechanism.[6][7][8] This off-target toxicity is attributed to its interaction with G protein-coupled receptors (GPCRs), particularly histamine (B1213489) receptors.[7][9] Therefore, it is crucial to determine the underlying mechanism of any observed cytotoxicity in your specific experimental system.
Q4: How can I differentiate between toxicity caused by the stilbene pharmacophore and off-target effects of GW4064?
A4: To dissect the mechanism of GW4064-induced toxicity, a multi-pronged approach is recommended:
-
Use FXR-null cell lines: If the toxicity persists in cells that do not express FXR, it is likely an off-target effect.
-
Co-treatment with receptor antagonists: For suspected off-target effects via histamine receptors, co-treatment with selective histamine receptor antagonists can help elucidate the pathway involved.[7]
-
Assess for metabolic activation: To investigate the role of the stilbene moiety, perform assays to detect the formation of reactive metabolites and DNA adducts.
Q5: What are some strategies to mitigate the potential toxicity of the stilbene pharmacophore in drug design?
A5: Medicinal chemistry efforts have focused on modifying the GW4064 structure to replace the metabolically labile stilbene group.[10] Approaches include replacing the stilbene with more stable ring systems like benzothiophene (B83047) or naphthalene, which has led to the identification of potent FXR agonists with potentially improved safety profiles.[10]
Troubleshooting Guides
Problem 1: Unexpected or High Levels of Cytotoxicity Observed in Cell-Based Assays
-
Possible Cause 1: Off-Target Effects.
-
Troubleshooting Step: As established, GW4064 can induce apoptosis via histamine receptors in an FXR-independent manner.[7][9] To verify this, use FXR-knockdown (siRNA) or knockout cell lines. If cytotoxicity persists, it is likely an off-target effect. Co-administer selective histamine receptor antagonists to see if the toxicity is attenuated.
-
-
Possible Cause 2: Metabolic Activation of the Stilbene Moiety.
-
Troubleshooting Step: The cell line you are using may have high metabolic activity, leading to the formation of toxic metabolites from the stilbene pharmacophore. To investigate this, perform a reactive metabolite trapping assay using cell lysates or microsomes from your cells.
-
-
Possible Cause 3: Solvent Toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent used to dissolve GW4064 (e.g., DMSO) is at a non-toxic level (typically ≤ 0.1%) in your cell culture medium.[8] Include a vehicle control in all experiments.
-
-
Possible Cause 4: UV Light Degradation.
-
Troubleshooting Step: The stilbene moiety is known to be unstable under UV light.[2] Protect your GW4064 solutions from light to prevent the formation of potentially toxic degradation products.
-
Problem 2: Inconsistent or Conflicting Results in Animal Studies
-
Possible Cause 1: Poor Pharmacokinetics of GW4064.
-
Troubleshooting Step: GW4064 has poor oral bioavailability and a short half-life.[1] This can lead to variable exposure and inconsistent results. Consider alternative routes of administration or formulation strategies to improve its pharmacokinetic profile.
-
-
Possible Cause 2: Off-Target Pharmacological Effects.
-
Troubleshooting Step: The off-target effects of GW4064 on GPCRs can lead to complex physiological responses that may confound the interpretation of results from in vivo studies. Careful study design, including the use of appropriate controls and potentially FXR knockout animals, is essential.
-
-
Possible Cause 3: Diet-Induced Metabolic Changes.
-
Troubleshooting Step: The metabolic effects of GW4064 can be influenced by the diet of the animals. For example, in some studies, long-term administration to mice on a high-fat diet accentuated weight gain and glucose intolerance.[11] Standardize the diet across all experimental groups and consider the potential for diet-drug interactions.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of GW4064 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HCT116 | Colorectal Cancer | 6.9 | CCK-8 | [12] |
| CT26 | Colorectal Cancer | 6.4 | CCK-8 | [12] |
Table 2: Off-Target Binding Affinity of GW4064 for Histamine Receptors
| Receptor | Ki (µM) | Assay Type | Reference |
| Histamine H1 Receptor (H1R) | 4.10 | Radioligand Binding | [7] |
| Histamine H2 Receptor (H2R) | 6.33 | Radioligand Binding | [7] |
Experimental Protocols
Protocol 1: Reactive Metabolite Trapping Assay using Human Liver Microsomes
This protocol is designed to detect the formation of electrophilic reactive metabolites from the stilbene pharmacophore of GW4064 by trapping them with glutathione (B108866) (GSH).
Materials:
-
GW4064
-
Human Liver Microsomes (HLMs)
-
Glutathione (GSH)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
1 mg/mL Human Liver Microsomes
-
1 mM GSH
-
GW4064 (e.g., 10 µM final concentration)
-
-
Prepare a negative control incubation without the NADPH regenerating system.
-
-
Pre-incubation:
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the presence of GSH-adducts of GW4064 metabolites. This is typically done by searching for the characteristic mass of the parent compound plus the mass of GSH (307.3 g/mol ) minus the mass of a proton.
-
Protocol 2: ³²P-Postlabeling Assay for DNA Adduct Detection
This is a highly sensitive method for detecting and quantifying DNA adducts formed by reactive metabolites.
Materials:
-
DNA sample (from cells or tissues treated with GW4064)
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Polyethyleneimine (PEI)-cellulose TLC plates
-
Scintillation counter
Procedure:
-
DNA Digestion:
-
Enzymatically digest the DNA sample to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment (Optional):
-
To increase sensitivity, the adducted nucleotides can be enriched using methods like nuclease P1 digestion, which removes normal nucleotides.
-
-
³²P-Labeling:
-
Chromatographic Separation:
-
Separate the ³²P-labeled DNA adducts by multidirectional thin-layer chromatography (TLC) on PEI-cellulose plates.[6]
-
-
Detection and Quantification:
-
Detect the adducts by autoradiography and quantify the radioactivity using a scintillation counter or phosphorimager. Adduct levels are typically expressed as relative adduct labeling (RAL), which is the ratio of adducted nucleotides to total nucleotides.
-
Protocol 3: HPLC-MS/MS for DNA Adduct Analysis
This method offers high specificity and structural information for the identification and quantification of DNA adducts.
Materials:
-
DNA sample
-
Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase HPLC column
Procedure:
-
DNA Hydrolysis:
-
Enzymatically hydrolyze the DNA sample to individual nucleosides.
-
-
HPLC Separation:
-
Separate the adducted nucleosides from the normal nucleosides using reverse-phase HPLC. A gradient elution with a mobile phase consisting of an aqueous solution and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid is typically used.[15]
-
-
MS/MS Detection:
-
Introduce the eluent from the HPLC into the mass spectrometer.
-
Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the expected DNA adducts based on their specific precursor-to-product ion transitions.
-
Mandatory Visualization
References
- 1. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel risk assessment of reactive metabolites from discovery to clinical stage [jstage.jst.go.jp]
- 4. The 32P-postlabeling assay for DNA adducts | Semantic Scholar [semanticscholar.org]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 7. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Lowering Bile Acid Pool Size with a Synthetic Farnesoid X Receptor (FXR) Agonist Induces Obesity and Diabetes through Reduced Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 15. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of FXR Agonists: (E)-GW 4064 vs. Obeticholic Acid
For researchers, scientists, and drug development professionals, the farnesoid X receptor (FXR) has emerged as a critical therapeutic target for a variety of metabolic and cholestatic liver diseases. Among the numerous FXR agonists developed, the non-steroidal compound (E)-GW 4064 and the semi-synthetic bile acid analog obeticholic acid (OCA) are two of the most extensively studied. This guide provides an objective, data-driven comparison of their performance as FXR agonists, supported by experimental data and detailed methodologies.
Quantitative Comparison of Agonist Activity
The potency and efficacy of this compound and obeticholic acid have been evaluated in various in vitro assays. While a direct comparison from a single study under identical conditions is ideal, the following table summarizes reported values from multiple sources, providing a strong indication of their relative activities.
| Parameter | This compound | Obeticholic Acid (OCA) | Assay Type | Species | Reference |
| EC50 | ~15 nM - 70 nM | ~100 nM | Cell-free coactivator recruitment | Human | [1] |
| EC50 | ~37 nM | - | Cell-based reporter assay | Human | |
| EC50 | ~150 nM | ~300 - 600 nM | Cell-based reporter assay (HepG2) | Human | [1][2] |
| Binding Affinity (Ki) | Not explicitly found | Not explicitly found | - | - |
EC50 (half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
FXR Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these agonists, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for assessing FXR agonist activity.
References
(E)-GW 4064 Versus Chenodeoxycholic Acid: A Comparative Guide to In Vitro FXR Activation
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR) has emerged as a significant therapeutic target for a variety of metabolic and cholestatic diseases due to its central role in regulating bile acid, lipid, and glucose homeostasis. Activation of FXR is a key area of research, with both endogenous and synthetic agonists being utilized to probe its function and therapeutic potential. This guide provides a detailed comparison of two prominent FXR agonists: the endogenous primary bile acid, chenodeoxycholic acid (CDCA), and the synthetic, non-steroidal agonist, (E)-GW 4064, focusing on their in vitro activation of FXR.
Comparative Analysis of In Vitro FXR Activation
This compound and chenodeoxycholic acid (CDCA) are both established agonists of the Farnesoid X Receptor, however, they exhibit significant differences in their potency, specificity, and mode of action.
Quantitative Data Summary
The following table summarizes the reported half-maximal effective concentration (EC50) values for FXR activation by this compound and CDCA from various in vitro studies. It is important to recognize that these values can differ based on the experimental context, including the cell line, reporter construct, and assay conditions used.
| Compound | Agonist Type | Reported EC50 for FXR Activation (in vitro) | Cell Line/Assay System |
| This compound | Synthetic, Non-steroidal | 15 nM | Not specified |
| 65 nM[1][2] | CV-1 cells | ||
| 80 nM (mouse FXR), 90 nM (human FXR)[2][3] | CV-1 cells with transfected FXR expression vectors | ||
| ~90 µM[4] | Not specified | ||
| Chenodeoxycholic Acid (CDCA) | Endogenous, Steroidal (Bile Acid) | 10 µM | Not specified |
| 10-50 µM[5] | Not specified | ||
| 50 µM[6] | Not specified |
Key Distinctions and Experimental Observations:
-
Potency: this compound demonstrates substantially higher potency as an FXR agonist compared to CDCA.[1][2][3][4][5][6] The EC50 values for GW 4064 are typically in the nanomolar range, while CDCA's potency lies in the micromolar range, indicating that a significantly lower concentration of GW 4064 is needed to achieve a comparable level of FXR activation.
-
Specificity: GW 4064 was designed to be a specific FXR agonist.[7] In contrast, CDCA, while being a potent natural FXR agonist, is also known to activate other signaling pathways, including those mediated by the G protein-coupled receptor TGR5, which can lead to off-target effects.[7]
-
Nature of the Compound: GW 4064 is a synthetic isoxazole (B147169) compound, which allows for greater ease of chemical modification and optimization.[7] CDCA, on the other hand, is a primary bile acid that is naturally produced in the body.[8]
-
Off-Target Considerations: Despite its specificity for FXR, studies have indicated that GW4064 may exert FXR-independent effects, such as activating empty luciferase reporters in cells lacking FXR and modulating G protein-coupled receptors.[7] It is crucial for researchers to be mindful of these potential off-target activities, particularly when using higher concentrations.
-
Differential Gene Expression: Interestingly, gene expression studies conducted in primary human hepatocytes have shown that CDCA and GW4064 can differentially regulate FXR target genes, suggesting they may act as gene-selective FXR modulators.[4][6]
Experimental Protocols
A widely used method for quantifying the in vitro activation of FXR by ligands is the cell-based reporter gene assay. A generalized protocol is outlined below.
Cell-Based Reporter Gene Assay
-
Cell Culture:
-
Cell lines such as HEK-293T or HepG2 are commonly employed. HepG2 cells have the advantage of endogenously expressing FXR.[7]
-
Cells should be maintained in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified 5% CO2 atmosphere.
-
-
Transfection (for cells with low or no endogenous FXR):
-
Cells are seeded into multi-well plates.
-
A plasmid containing a luciferase reporter gene under the control of a promoter with FXR response elements (FXREs) is introduced into the cells via transfection.
-
To ensure a strong signal, a plasmid that expresses FXR is often co-transfected.
-
A control plasmid, such as one expressing β-galactosidase, is also co-transfected to normalize for variations in transfection efficiency.
-
-
Compound Administration:
-
Following transfection, the cells are treated with a range of concentrations of this compound or CDCA. A vehicle control, such as DMSO, should be included.
-
-
Luciferase Activity Measurement:
-
After a suitable incubation period, typically 24 hours, the cells are lysed.
-
The luciferase activity in the cell lysate is quantified using a luminometer.
-
The activity of the co-transfected control (e.g., β-galactosidase) is also measured to normalize the luciferase readings.
-
-
Data Interpretation:
-
The normalized luciferase activity is plotted against the corresponding compound concentration.
-
The EC50 value, representing the concentration of the agonist that elicits 50% of the maximum response, is determined from the resulting dose-response curve.
-
Visualizations
FXR Signaling Pathway
Caption: Simplified FXR signaling pathway upon agonist binding.
Experimental Workflow for In Vitro FXR Activation Assay
Caption: Workflow of a cell-based reporter gene assay for FXR activation.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Effect of FXR agonist GW4064 in the treatment of hilar cholangiocarcinoma in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment with the natural FXR agonist chenodeoxycholic acid reduces clearance of plasma LDL whilst decreasing circulating PCSK9, lipoprotein(a) and apolipoprotein C-III - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the FXR-Dependent Effects of GW4064: A Comparative Guide for Researchers
A comprehensive analysis of GW4064's mechanism of action, leveraging knockout mouse models to dissect its farnesoid X receptor (FXR)-dependent and independent effects. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to objectively evaluate GW4064's performance as a specific FXR agonist.
GW4064 is a potent, non-steroidal synthetic agonist of the farnesoid X receptor (FXR), a nuclear receptor renowned for its critical role in regulating bile acid, lipid, and glucose metabolism.[1] Its high affinity and specificity have positioned it as an invaluable tool for interrogating FXR's physiological functions. However, emerging evidence suggests that GW4064 may also exert effects independent of FXR, necessitating rigorous validation to accurately attribute its biological activities.[1][2] This guide offers a comparative analysis of GW4064's effects in wild-type versus FXR knockout (FXR-KO) mice, providing clear, data-driven insights into its FXR-dependent mechanisms.
FXR-Dependent Signaling Pathway of GW4064
The canonical signaling pathway of GW4064 involves its direct binding to the ligand-binding domain of FXR. This interaction induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The activated FXR then forms a heterodimer with the retinoid X receptor (RXR). This FXR/RXR heterodimer subsequently binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) located in the promoter regions of target genes, thereby modulating their transcription and initiating downstream physiological effects.[1]
Comparative Efficacy of GW4064 in Wild-Type vs. FXR-KO Mice
To unequivocally demonstrate the FXR-dependency of GW4064's effects, studies have consistently employed FXR knockout mouse models. These experiments reveal that the metabolic benefits of GW4064 are largely abrogated in the absence of FXR.
Regulation of Gene Expression
GW4064's activation of FXR leads to the regulation of a suite of target genes involved in metabolic homeostasis. In wild-type mice, GW4064 treatment significantly alters the expression of genes critical for bile acid synthesis, lipid metabolism, and gluconeogenesis. Conversely, these effects are markedly diminished or entirely absent in FXR-KO mice, underscoring the central role of FXR in mediating the pharmacological actions of GW4064.
| Gene Target | Process | Effect of GW4064 in Wild-Type Mice | Effect of GW4064 in FXR-KO Mice | Reference |
| CYP7A1 | Bile Acid Synthesis | Repression (~5-fold decrease in liver) | No significant change | [1] |
| BSEP | Bile Acid Transport | Induction | No significant change | [1] |
| SREBP-1c | Lipid Metabolism | Repression | No significant change | [1][3] |
| CD36 | Lipid Metabolism | Repression | No significant change | [4] |
| PEPCK | Gluconeogenesis | Repression | No significant change | [4][5] |
| G6Pase | Gluconeogenesis | Repression | No significant change | [3][4][5] |
| SHP | FXR Target Gene | Induction | No significant change | [3] |
Impact on Lipid and Glucose Metabolism
The FXR-dependent gene regulation by GW4064 translates into significant improvements in lipid and glucose metabolism in wild-type mice. Treatment with GW4064 has been shown to lower plasma triglyceride and cholesterol levels and improve glucose tolerance. These beneficial metabolic effects are not observed in FXR-KO mice, providing strong evidence for the FXR-mediated action of GW4064.
| Metabolic Parameter | Effect of GW4064 in Wild-Type Mice | Effect of GW4064 in FXR-KO Mice | Reference |
| Plasma Triglycerides | Significantly decreased | No significant change | [3] |
| Plasma Cholesterol | Significantly decreased | No significant change | [3] |
| Plasma Glucose | Significantly decreased | No significant change | [3] |
| Hepatic Steatosis | Markedly reduced | No improvement | [4][5] |
| Glucose Tolerance | Improved | No improvement | [3] |
| Insulin (B600854) Sensitivity | Improved | No improvement | [3] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols are provided below.
Animal Models and GW4064 Administration
Animal Models:
-
Wild-type (WT) C57BL/6J mice.
-
FXR knockout (FXR-KO) mice on a C57BL/6J background.
-
Mice are typically housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water.
GW4064 Administration:
-
Preparation: GW4064 is typically dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) and then diluted in a suitable carrier like corn oil or saline.
-
Dosage and Route: A common dosage is 30-50 mg/kg body weight, administered via intraperitoneal (i.p.) injection.[4][5][6]
-
Frequency: Treatment can range from a single dose for acute studies to daily or twice-weekly injections for several weeks for chronic studies.[4][5][6]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from liver tissue using a suitable reagent like TRIzol, following the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix and gene-specific primers on a real-time PCR system.
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH, β-actin) and calculate the relative fold change using the ΔΔCt method.
Western Blot Analysis
-
Protein Extraction: Homogenize liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and incubate with primary antibodies overnight at 4°C. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Biochemical Analysis of Plasma Samples
-
Sample Collection: Collect blood via cardiac puncture into EDTA-coated tubes and centrifuge to separate plasma.
-
Parameter Measurement: Use commercially available enzymatic assay kits to measure the concentrations of plasma triglycerides, total cholesterol, and glucose according to the manufacturer's protocols.
Conclusion
The use of FXR knockout mice provides an indispensable model for validating the FXR-dependent effects of GW4064. The data consistently demonstrate that the therapeutic benefits of GW4064 on lipid and glucose metabolism are mediated through the activation of FXR and the subsequent regulation of its target genes. While the possibility of FXR-independent effects of GW4064 exists, the evidence presented in this guide strongly supports its primary role as a potent and specific FXR agonist. Researchers employing GW4064 can be confident in its utility for elucidating FXR-driven physiological and pathological processes, provided that appropriate knockout controls are included in the experimental design to definitively attribute the observed effects to FXR activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GW4064 Alters Gut Microbiota Composition and Counteracts Autism-Associated Behaviors in BTBR T+tf/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GW4064 and Other Synthetic FXR Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the farnesoid X receptor (FXR) agonist GW4064 with other key synthetic alternatives. This analysis is supported by experimental data to inform compound selection and experimental design in the study of FXR-mediated pathways.
The farnesoid X receptor, a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose metabolism.[1] Its central role in metabolic homeostasis has made it a significant therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders.[2] A variety of synthetic agonists have been developed to modulate FXR activity, each with distinct chemical structures, potencies, and selectivity profiles. This guide focuses on a comparative analysis of GW4064, a widely used non-steroidal FXR agonist, against other notable synthetic agonists.
Quantitative Comparison of Synthetic FXR Agonists
The following table summarizes the in vitro potency (EC50) of GW4064 and other selected synthetic FXR agonists. These values, derived from various experimental assays, provide a quantitative basis for comparing the activity of these compounds.
| Compound | Type | EC50 (nM) | Assay System | Reference(s) |
| GW4064 | Non-steroidal | 15 - 90 | Isolated receptor activity assay and cell-based reporter assays (e.g., in CV-1, HEK293 cells) | [3][4][5] |
| Obeticholic Acid (OCA) | Steroidal | 99 - 600 | Cell-free assays and transactivation assays in HepG2 cells | [6][7] |
| Cilofexor (GS-9674) | Non-steroidal | 43 | Cell-based reporter assays | [8][9] |
| Tropifexor (LJN452) | Non-steroidal | 0.2 | Homogeneous Time-Resolved Fluorescence (HTRF) assay | [2][10] |
| Fexaramine | Non-steroidal | 25 | Cell-based reporter assays | [11] |
| Nidufexor (LMB763) | Non-steroidal | 480 - 690 | HTRF biochemical assay and cell-based reporter gene assay | [12][13] |
| Vonafexor (EYP001) | Non-steroidal | Not publicly available, but described as a potent and highly selective FXR agonist | Preclinical and clinical studies | [14][15] |
Key Distinctions and Considerations
GW4064 is a potent and selective non-steroidal agonist of FXR.[3] However, its utility as a therapeutic candidate is limited by factors such as low solubility, potential toxicity associated with its stilbene (B7821643) pharmacophore, and instability under UV light.[3] A crucial consideration when using GW4064 as a research tool is its documented off-target effects. Studies have revealed that GW4064 can activate G protein-coupled receptors, notably histamine (B1213489) receptors, leading to FXR-independent signaling events.[5] This necessitates careful experimental design to delineate FXR-dependent from independent effects.
Steroidal agonists , exemplified by Obeticholic Acid (OCA) , are derivatives of natural bile acids. OCA is a potent FXR agonist and is clinically approved for the treatment of PBC.[6] However, its use can be associated with side effects such as pruritus (itching) and alterations in lipid profiles, including increased LDL cholesterol.[2]
Non-steroidal agonists represent a diverse class of compounds developed to overcome some of the limitations of both GW4064 and steroidal agonists.
-
Cilofexor and Tropifexor are highly potent non-steroidal agonists that have advanced to clinical trials.[9][10] Tropifexor, in particular, exhibits sub-nanomolar potency.[10]
-
Fexaramine is a notable intestine-restricted FXR agonist.[11] This tissue selectivity is designed to minimize systemic side effects by confining FXR activation primarily to the gut.
-
Nidufexor is characterized as a partial agonist of FXR, which may offer a therapeutic advantage by inducing a submaximal response and potentially mitigating side effects associated with full agonism.[12]
-
Vonafexor is another selective non-steroidal agonist in clinical development, noted for its distinct chemical structure.[15]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these agonists and the methods used for their characterization, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for evaluating FXR agonist activity.
Experimental Protocols
A variety of in vitro and in vivo assays are employed to characterize and compare synthetic FXR agonists. Below are detailed methodologies for key experiments.
FXR Reporter Gene Assay
This is a common cell-based assay to determine the potency (EC50) and efficacy of FXR agonists.
-
Principle: This assay measures the ability of a compound to activate FXR, which in turn drives the expression of a reporter gene (commonly luciferase) under the control of an FXR-responsive promoter.
-
Cell Lines: Human embryonic kidney (HEK293) or human liver cancer (HepG2) cells are frequently used due to their high transfectability and relevant cellular machinery.
-
Plasmids:
-
FXR Expression Vector: A plasmid containing the coding sequence for human or mouse FXR.
-
Reporter Vector: A plasmid containing a luciferase gene downstream of a promoter with multiple copies of an FXR response element (FXRE).
-
Internal Control Vector: A plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter is often co-transfected to normalize for variations in transfection efficiency and cell number.
-
-
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates.
-
Transfection: Cells are co-transfected with the FXR expression vector, the FXRE-luciferase reporter vector, and the internal control vector using a suitable transfection reagent.
-
Compound Treatment: After an incubation period to allow for plasmid expression, the cell culture medium is replaced with medium containing serial dilutions of the test compound (e.g., GW4064) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a set period (typically 24 hours) to allow for FXR activation and reporter gene expression.
-
Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer and a luciferase assay reagent kit. The activity of the internal control reporter is also measured.
-
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation relative to the vehicle control is calculated for each compound concentration. A dose-response curve is generated, and the EC50 value is determined.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This is a cell-free biochemical assay that measures the direct interaction of FXR with a coactivator peptide in the presence of an agonist.
-
Principle: This assay is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., terbium cryptate) conjugated to an anti-tag antibody and an acceptor fluorophore conjugated to a coactivator peptide. Agonist binding to the FXR ligand-binding domain (LBD) promotes the recruitment of the coactivator peptide, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal.
-
Reagents:
-
Recombinant FXR-LBD (often with an affinity tag like GST or His).
-
Biotinylated coactivator peptide (e.g., from SRC-1).
-
Europium- or Terbium-labeled anti-tag antibody (donor).
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2).
-
-
Procedure:
-
The FXR-LBD, biotinylated coactivator peptide, and the test compound are incubated together in a microplate well.
-
The donor and acceptor fluorophores are added.
-
After an incubation period, the plate is read on an HTRF-compatible plate reader.
-
-
Data Analysis: The ratio of the acceptor and donor fluorescence signals is calculated. The data is plotted against the compound concentration to determine the EC50 value.
In Vivo Animal Models
Animal models are used to assess the in vivo efficacy and physiological effects of FXR agonists.
-
Models:
-
Diet-induced obesity and NASH models: Mice or rats are fed a high-fat diet to induce obesity, insulin (B600854) resistance, and liver steatosis.
-
Cholestasis models: Bile duct ligation (BDL) or administration of cholestatic agents like alpha-naphthylisothiocyanate (ANIT) are used to model cholestatic liver injury.
-
-
Procedure:
-
Animals are treated with the FXR agonist (e.g., via oral gavage) or a vehicle control over a specified period.
-
Physiological parameters such as body weight, food intake, glucose tolerance, and insulin sensitivity are monitored.
-
Blood samples are collected to measure serum levels of lipids, liver enzymes (ALT, AST), and bile acids.
-
Tissues (e.g., liver, intestine) are harvested for histological analysis and gene expression analysis of FXR target genes (e.g., SHP, FGF15/19, CYP7A1).
-
-
Data Analysis: Statistical analysis is performed to compare the effects of the FXR agonist treatment with the vehicle control group.
Conclusion
The selection of a synthetic FXR agonist for research or therapeutic development requires careful consideration of its potency, selectivity, pharmacokinetic properties, and potential for off-target effects. GW4064 remains a valuable tool for in vitro and preclinical studies of FXR biology, provided that its potential for FXR-independent actions is acknowledged and controlled for in experimental designs. The landscape of synthetic FXR agonists is continually evolving, with newer non-steroidal compounds like Tropifexor and Cilofexor demonstrating high potency, and others like Fexaramine and Nidufexor offering potential advantages in terms of tissue selectivity and partial agonism. A thorough understanding of the comparative profiles of these agonists, as outlined in this guide, is essential for advancing our knowledge of FXR signaling and its therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Vonafexor series – ENYO Pharma [enyopharma.com]
Cross-Validation of GW4064 Results with Genetic Models of FXR Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activation of the Farnesoid X Receptor (FXR) by the synthetic agonist GW4064 with genetic models of FXR activation and inactivation. By presenting supporting experimental data, detailed protocols, and clear visual aids, this document aims to offer an objective resource for researchers investigating FXR signaling and its therapeutic potential.
Introduction to FXR and GW4064
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1][2] Upon activation by bile acids, its natural ligands, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) on the DNA to regulate the transcription of target genes.[3] This intricate signaling network makes FXR an attractive therapeutic target for metabolic diseases.[4]
GW4064 is a potent and selective non-steroidal synthetic agonist of FXR, with an EC50 of 65 nM, and is widely used as a pharmacological tool to elucidate the physiological functions of FXR.[5] However, the interpretation of data generated using chemical agonists like GW4064 necessitates careful cross-validation with genetic models to distinguish between FXR-dependent and potential off-target effects.[6][7]
Comparative Data on FXR Activation: GW4064 vs. Genetic Models
To objectively assess the effects of GW4064 in the context of genetic FXR modulation, this section compares the outcomes of GW4064 treatment with data from FXR knockout (FXR-/-) and FXR overexpression models. FXR-/- mice provide a model of complete FXR inactivation, allowing for the definitive assessment of FXR-dependent actions of GW4064.[8][9] Conversely, overexpression models, including those with constitutively active FXR, mimic a state of constant FXR signaling.[10][11]
Regulation of Key FXR Target Genes
The activation of FXR by GW4064 leads to the transcriptional regulation of numerous target genes. The table below summarizes the comparative effects on key target genes in different experimental systems.
| Target Gene | Chemical Activation (GW4064) | Genetic Inactivation (FXR-/-) | Genetic Activation (FXR Overexpression) |
| SHP (Small Heterodimer Partner) | Upregulation in wild-type mice and various cell lines.[12][13] | No induction by GW4064, confirming FXR-dependent regulation.[14] | Constitutively elevated expression. |
| BSEP (Bile Salt Export Pump) | Upregulation in hepatocytes and mouse liver, promoting bile acid efflux.[15] | No induction by GW4064. | Increased expression. |
| FGF15/19 (Fibroblast Growth Factor 15/19) | Upregulation in the intestine, leading to repression of bile acid synthesis in the liver.[16] | No induction by GW4064. | Increased expression in the intestine.[16] |
| CYP7A1 (Cholesterol 7α-hydroxylase) | Downregulation (indirectly via SHP and FGF15/19), inhibiting the rate-limiting step of bile acid synthesis.[1] | Upregulated or unresponsive to GW4064-mediated suppression. | Constitutively repressed . |
Effects on Lipid and Glucose Metabolism
FXR activation has profound effects on systemic lipid and glucose metabolism. The following table contrasts the metabolic phenotypes observed with GW4064 treatment and in genetic FXR models.
| Metabolic Parameter | Chemical Activation (GW4064) | Genetic Inactivation (FXR-/-) | Genetic Activation (FXR Overexpression) |
| Plasma Triglycerides | Decrease in wild-type and diabetic mouse models.[14][17] | Elevated plasma triglycerides.[8] | Lowered plasma triglycerides. |
| Plasma Cholesterol | Decrease in total and HDL cholesterol in mice.[14][17] | Elevated total and HDL cholesterol.[8] | Lowered plasma cholesterol.[11] |
| Hepatic Steatosis | Amelioration of diet-induced hepatic steatosis.[17][18] | Development of spontaneous or diet-induced hepatic steatosis.[9] | Protection against hepatic steatosis. |
| Blood Glucose | Lowering of blood glucose and improved insulin (B600854) sensitivity in diabetic mouse models.[14][19] | Glucose intolerance and insulin insensitivity.[8][20] | Improved glucose homeostasis.[11] |
| Gluconeogenesis | Repression of hepatic gluconeogenic genes (e.g., PEPCK, G6Pase).[18] | Dysregulation of gluconeogenic gene expression. | Repression of gluconeogenesis. |
Off-Target Effects of GW4064
A critical aspect of cross-validation is the identification of effects that are not mediated by the intended target. Studies have revealed that some effects of GW4064 can be independent of FXR.
| Off-Target Effect | Observation | Implication for Cross-Validation |
| GPCR Modulation | GW4064 can activate histamine (B1213489) H1 and H4 receptors and inhibit H2 receptors.[6][7] | Cellular responses like changes in intracellular calcium and cAMP may not be solely attributable to FXR activation. |
| FXR-Independent Apoptosis | GW4064-induced apoptosis in some cancer cell lines (e.g., MCF-7) has been shown to be independent of FXR expression.[6][7] | Highlights the necessity of confirming FXR expression in cell-based assays and using FXR knockout/knockdown models to validate mechanisms. |
Experimental Protocols
Detailed and validated protocols are crucial for obtaining reliable and reproducible data in the study of FXR signaling.
Quantitative Real-Time PCR (qPCR) for FXR Target Gene Analysis
Objective: To quantify the mRNA expression levels of FXR target genes following treatment with GW4064 or in genetic models.
Materials:
-
Relevant cell lines (e.g., HepG2, Huh7) or tissues from animal models.
-
RNA isolation kit (e.g., TRIzol, RNeasy Kit).
-
Reverse transcription kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Validated primers for target genes (e.g., SHP, BSEP, FGF19, CYP7A1) and a reference gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of GW4064 or vehicle (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours). For animal studies, administer GW4064 (e.g., 50 mg/kg, intraperitoneally) to wild-type and FXR-/- mice.[18]
-
RNA Isolation: Isolate total RNA from cells or tissues according to the manufacturer's protocol. Perform DNase treatment to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction in a 384-well plate with 10-20 µL final volume per well.[21] Each reaction should contain cDNA template, SYBR Green master mix, and forward and reverse primers.[21]
-
Data Analysis: Use the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.[22]
Western Blot for FXR Protein Expression and Pathway Activation
Objective: To detect the expression of FXR protein and the phosphorylation status of downstream signaling molecules.
Materials:
-
Cell or tissue lysates.
-
Protein extraction buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies (e.g., anti-FXR, anti-phospho-Akt, anti-β-actin).[23][24]
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Protein Extraction: Lyse cells or homogenize tissues in protein extraction buffer.[25]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-50 µg of protein per lane on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[17]
Luciferase Reporter Assay for FXR Transactivation
Objective: To quantify the activation of FXR by GW4064 in a cell-based system.
Materials:
-
Host cell line (e.g., HEK293T, HepG2).
-
FXR expression vector.
-
Luciferase reporter vector containing an FXRE promoter.[26]
-
Internal control vector (e.g., Renilla luciferase).
-
Transfection reagent.
-
GW4064.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.[26]
-
Transfection: Co-transfect the cells with the FXR expression vector, FXRE-luciferase reporter vector, and the internal control vector using a suitable transfection reagent.[26]
-
Treatment: After 24 hours, treat the cells with various concentrations of GW4064 or vehicle.
-
Lysis and Luminescence Measurement: After 18-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[26][27]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex signaling pathways and experimental designs.
References
- 1. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. Coordinated Actions of FXR and LXR in Metabolism: From Pathogenesis to Pharmacological Targets for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesoid X Receptor Deficiency Improves Glucose Homeostasis in Mouse Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesoid X Receptor Deficiency Induces Hepatic Lipid and Glucose Metabolism Disorder via Regulation of Pyruvate Dehydrogenase Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intestinal FXR Activation via Transgenic Chimera or Chemical Agonism Prevents Colitis-Associated and Genetically-Induced Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Expression and activation of the farnesoid X receptor in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 24. FXR Polyclonal Antibody (PA1-16822) [thermofisher.com]
- 25. Hepatic Deletion of X-Box Binding Protein 1 in FXR Null Mice Leads to Enhanced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
GW4064: A Comparative Analysis of Efficacy in Preclinical Models of Liver Disease
For researchers and drug development professionals, the farnesoid X receptor (FXR) agonist GW4064 has demonstrated significant therapeutic potential across a range of animal models of liver disease. This guide provides a comprehensive comparison of its efficacy, supported by experimental data and detailed protocols, to inform further investigation and development.
Activation of FXR, a key regulator of bile acid, lipid, and glucose metabolism, is a promising strategy for treating various liver pathologies. GW4064, a potent and selective synthetic FXR agonist, has been shown to ameliorate liver injury, inflammation, fibrosis, and metabolic dysregulation in preclinical studies. This report synthesizes findings from key studies on cholestatic, fatty liver, and short bowel syndrome-associated liver diseases to provide a comparative overview of GW4064's effectiveness.
Efficacy in Cholestatic Liver Disease Models
Cholestasis, the impairment of bile flow, leads to the accumulation of toxic bile acids in the liver, causing significant damage. GW4064 has been evaluated in two well-established rat models of cholestasis: the bile duct ligation (BDL) model of extrahepatic cholestasis and the α-naphthylisothiocyanate (ANIT) model of intrahepatic cholestasis.
In both models, GW4064 treatment resulted in a significant reduction in serum markers of liver injury, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and lactate (B86563) dehydrogenase (LDH)[1][2][3]. Histological examination of liver tissues from GW4064-treated rats revealed a marked decrease in necrosis, inflammatory cell infiltration, and bile duct proliferation compared to vehicle-treated animals[1][2][3]. Notably, in the ANIT model, GW4064 was found to be more effective at reducing these markers of liver damage than ursodeoxycholic acid (TUDCA), a clinically used treatment for cholestasis[1][3].
The protective effects of GW4064 in cholestasis are attributed to its ability to activate FXR, which in turn regulates the expression of genes involved in bile acid synthesis and transport. Specifically, GW4064 treatment was shown to decrease the expression of bile acid biosynthetic genes and increase the expression of genes involved in bile acid transport, such as the phospholipid flippase MDR2 and the bile salt export pump (BSEP)[1][2][3].
Efficacy in Non-Alcoholic Fatty Liver Disease (NAFLD) Models
Non-alcoholic fatty liver disease (NAFLD) is a prevalent condition that can progress to more severe non-alcoholic steatohepatitis (NASH). The efficacy of GW4064 has been assessed in murine models of NAFLD induced by a high-fat diet (HFD), with or without an additional inflammatory trigger like lipopolysaccharide (LPS).
In HFD-fed mice, GW4064 treatment significantly repressed diet-induced hepatic steatosis, as evidenced by lower liver triglyceride and free fatty acid levels[4][5]. This was associated with a marked reduction in the expression of the lipid transporter CD36[4][5]. Furthermore, GW4064 attenuated hepatic inflammation by reducing the expression of pro-inflammatory cytokines[6][7]. When HFD-fed mice were challenged with LPS to induce a strong inflammatory response, GW4064 pre-treatment alleviated the resulting liver injury, significantly decreasing serum ALT and AST levels and reducing hepatocyte apoptosis and macrophage infiltration[6].
Mechanistically, GW4064's benefits in NAFLD models are linked to its ability to suppress hepatic lipogenesis and inflammation through FXR activation[4][7]. It has also been shown to improve glucose homeostasis by decreasing the expression of key enzymes in gluconeogenesis[4][5].
Efficacy in Short Bowel Syndrome-Associated Liver Disease
Short bowel syndrome (SBS) can lead to liver disease due to alterations in bile acid metabolism. In a rat model of short bowel resection (SBR), GW4064 treatment was shown to improve both liver and intestinal pathology[8][9]. Treatment with GW4064 improved liver histology and reduced serum transaminase activity[8][9].
The therapeutic effect in this model is linked to the correction of bile acid dysmetabolism. GW4064 administration led to a decrease in fecal bile acid excretion and an increase in conjugated bile acids in the plasma and liver[8][9]. This was achieved by inducing the expression of the apical sodium-dependent bile salt transporter in the ileum, which increases the reabsorption of conjugated bile acids, and by repressing the expression of key enzymes involved in bile acid synthesis, such as CYP7A1, CYP8B1, and CYP27A1[8][9].
Quantitative Data Summary
The following tables summarize the key quantitative findings from the discussed animal models.
Table 1: Efficacy of GW4064 in Rat Models of Cholestatic Liver Disease
| Parameter | Bile Duct Ligation (BDL) Model | α-Naphthylisothiocyanate (ANIT) Model | Reference |
| Serum ALT | Significant Reduction | Significant Reduction | [1],[2],[3] |
| Serum AST | Significant Reduction | Significant Reduction | [1],[2],[3] |
| Serum LDH | Significant Reduction | Significant Reduction | [1],[2],[3] |
| Serum ALP | No Significant Reduction | Significant Reduction | [1],[2],[3] |
| Liver Necrosis | Decreased Incidence & Extent | Decreased Incidence & Extent | [1],[2],[3] |
| Liver Inflammation | Decreased Infiltration | Decreased Infiltration | [1],[2],[3] |
| Bile Duct Proliferation | Decreased | Not Reported | [1],[2],[3] |
Table 2: Efficacy of GW4064 in Murine Models of Non-Alcoholic Fatty Liver Disease (NAFLD)
| Parameter | High-Fat Diet (HFD) Model | HFD + LPS Model | Reference |
| Hepatic Triglycerides | Significantly Reduced | Not Reported | [4],[5] |
| Hepatic Free Fatty Acids | Significantly Reduced | Not Reported | [4],[5] |
| Serum ALT | Not Reported | Significantly Reduced | [6] |
| Serum AST | Not Reported | Significantly Reduced | [6] |
| Hepatic Steatosis | Repressed | Not Reported | [4],[5] |
| Hepatic Inflammation | Attenuated | Alleviated | [6],[4] |
| Hepatocyte Apoptosis | Not Reported | Reduced | [6] |
| Macrophage Infiltration | Not Reported | Reduced | [6] |
Table 3: Efficacy of GW4064 in a Rat Model of Short Bowel Resection (SBR)-Associated Liver Disease
| Parameter | SBR Model | Reference |
| Serum Transaminases | Improved Activity | [8],[9] |
| Liver Histology | Improved | [8],[9] |
| Fecal Bile Acid Excretion | Decreased | [8],[9] |
| Plasma/Hepatic Conjugated Bile Acids | Elevated | [8],[9] |
Experimental Protocols & Methodologies
Cholestatic Liver Disease Models (Rat)
-
Bile Duct Ligation (BDL): Male Sprague-Dawley rats undergo a surgical procedure where the common bile duct is ligated twice and transected between the ligatures. GW4064 (or vehicle) is typically administered orally once daily for a specified period post-surgery.
-
α-Naphthylisothiocyanate (ANIT) Model: Rats are administered ANIT (e.g., 75 mg/kg in corn oil) orally to induce intrahepatic cholestasis. GW4064 is often given as a pretreatment for several days before ANIT administration and continued for a short period after.
Non-Alcoholic Fatty Liver Disease Models (Mouse)
-
High-Fat Diet (HFD) Model: Male C57BL/6 mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 8-16 weeks) to induce obesity and hepatic steatosis. GW4064 (e.g., 30-50 mg/kg) or vehicle is administered, often via intraperitoneal injection, during the final weeks of the diet regimen.
-
HFD + LPS Model: Following a period on a high-fat diet, mice are challenged with an intraperitoneal injection of lipopolysaccharide (LPS) to induce an acute inflammatory response in the liver. GW4064 is typically administered for a week prior to the LPS challenge.
Short Bowel Resection-Associated Liver Disease Model (Rat)
-
Short Bowel Resection (SBR): A significant portion (e.g., 75%) of the small intestine is surgically resected in rats. GW4064 is administered post-surgery for a defined period to assess its impact on the development of liver pathology.
Visualizing the Mechanisms and Workflows
To better understand the experimental designs and the underlying molecular pathways, the following diagrams are provided.
Caption: Workflow for cholestasis studies.
Caption: Workflow for NAFLD studies.
Caption: FXR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR agonist GW4064 alleviates endotoxin-induced hepatic inflammation by repressing macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR agonist GW4064 improves liver and intestinal pathology and alters bile acid metabolism in rats undergoing small intestinal resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesoid X Receptor Antagonizes JNK Signaling Pathway in Liver Carcinogenesis by Activating SOD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis [aginganddisease.org]
- 9. mdpi.com [mdpi.com]
Unmasking the Molecular Switch: A Comparative Guide to Validating GW4064's Farnesoid X Receptor Agonism with Antagonist Compounds
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a compound is paramount. This guide provides a comprehensive comparison of experimental approaches to validate the Farnesoid X Receptor (FXR) agonist activity of GW4064 using antagonist compounds. We delve into the experimental data and detailed protocols that underpin the confirmation of GW4064's targeted activity.
GW4064 is a potent, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that governs the expression of genes central to bile acid, lipid, and glucose homeostasis. Its utility as a research tool and a potential therapeutic agent is contingent on its specific engagement with FXR. The use of antagonist compounds, such as guggulsterone (B1672438) and DY268, provides a robust method to confirm that the biological effects of GW4064 are indeed mediated through FXR activation. This guide will explore the experimental validation of GW4064's mechanism of action through the lens of antagonist-based studies.
Quantitative Data Presentation: Gauging the Antagonistic Effect
The true validation of GW4064's FXR-mediated action lies in the quantifiable reversal of its effects by known FXR antagonists. The following tables summarize key quantitative data from various experimental setups.
Table 1: In Vitro Activity of the FXR Agonist GW4064
| Parameter | Cell Line | Assay Type | Value (nM) |
| EC50 | CV-1 | Luciferase Reporter Assay | 32 |
| EC50 | HEK293 | Luciferase Reporter Assay | 30 |
| EC50 | HepG2 | Transactivation Assay | 60 |
Table 2: Comparative Antagonist Activity against GW4064-induced FXR Activation
| Antagonist | Assay Type | Cell Line | Key Parameter | Value |
| Guggulsterone | Luciferase Reporter Assay | Mouse Hepatocytes | % Inhibition of 100 µM CDCA-induced activation | ~50% at 10 µM, ~90% at 100 µM[1] |
| Guggulsterone | Gene Expression (qPCR) | HepG2 | Enhancement of GW4064-induced BSEP expression | 400-500%[1][2][3] |
| DY268 | Luciferase Reporter Assay | Not Specified | IC50 | 468.5 nM[4] |
Experimental Protocols: The Blueprint for Validation
Accurate and reproducible experimental design is critical for validating the mechanism of action. Below are detailed methodologies for key experiments.
Luciferase Reporter Assay for FXR Activation and Antagonism
This assay is a cornerstone for quantifying the ability of compounds to modulate FXR activity.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T or HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS).
-
Seed cells in 96-well plates.
-
Transfect cells with an FXR expression plasmid, an RXRα expression plasmid, an FXR-responsive element (FXRE)-luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with:
-
Vehicle control (e.g., DMSO).
-
GW4064 at its EC50 concentration.
-
Antagonist (guggulsterone or DY268) at various concentrations.
-
A combination of GW4064 (at EC50) and the antagonist at various concentrations.
-
-
-
Lysis and Luminescence Measurement:
-
After 24 hours of incubation, lyse the cells using a passive lysis buffer.
-
Measure Firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize Firefly luciferase activity to Renilla luciferase activity.
-
Calculate the fold activation relative to the vehicle control.
-
For antagonist experiments, plot the percentage of inhibition of GW4064-induced activity against the antagonist concentration to determine the IC50 value.
-
Quantitative PCR (qPCR) for FXR Target Gene Expression
This technique measures changes in the mRNA levels of genes known to be regulated by FXR, such as SHP, BSEP, and FGF15/19.
Protocol:
-
Cell/Tissue Treatment:
-
Treat cultured cells (e.g., HepG2) or animal models with GW4064, an antagonist, or a combination of both for a specified time (e.g., 24 hours).
-
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the cells or tissues using a suitable method (e.g., TRIzol).
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target genes (SHP, BSEP, FGF15/19) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method.
-
Compare the fold change in gene expression induced by GW4064 in the presence and absence of the antagonist. A significant reduction in GW4064-induced gene expression by the antagonist validates the FXR-dependent mechanism.
-
Co-Immunoprecipitation (Co-IP) for FXR-Coactivator Interaction
Co-IP is used to demonstrate that GW4064 promotes the interaction between FXR and its coactivators (e.g., SRC-1), and that this interaction is blocked by an antagonist.
Protocol:
-
Cell Lysis:
-
Treat cells expressing tagged-FXR with GW4064, an antagonist, or both.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the tag on FXR (or an FXR-specific antibody).
-
Add protein A/G beads to pull down the antibody-FXR complex.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binding proteins.
-
Elute the bound proteins from the beads.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against FXR and the coactivator (e.g., SRC-1).
-
The presence of the coactivator in the GW4064-treated sample, and its reduction or absence in the antagonist co-treated sample, confirms the mechanism of action.
-
Mandatory Visualizations
To further clarify the concepts and workflows, the following diagrams have been generated.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Guggulsterone is a farnesoid X receptor antagonist in coactivator association assays but acts to enhance transcription of bile salt export pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assessment of farnesoid X receptor antagonism to predict drug-induced liver injury risk - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Steroidal vs. Non-Steroidal FXR Agonists: A Researcher's Guide
For researchers, scientists, and drug development professionals, understanding the nuances between different classes of Farnesoid X Receptor (FXR) agonists is critical for advancing therapeutic strategies for metabolic and cholestatic diseases. This guide provides an objective, data-driven comparison of steroidal and non-steroidal FXR agonists, with a particular focus on the widely used non-steroidal research compound GW4064 and its steroidal counterparts.
The Farnesoid X Receptor is a nuclear receptor that plays a pivotal role in regulating the synthesis and metabolism of bile acids, lipids, and glucose.[1] Its activation has shown therapeutic promise for conditions such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[2][3] FXR agonists can be broadly categorized into two main classes: steroidal and non-steroidal, each with distinct chemical structures and pharmacological profiles.
Performance Comparison: Potency and Efficacy
The potency of an FXR agonist is a measure of the concentration required to elicit a half-maximal response (EC50), while efficacy refers to the maximum response achievable. This section provides a quantitative comparison of the in vitro potency of the endogenous FXR ligand chenodeoxycholic acid (CDCA), its semi-synthetic steroidal derivative obeticholic acid (OCA), and the non-steroidal agonist GW4064.
| Agonist Class | Compound | EC50 (nM) | Assay Type | Cell Line/System | Reference(s) |
| Steroidal (Endogenous) | Chenodeoxycholic Acid (CDCA) | ~10,000 | Transactivation Assay | - | [1] |
| Steroidal (Semi-synthetic) | Obeticholic Acid (OCA) | 99 - 600 | Transactivation/Cell-free Assays | HepG2 | [1][4][5] |
| Non-steroidal | GW4064 | 15 - 90 | Isolated Receptor/Transactivation Assays | CV-1, HEK293 | [6][7][8] |
As the data indicates, the non-steroidal agonist GW4064 demonstrates significantly higher potency in in vitro assays compared to the endogenous ligand CDCA and is comparable to or more potent than the clinically approved steroidal agonist Obeticholic Acid.[1][4][6] Obeticholic acid is approximately 100-fold more potent than its natural precursor, CDCA.[9]
In preclinical animal models, both steroidal and non-steroidal FXR agonists have demonstrated efficacy in improving metabolic parameters. For instance, GW4064 has been shown to prevent diet-induced hepatic steatosis and insulin (B600854) resistance in mice.[10][11] It achieves this by reducing the expression of the lipid transporter CD36 and attenuating hepatic inflammation.[10] In rat models of cholestasis, GW4064 treatment resulted in significant reductions in markers of liver damage.[12]
Similarly, obeticholic acid has been shown to ameliorate obesity and hepatic steatosis in mouse models, partly by activating brown adipose tissue.[13] In a mouse model of gestational diabetes, OCA normalized plasma cholesterol levels.[14] However, the therapeutic efficacy of OCA can be limited in models of severe metabolic obesity.[15]
FXR Signaling Pathway
Activation of FXR by an agonist initiates a cascade of transcriptional events that regulate metabolic homeostasis. The following diagram illustrates the canonical FXR signaling pathway.
Experimental Protocols
This section outlines the general methodologies for key in vitro assays used to characterize FXR agonists.
FXR Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay is a cornerstone for determining the potency and efficacy of FXR agonists. It measures the ability of a compound to activate the transcriptional activity of FXR.
Principle: Host cells (e.g., HEK293 or HepG2) are co-transfected with an FXR expression vector and a reporter vector.[16] The reporter vector contains a luciferase gene under the control of an FXR-responsive promoter.[16] When an agonist activates FXR, the resulting FXR/RXR heterodimer binds to the FXR response element on the reporter plasmid, driving the expression of luciferase. The luminescence produced is proportional to the level of FXR activation.[16]
General Protocol:
-
Cell Culture and Plating: Seed mammalian cells (e.g., HEK293T) in a 96-well plate and incubate overnight.[17]
-
Transfection: Co-transfect the cells with an FXR expression plasmid and an FXRE-luciferase reporter plasmid using a suitable transfection reagent. A constitutively active Renilla luciferase plasmid can be included for normalization.[17]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound (e.g., GW4064) or a positive control (e.g., CDCA).[17]
-
Incubation: Incubate the plate for 24 hours.[17]
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.[16]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the compound concentration to determine the EC50 value.[17]
FXR Competitive Binding Assay (TR-FRET)
This biochemical assay measures the ability of a test compound to displace a fluorescently labeled FXR ligand from the FXR protein, providing information about its binding affinity.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the technology underlying this assay.[18] The assay typically involves a GST-tagged FXR ligand-binding domain (LBD), a terbium (Tb)-labeled anti-GST antibody (donor), and a fluorescently labeled FXR ligand (acceptor).[18][19] When the fluorescent ligand is bound to FXR, the donor and acceptor are in close proximity, resulting in a high FRET signal. A test compound that binds to the same site will displace the fluorescent ligand, leading to a decrease in the FRET signal.[19]
General Protocol:
-
Reagent Preparation: Prepare assay buffer and serial dilutions of the test compound and a known FXR agonist (positive control).
-
Assay Plate Setup: In a 384-well plate, add the test compounds, positive control, and a "no inhibitor" control.[20]
-
Addition of FXR and Fluorescent Ligand: Add the GST-tagged FXR-LBD and the fluorescent FXR ligand to all wells.
-
Addition of Donor: Add the Tb-labeled anti-GST antibody to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours), protected from light.[20]
-
Signal Detection: Read the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
Both steroidal and non-steroidal FXR agonists have demonstrated significant potential in preclinical and clinical settings. Non-steroidal agonists like GW4064 often exhibit higher in vitro potency. The choice of agonist for research or therapeutic development will depend on the specific application, desired pharmacokinetic properties, and target disease profile. The experimental protocols provided herein offer a foundation for the characterization and comparison of novel FXR modulators.
References
- 1. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obeticholic Acid: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Obeticholic acid ameliorates obesity and hepatic steatosis by activating brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Obeticholic acid ameliorates dyslipidemia but not glucose tolerance in mouse model of gestational diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Obeticholic acid improves adipose morphometry and inflammation and reduces steatosis in dietary but not metabolic obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
Assessing the Translational Relevance of GW4064: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the translational relevance of preclinical findings is paramount. This guide provides an objective comparison of studies on the farnesoid X receptor (FXR) agonist GW4064 in rodent models and the clinical trial data of other FXR agonists in humans. By presenting quantitative data, experimental protocols, and signaling pathways, this document aims to facilitate a critical assessment of the opportunities and challenges in translating FXR-targeted therapies from the bench to the bedside.
Introduction to GW4064 and FXR Agonism
GW4064 is a potent, non-steroidal agonist of the farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, and kidneys.[1][2] FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[2] Its activation by agonists like GW4064 has shown therapeutic potential in various rodent models of metabolic and inflammatory diseases. However, the direct translation of these findings to human physiology is not always straightforward due to species-specific differences in FXR signaling and metabolism.[3] This guide will dissect the available data to provide a clear comparison.
FXR Signaling Pathway Activated by GW4064
Upon binding to its ligand, such as GW4064, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. A key target gene is the small heterodimer partner (SHP), which in turn represses the activity of other transcription factors involved in bile acid synthesis and metabolism.[4]
Caption: FXR signaling pathway activated by GW4064.
Quantitative Data Comparison: Rodent vs. Human Studies
The following tables summarize the key quantitative findings from rodent studies using GW4064 and human clinical trials of other FXR agonists.
Table 1: Effects of GW4064 in Rodent Models
| Parameter | Rodent Model | GW4064 Dose | Key Findings | Reference |
| Lipid Metabolism | High-fat diet-fed mice | 50 mg/kg, twice weekly | Suppressed weight gain, reduced hepatic steatosis, triglycerides, and free fatty acids. Markedly reduced CD36 expression. | [2][5] |
| Diabetic db/db mice | Not specified | Significantly decreased plasma levels of glucose, fatty acids, and triglycerides. | [2] | |
| Glucose Metabolism | High-fat diet-fed mice | 50 mg/kg, twice weekly | Decreased transcription of gluconeogenic enzymes PEPCK and G6Pase, preventing hyperinsulinemia and hyperglycemia. | [2][5] |
| Bile Acid Metabolism | Rats with small intestinal resection | Not specified | Corrected bile acid dysmetabolism, decreased bile acid production by repressing CYP7A1, CYP8B1, and CYP27A1. | [6] |
| Inflammation | LPS-treated mice | Not specified | Attenuated hepatic inflammation. | [2] |
| Rats with cholestasis | Not specified | Decreased inflammatory cell infiltration in the liver. | [7] |
Table 2: Effects of FXR Agonists in Human Clinical Trials
| FXR Agonist | Disease | Dose | Key Efficacy Findings | Key Safety Findings | Reference |
| Obeticholic Acid (OCA) | NASH (Phase 3 REGENERATE) | 25 mg/day | 22.4% of patients achieved ≥1 stage of fibrosis improvement without worsening of NASH (vs. 9.6% placebo). | Pruritus was the most common adverse event. | [5][7] |
| Cilofexor | NASH (Phase 2) | 100 mg/day | Significant reductions in hepatic steatosis, liver biochemistry, and serum bile acids. | Moderate to severe pruritus was more common in the 100 mg group. | [8] |
| Tropifexor (B611488) | NASH (Phase 2b FLIGHT-FXR) | 140 µg and 200 µg | Improvements in hepatic fat fraction, alanine (B10760859) aminotransferase, and body weight. | Favorable safety profile. | [9] |
| PBC (Phase 2) | 30-150 µg | 26-72% reduction in GGT from baseline. | Pruritus was the most frequent adverse event. | [10] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data and assessing its translational potential.
Rodent Study Protocol: GW4064 in High-Fat Diet-Induced Obese Mice[5]
-
Animal Model: Fifteen-week-old male C57BL/6 mice.
-
Diet: High-fat diet (HFD) or high-fat, high-cholesterol diet.
-
Treatment: Intraperitoneal injection of GW4064 (50 mg/kg) or DMSO (vehicle) twice weekly for 6 weeks.
-
Endpoints:
-
Weekly monitoring of body weight, body composition, and food intake.
-
Measurement of serum glucose, insulin, and lipid levels at the end of the study.
-
Analysis of genes involved in lipogenesis, gluconeogenesis, and inflammation in the liver using real-time PCR.
-
Western blot for CD36 protein levels.
-
Caption: Workflow for a typical rodent study with GW4064.
Human Clinical Trial Protocol: Obeticholic Acid in NASH (REGENERATE Trial)[7]
-
Study Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with non-alcoholic steatohepatitis (NASH) and liver fibrosis.
-
Treatment: Once-daily oral administration of Obeticholic Acid (OCA) 25 mg or placebo.
-
Primary Endpoint: Improvement in liver fibrosis by at least one stage without worsening of NASH at month 18, as determined by liver biopsy.
-
Safety Assessment: Monitoring of adverse events, with a focus on pruritus and lipid profiles.
Discussion: Bridging the Translational Gap
The data presented reveals both promising correlations and important discrepancies between rodent studies of GW4064 and human clinical trials of other FXR agonists.
Points of Convergence:
-
Improved Metabolic Parameters: Both rodent and human studies demonstrate that FXR activation leads to improvements in key metabolic markers. In rodents, GW4064 lowers glucose, triglycerides, and hepatic fat.[2][5] Similarly, in humans, FXR agonists like OCA, cilofexor, and tropifexor have been shown to reduce hepatic steatosis and improve liver biochemistry.[7][8][9]
-
Anti-inflammatory Effects: GW4064 attenuates inflammation in various rodent models.[2][7] While direct anti-inflammatory endpoints are less commonly primary in human NASH trials, the observed improvements in liver histology suggest a modulation of inflammatory processes.
Key Differences and Challenges:
-
GW4064 in Humans: There is a lack of publicly available clinical trial data for GW4064 itself. The human data is derived from other FXR agonists, which, despite a common target, have different chemical structures and may exhibit varied off-target effects and pharmacokinetic profiles.
-
Adverse Effects: Pruritus (itching) is a consistent and dose-limiting side effect of FXR agonists in human clinical trials.[7][8][10] While not always a primary focus, this has been less prominently reported as a major issue in rodent studies. Additionally, some FXR agonists have been associated with unfavorable changes in lipid profiles in humans, an effect that requires careful management.[1]
-
Species-Specific Gene Regulation: There are known differences in FXR target genes between mice and humans. For instance, the regulation of the apical sodium-dependent bile acid transporter (ASBT) by FXR differs between the two species.[3] These differences can lead to varied physiological responses to FXR activation. A meta-analysis of FXR chromatin immunoprecipitation sequencing (ChIP-seq) data found only a modest overlap of FXR binding sites between mice and humans (48%).[11]
Conclusion and Future Directions
The collective evidence from rodent studies with GW4064 and human clinical trials with other FXR agonists strongly supports the therapeutic potential of targeting FXR for metabolic and liver diseases. The consistent improvements in metabolic and inflammatory parameters across species are encouraging. However, the translational path is not without its hurdles. The prominent side effects observed in humans, such as pruritus, and the species-specific differences in FXR signaling underscore the need for careful consideration when extrapolating preclinical findings.
For researchers and drug developers, the following are crucial next steps:
-
Head-to-Head Comparative Studies: Preclinical studies directly comparing GW4064 with clinically tested FXR agonists in the same animal models would provide valuable insights into the translatability of specific compounds.
-
Humanized Models: The use of humanized liver mouse models can offer a more predictive platform for evaluating the efficacy and safety of new FXR agonists before they enter clinical trials.[12]
-
Focus on Tolerability: Research into the mechanisms underlying FXR agonist-induced pruritus is essential for developing strategies to mitigate this key side effect and improve patient compliance.
By critically evaluating both the preclinical and clinical data, the scientific community can continue to advance the development of safe and effective FXR-targeted therapies for a range of debilitating diseases.
References
- 1. surf.rutgers.edu [surf.rutgers.edu]
- 2. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patientcareonline.com [patientcareonline.com]
- 8. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. novartis.com [novartis.com]
- 10. Farnesoid X receptor agonist tropifexor attenuates cholestasis in a randomised trial in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Meta‐analysis and Consolidation of Farnesoid X Receptor Chromatin Immunoprecipitation Sequencing Data Across Different Species and Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of (E)-GW4064's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the farnesoid X receptor (FXR) agonist (E)-GW4064 with alternative compounds, supported by published experimental data. The aim is to offer a comprehensive resource for the independent verification of (E)-GW4064's pharmacological effects, including its well-documented off-target activities.
Executive Summary
(E)-GW4064 is a potent, non-steroidal synthetic agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2] While extensively used as a pharmacological tool to probe FXR function, a significant body of evidence demonstrates that GW4064 exerts considerable effects through FXR-independent pathways.[3][4][5] Notably, it modulates the activity of multiple G protein-coupled receptors (GPCRs), including histamine (B1213489) and muscarinic receptors, which can confound the interpretation of experimental results.[3][4][5][6]
This guide presents a comparative analysis of GW4064 with other FXR agonists, such as Obeticholic Acid (OCA) and Fexaramine, highlighting differences in potency, specificity, and off-target effects. Detailed experimental protocols for key assays are provided to enable researchers to independently verify these findings.
Data Presentation: Quantitative Comparison of FXR Agonists
The following tables summarize the quantitative data on the in vitro activity of (E)-GW4064 and its alternatives.
Table 1: In Vitro FXR Agonist Activity
| Compound | Parameter | Cell Line | Assay Type | Value | Reference(s) |
| (E)-GW4064 | EC50 | CV-1 | Luciferase Reporter Assay | 65 nM | [2] |
| EC50 | Human | Cell-based mammalian one-hybrid assay | 0.15 µM | [6] | |
| EC50 | - | Isolated receptor activity assay | 15 nM | [7] | |
| EC50 | Human FXR transfected cells | - | 90 nM | [7] | |
| Obeticholic Acid (OCA) | EC50 | - | FXR activation | ~100 nM | [8] |
| Fexaramine | - | - | - | Data not available in a comparable format | |
| Chenodeoxycholic acid (CDCA) | EC50 | - | FXR activation | 10 µM |
Table 2: Off-Target Activity of (E)-GW4064 on G Protein-Coupled Receptors
| Receptor | Parameter | Value (µM) | Assay Type | Reference(s) |
| Histamine H1 Receptor (H1R) | EC50 | 0.32 | NFAT-RE Luciferase Reporter Assay | [3][6] |
| Ki | 4.10 | Radioligand Binding Assay | [3][6] | |
| Histamine H2 Receptor (H2R) | IC50 | 3.8 (in presence of amthamine) | cAMP GloSensor Assay | [3][9] |
| IC50 | 0.78 (basal) | cAMP GloSensor Assay | [3][9] | |
| Ki | 6.33 | Radioligand Binding Assay | [6] | |
| Histamine H4 Receptor (H4R) | EC50 | - | - | Robustly activated |
| Muscarinic M1 Receptor | Ki | 1.8 | Radioligand Binding Assay | [6] |
| Muscarinic M2 Receptor | Ki | 1.73 | Radioligand Binding Assay | [6] |
| Muscarinic M3 Receptor | Ki | 5.62 | Radioligand Binding Assay | [6] |
| Muscarinic M5 Receptor | Ki | 4.89 | Radioligand Binding Assay | [6] |
| Angiotensin II Type 1 Receptor (AT1R) | Ki | 0.94 | Radioligand Binding Assay | [6] |
Table 3: Cytotoxic Activity of (E)-GW4064 in Colorectal Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Reference(s) |
| HCT116 | 6.9 | [10] |
| CT26 | 6.4 | [10] |
| HT-29 | 1.38 | [10] |
| SW620 | 0.76 | [10] |
Mandatory Visualization
Signaling Pathways
Caption: Dual signaling cascades of (E)-GW4064.
Experimental Workflows
Caption: Workflow for FXR Luciferase Reporter Assay.
Caption: Workflow for Assessing Off-Target GPCR Activity.
Experimental Protocols
FXR Luciferase Reporter Assay
This assay quantifies the ability of a compound to activate FXR, leading to the expression of a luciferase reporter gene.[2][11]
Materials:
-
HEK293T or other suitable host cells
-
FXR expression vector
-
FXRE-luciferase reporter vector
-
Internal control vector (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
(E)-GW4064 and other test compounds
-
96-well white, opaque tissue culture plates
-
Dual-luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.[11]
-
Transfection: Prepare a transfection mix containing the FXR expression vector (50 ng), FXRE-luciferase reporter vector (100 ng), and an internal control vector (5 ng) per well, along with the transfection reagent according to the manufacturer's protocol.[11] Add the mix to the cells and incubate for 4-6 hours.[11]
-
Compound Treatment: Replace the transfection medium with fresh culture medium containing various concentrations of the test compounds (e.g., GW4064, OCA). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C.[11]
-
Luciferase Assay: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.[11] Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.[11]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold activation relative to the vehicle control. Determine the EC50 value by fitting the dose-response data to a non-linear regression curve.
Cell Viability (MTT/CCK-8) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10][12][13]
Materials:
-
Cancer cell lines (e.g., HCT116, CT26)
-
Complete culture medium
-
(E)-GW4064
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Treatment: Treat the cells with a range of concentrations of GW4064. Include a vehicle control.
-
Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).[10]
-
Reagent Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.[6] Then, add the solubilization solution to dissolve the crystals.[6]
-
For CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours.[10]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[10][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration, a hallmark of GPCR activation via the Gαq/11 pathway.[14]
Materials:
-
HEK293T cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
(E)-GW4064
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Dye Loading: Seed HEK293T cells in a 96-well plate. Load the cells with Fluo-4 AM in assay buffer for 30-60 minutes at 37°C.[14]
-
Baseline Measurement: Wash the cells to remove extracellular dye and measure the baseline fluorescence.[14]
-
Compound Addition: Add GW4064 at various concentrations.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time.
-
Data Analysis: Quantify the peak fluorescence intensity to determine the extent of calcium mobilization.
cAMP Measurement Assay
This assay quantifies changes in intracellular cyclic AMP (cAMP) levels, which can be modulated by GPCRs coupled to Gαs (stimulation) or Gαi (inhibition).[14]
Materials:
-
HEK293 cells
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase for inhibition studies)
-
(E)-GW4064
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Plate reader compatible with the assay kit
Procedure:
-
Cell Treatment: Seed HEK293 cells in a 96-well plate. Pre-treat with a phosphodiesterase inhibitor. For inhibition assays, stimulate with forskolin before or concurrently with GW4064 treatment.[14]
-
Cell Lysis and cAMP Quantification: Lyse the cells and measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.[14]
-
Data Analysis: Generate dose-response curves to determine the EC50 for cAMP production or IC50 for the inhibition of forskolin-stimulated cAMP production.
Conclusion
The data presented in this guide underscore the dual nature of (E)-GW4064's pharmacological activity. While it is a potent agonist of FXR, its significant off-target effects on various GPCRs necessitate careful consideration in experimental design and data interpretation. For studies aiming to specifically elucidate FXR-mediated pathways, the use of alternative, more selective agonists such as Obeticholic Acid or Fexaramine, in conjunction with appropriate controls like FXR-null cell lines or animal models, is strongly recommended. The provided protocols offer a framework for researchers to independently verify these findings and make informed decisions in their investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. protocols.io [protocols.io]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of the Therapeutic Index of GW4064 and Other FXR Modulators
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its modulation presents a promising therapeutic avenue for a range of metabolic and cholestatic liver diseases, including non-alcoholic steatohepatitis (NASH). This guide provides a comparative evaluation of the therapeutic index of the widely used tool compound GW4064 against other notable FXR modulators that have advanced to clinical investigation, namely obeticholic acid, cilofexor, and tropifexor.
Overview of FXR Modulation and the Therapeutic Index
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A wider therapeutic window indicates a safer drug. For FXR modulators, the therapeutic benefits of activating FXR must be weighed against potential on-target and off-target adverse effects.
Comparative Efficacy of FXR Modulators
The efficacy of FXR modulators is typically assessed by their ability to engage FXR and modulate downstream target genes, leading to improvements in metabolic parameters and liver health.
| Compound | EC50 (FXR Activation) | Key Efficacy Findings | Citation(s) |
| GW4064 | 15-90 nM | Potent and selective non-steroidal FXR agonist. Effectively lowers serum triglycerides in animal models. Reduces hepatic steatosis and inflammation in diet-induced obesity models. | [1][2] |
| Obeticholic Acid (OCA) | ~99 nM (human FXR) | First-in-class semi-synthetic bile acid analog approved for primary biliary cholangitis (PBC). In NASH clinical trials, demonstrated improvement in liver fibrosis. | [3][4] |
| Cilofexor (GS-9674) | Potent, non-steroidal | In clinical trials for NASH and primary sclerosing cholangitis (PSC), has shown significant reductions in markers of cholestasis and liver injury, such as alkaline phosphatase (ALP) and gamma-glutamyl transferase (GGT). | [5][6] |
| Tropifexor (LJN452) | Highly potent, non-bile acid | In phase II trials for NASH, demonstrated robust, dose-dependent reductions in hepatic fat and alanine (B10760859) aminotransferase (ALT). | [7][8][9] |
Comparative Safety and Tolerability
The therapeutic utility of FXR agonists is often limited by their side-effect profile. A comprehensive evaluation of adverse effects is crucial for determining the therapeutic index.
| Compound | Key Safety/Tolerability Findings | Citation(s) |
| GW4064 | Limited clinical data as it is primarily a research tool. Possesses a stilbene (B7821643) pharmacophore which can be associated with toxicity. Exhibits poor solubility and oral bioavailability. Off-target effects on G protein-coupled receptors have been reported. Sublethal hepatotoxicity has been observed in medaka eleutheroembryos. | [1][10][11] |
| Obeticholic Acid (OCA) | Dose-dependent pruritus (itching) is a common adverse event. Can lead to increases in LDL cholesterol and decreases in HDL cholesterol. In patients with advanced cirrhosis, there is a risk of hepatic decompensation. | [3][8][12] |
| Cilofexor (GS-9674) | Generally well-tolerated in clinical trials. Pruritus has been reported, but in some studies, the rates were similar to placebo. Can cause mild to moderate adverse events, with headache being frequently observed. | [5][6][13] |
| Tropifexor (LJN452) | Dose-dependent pruritus is a notable side effect. Can also cause increases in LDL cholesterol and decreases in HDL cholesterol. | [8] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings.
In Vitro FXR Transactivation Assay
This assay is fundamental for determining the potency and efficacy of FXR modulators.
Objective: To quantify the ability of a compound to activate the farnesoid X receptor in a cell-based system.
Principle: A reporter gene (e.g., luciferase) is placed under the control of an FXR response element (FXRE). In the presence of an FXR agonist, the receptor is activated, binds to the FXRE, and drives the expression of the reporter gene, leading to a measurable signal.
Generalized Protocol:
-
Cell Culture and Transfection:
-
Mammalian cells (e.g., HepG2, HEK293T) are cultured in appropriate media.
-
Cells are co-transfected with two plasmids: an expression vector for human FXR and a reporter plasmid containing a luciferase gene downstream of an FXRE. A control plasmid (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.
-
-
Compound Treatment:
-
After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compound (e.g., GW4064, obeticholic acid) or a vehicle control.
-
-
Luciferase Assay:
-
Following a defined incubation period (typically 18-24 hours), the cells are lysed.
-
Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
-
Data Analysis:
-
The fold activation relative to the vehicle control is calculated for each compound concentration.
-
Dose-response curves are generated, and the EC50 value (the concentration at which 50% of the maximal response is achieved) is determined.
-
In Vivo Murine Model of Non-Alcoholic Steatohepatitis (NASH)
Animal models are crucial for evaluating the in vivo efficacy and safety of FXR modulators.
Objective: To assess the therapeutic effects of an FXR modulator on the key pathological features of NASH, including steatosis, inflammation, and fibrosis.
Model Induction:
-
Diet-Induced Models: C57BL/6J mice are fed a high-fat, high-sugar, and/or high-cholesterol diet for an extended period (e.g., 16-24 weeks) to induce the metabolic and histological features of NASH.
-
Chemically-Induced Models: A combination of a high-fat diet and low-dose injections of a hepatotoxin like carbon tetrachloride (CCl4) can be used to accelerate the development of liver fibrosis.
Generalized Protocol:
-
Animal Acclimatization and Model Induction:
-
Male C57BL/6J mice are acclimated to the housing conditions.
-
Mice are placed on a NASH-inducing diet.
-
-
Compound Administration:
-
Once the NASH phenotype is established, mice are randomized into treatment groups and receive the FXR modulator (e.g., GW4064 administered orally or via intraperitoneal injection) or vehicle daily for a specified duration (e.g., 4-8 weeks).
-
-
Endpoint Analysis:
-
Metabolic Parameters: Body weight, food intake, and blood glucose levels are monitored throughout the study. At the end of the study, serum is collected to measure levels of ALT, AST, triglycerides, and cholesterol.
-
Histological Analysis: Liver tissue is harvested, fixed, and stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning. Picrosirius red staining is used to visualize and quantify collagen deposition as a measure of fibrosis.
-
Gene Expression Analysis: RNA is extracted from liver tissue to quantify the expression of FXR target genes (e.g., Shp, Bsep) and genes involved in fibrosis (e.g., Col1a1, Timp1) and inflammation (e.g., Tnf-α, Il-6) using quantitative real-time PCR (qRT-PCR).
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in understanding the evaluation of FXR modulators.
Figure 1: Simplified FXR signaling pathway upon agonist binding.
Figure 2: General workflow for evaluating FXR modulators.
Conclusion
GW4064 remains an invaluable research tool for elucidating the roles of FXR in various physiological and pathophysiological processes due to its high potency. However, its unfavorable pharmacokinetic profile and potential for toxicity, associated with its stilbene moiety, limit its therapeutic potential.
In contrast, FXR modulators that have progressed to clinical trials, such as obeticholic acid, cilofexor, and tropifexor, have more drug-like properties. While they have demonstrated clinical efficacy in improving markers of liver disease, their therapeutic window is primarily defined by the dose-dependent emergence of side effects, most notably pruritus and unfavorable changes in lipid profiles.
The ideal FXR modulator would exhibit high potency and selectivity for FXR, with a pharmacokinetic profile that allows for targeted engagement in the liver and/or intestine, while minimizing systemic adverse effects. The ongoing development and clinical evaluation of novel FXR agonists with improved safety profiles will be critical in realizing the full therapeutic potential of targeting this important nuclear receptor. This comparative guide underscores the importance of a comprehensive assessment of both efficacy and safety to determine the true therapeutic index of any new FXR modulator.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obeticholic Acid for the Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS-9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - Yoneda - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 9. community.the-hospitalist.org [community.the-hospitalist.org]
- 10. Exposure to the synthetic FXR agonist GW4064 causes alterations in gene expression and sublethal hepatotoxicity in eleutheroembryo medaka (Oryzias latipes) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. The effect and safety of obeticholic acid for patients with nonalcoholic steatohepatitis: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cilofexor passes phase 2 for primary biliary cholangitis | MDedge [mdedge.com]
A Critical Review of the Specificity and Selectivity of (E)-GW4064: A Comparative Guide for Researchers
(E)-3-(2-(2-Chloro-4-((3-(2,6-dichlorophenyl)-5-(isopropyl)isoxazol-4-yl)methoxy)phenyl)vinyl)benzoic acid , commonly known as GW4064 , is a potent, non-steroidal synthetic agonist of the Farnesoid X Receptor (FXR). As a key regulator of bile acid, lipid, and glucose homeostasis, FXR is a significant therapeutic target for metabolic and inflammatory diseases. GW4064 has been a pivotal research tool in understanding the physiological roles of FXR. However, a critical evaluation of its specificity and selectivity is paramount for the accurate interpretation of experimental data. This guide provides a comprehensive comparison of GW4064's performance against other alternatives, supported by experimental data and detailed methodologies.
Quantitative Analysis of Ligand Activity
The following tables summarize the in vitro activity of GW4064 in comparison to other common FXR agonists, chenodeoxycholic acid (CDCA) and obeticholic acid (OCA), against its primary target, FXR, and documented off-targets.
Table 1: Comparative in vitro Potency of FXR Agonists
| Compound | Target | Assay Type | Cell Line | EC50 (nM) | Reference(s) |
| (E)-GW4064 | Human FXR | Transactivation Assay | CV-1 | 65 | [1] |
| (E)-GW4064 | Human FXR | Coactivator Recruitment | - | 16.9 | [2] |
| (E)-GW4064 | Mouse FXR | Transactivation Assay | CV-1 | 80 - 90 | [1] |
| Obeticholic Acid (OCA) | Human FXR | Transactivation Assay | - | 99 | [3] |
| Chenodeoxycholic Acid (CDCA) | Human FXR | Coactivator Recruitment | - | ~8,300 | [2] |
Table 2: Documented Off-Target Activity of (E)-GW4064
| Off-Target | Effect | Assay Type | Cell Line | EC50 / IC50 (µM) | Reference(s) |
| Histamine (B1213489) H1 Receptor | Agonist | Functional Assay | HEK-293T | - | [4] |
| Histamine H2 Receptor | Inhibitor | Functional Assay | HEK-293T | - | [4] |
| Histamine H4 Receptor | Agonist | Functional Assay | HEK-293T | - | [4] |
| CRE Response Element | Activation | Reporter Assay | HEK-293T | 0.012 | [5] |
| NFAT Response Element | Activation | Reporter Assay | HEK-293T | 0.015 | [5] |
Key Findings:
-
(E)-GW4064 is a highly potent agonist of both human and mouse FXR, with EC50 values in the low nanomolar range.[1][2]
-
Its potency is comparable to or greater than obeticholic acid (OCA), another synthetic FXR agonist.[2][3]
-
Crucially, GW4064 exhibits significant off-target activity, modulating multiple G protein-coupled receptors (GPCRs), including histamine H1, H2, and H4 receptors.[4] This can lead to FXR-independent cellular responses, such as changes in intracellular calcium and cAMP levels.[4]
-
Studies in FXR-deficient HEK-293T cells have demonstrated that GW4064 can activate cAMP response element (CRE) and nuclear factor of activated T-cells response element (NFAT-RE) reporters, further confirming its FXR-independent effects.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to determine the specificity and selectivity of nuclear receptor ligands.
Nuclear Receptor Transactivation Assay (Cell-Based)
This assay measures the ability of a compound to activate a specific nuclear receptor, leading to the expression of a reporter gene (e.g., luciferase).
Materials:
-
HEK293T or other suitable host cells
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
Expression plasmid for the full-length nuclear receptor (e.g., pCMV-hFXR)
-
Reporter plasmid containing response elements for the nuclear receptor upstream of a luciferase gene (e.g., pGL4.17[luc2/neo] with FXRE)
-
Transfection reagent (e.g., Lipofectamine™ 2000)
-
Test compounds (e.g., GW4064) and vehicle control (e.g., DMSO)
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Seeding: 24 hours prior to transfection, seed HEK293T cells into a 96-well plate at a density of 5 x 10^4 cells/well in culture medium.[6]
-
Transfection: Co-transfect the cells with the nuclear receptor expression plasmid and the reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A typical molar ratio of reporter to expression vector is 10:1.[6]
-
Compound Treatment: After 6 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations or a vehicle control.[6] The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.[6]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.[6]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized data as a function of compound concentration to determine the EC50 value.
Competitive Ligand Binding Assay (In Vitro)
This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled ligand for binding to the ligand-binding domain (LBD) of a nuclear receptor.
Materials:
-
Purified nuclear receptor LBD (e.g., His-tagged hFXR-LBD)
-
Radiolabeled ligand (e.g., [3H]-labeled synthetic agonist) or fluorescently labeled ligand
-
Test compounds
-
Assay buffer (e.g., 50 mM HEPES, 150 mM Li2SO4, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2 for androgen receptor assays, adaptable for FXR).[7]
-
Scintillation proximity assay (SPA) beads or filtration apparatus
-
Scintillation counter or fluorescence polarization reader
Protocol:
-
Receptor Immobilization (for SPA): Incubate Ni-chelate coated SPA beads with the His-tagged nuclear receptor LBD in a 384-well plate.[7]
-
Compound Addition: Add serial dilutions of the test compounds to the wells.[7]
-
Radioligand/Fluorophore Addition: Add a constant concentration of the radiolabeled or fluorescent ligand to all wells.[7]
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Detection:
-
SPA: Measure the radioactivity in a microplate scintillation counter.
-
Filtration: Separate the bound from free radioligand by rapid filtration through a filter plate, wash, and measure the radioactivity retained on the filter.
-
Fluorescence Polarization: Measure the fluorescence polarization in a suitable plate reader.
-
-
Data Analysis: Plot the measured signal against the concentration of the test compound to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the assessment of GW4064's specificity and selectivity.
Caption: Canonical FXR signaling pathway activated by GW4064.
Caption: FXR-independent off-target signaling of GW4064 via GPCRs.
Caption: Logical workflow for assessing compound specificity.
Conclusion and Recommendations
(E)-GW4064 is an undeniably potent and valuable tool for investigating FXR biology. However, the evidence of its off-target effects, particularly on GPCRs, necessitates a cautious and critical approach to experimental design and data interpretation. Researchers utilizing GW4064 should:
-
Employ Control Experiments: Whenever possible, experiments should be replicated in FXR-knockdown or knockout cell lines or animal models to definitively attribute observed effects to FXR activation.[4]
-
Use Orthogonal Approaches: Complementary studies with other FXR agonists, such as OCA or newer generation compounds, can help to confirm that an observed biological response is a class effect of FXR activation rather than an artifact of GW4064's off-target activities.
-
Consider Concentration: The concentrations of GW4064 used in experiments should be carefully considered, and where feasible, kept as low as possible to minimize the likelihood of engaging off-target receptors.
By acknowledging the limitations of GW4064 and implementing rigorous experimental controls, researchers can continue to leverage its potency to unravel the complex roles of FXR in health and disease.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. besjournal.com [besjournal.com]
- 7. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Gene Regulatory Maze: A Comparative Guide to GW4064 and Other FXR Ligands
For researchers, scientists, and drug development professionals navigating the complex landscape of Farnesoid X Receptor (FXR) activation, understanding the nuanced differences between various ligands is paramount. This guide provides a detailed comparison of the gene regulatory networks affected by the widely used synthetic agonist GW4064 and other prominent FXR ligands, supported by experimental data. We delve into transcriptomic and genomic binding data to illuminate the distinct and overlapping effects of these compounds, offering insights for targeted therapeutic development.
The Farnesoid X Receptor, a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Its modulation by synthetic and natural ligands has shown therapeutic promise for a range of metabolic diseases, including non-alcoholic steatohepatitis (NASH).[3][4] While agonists like GW4064 are invaluable research tools, a deeper understanding of their specific impacts on gene networks compared to other ligands, such as the clinical-stage drug Obeticholic Acid (OCA) and natural bile acids, is essential for predicting therapeutic efficacy and potential side effects.
Comparative Analysis of Gene Expression Profiles
The activation of FXR by different ligands can lead to varied transcriptional responses, influencing distinct sets of target genes. This selectivity arises from the unique conformational changes each ligand imparts to the receptor, which in turn affects its interaction with co-regulator proteins and DNA binding.[5][6]
For instance, studies comparing the synthetic agonist GW4064 with natural bile acids like chenodeoxycholic acid (CDCA), deoxycholic acid (DCA), cholic acid (CA), and ursodeoxycholic acid (UDCA) in HepG2 cells have demonstrated differential activation of the Bile Salt Export Pump (BSEP) promoter.[5] While CDCA and GW4064 strongly induce BSEP expression, other bile acids show a more graded response.[5] Interestingly, despite weaker BSEP induction, CA, DCA, and UDCA effectively repress the expression of cholesterol 7α-hydroxylase (CYP7A1), a key enzyme in bile acid synthesis.[5]
More recent investigations have focused on comparing next-generation synthetic agonists. A study in a murine NASH model highlighted that Nidufexor modulates a broader spectrum of genes associated with NASH pathology compared to Obeticholic Acid (OCA).[3]
Below is a summary of quantitative data on the differential gene expression observed with GW4064 and other selected FXR modulators.
| Feature | GW4064 | Obeticholic Acid (OCA) | Chenodeoxycholic Acid (CDCA) | Nidufexor | Reference |
| BSEP mRNA Induction (HepG2 cells) | Significantly increased interaction with SRC-1, comparable to CDCA | - | 750-fold increase | - | [5] |
| CYP7A1 mRNA Repression | Effective repression | Effective repression | Effective repression | - | [5][7] |
| SR-BI mRNA Induction (HepG2 cells) | Increased mRNA levels | Increased mRNA levels | - | - | [8] |
| Differentially Expressed Genes (NASH model) | - | Modulates a set of genes related to NASH pathology | - | Modulates a broader spectrum of genes compared to OCA | [3] |
| SREBP1c mRNA Regulation | Suppresses expression | - | Reduced expression | - | [9][10] |
| SHP mRNA Induction | Induces expression | Induces expression | 4-5 fold increase | Strong engagement of FXR pathway indicated | [7][9] |
Genome-Wide Binding of FXR: A Comparative Perspective
Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has provided a global view of FXR binding sites across the genome. Studies utilizing GW4064 have been instrumental in mapping the FXR cistrome in both human and mouse hepatocytes.[2][11]
A meta-analysis of multiple FXR ChIP-seq datasets, including those from GW4064 and OCA treatments, revealed that while there is a core set of shared binding sites, a significant portion of binding is context- and ligand-specific.[12] For example, a study performing ChIP-seq in primary human hepatocytes treated with GW4064 identified numerous FXR binding sites and, when compared with mouse liver data, showed similar global binding patterns and enriched biological pathways.[11] However, species-specific differences were also noted within gene families involved in similar pathways.[11]
The number and location of FXR binding sites can also be influenced by the disease state. In a study comparing normal and obese mice, GW4064 treatment revealed a significant reduction in the number of hepatic FXR binding sites in the obese state, suggesting that the disease context can alter the landscape of FXR gene regulation.[13][14]
| Tissue/Condition | Ligand | Total FXR Binding Sites | Shared/Unique Sites | Reference |
| Mouse Liver | GW4064 | 1,656 | 182 shared with intestine (11%) | [2][14] |
| Mouse Intestine | GW4064 | Not specified | 182 shared with liver (11%) | [2][14] |
| Primary Human Hepatocytes | GW4064 | - | Similar global binding profile to mouse liver | [11] |
| Normal Mice (Hepatic) | GW4064 (1 hour) | 15,263 | 7,440 unique | [13][14] |
| Obese Mice (Hepatic) | GW4064 (1 hour) | 5,272 | 2,344 unique | [13][14] |
Signaling Pathways and Experimental Workflows
The activation of FXR by ligands like GW4064 initiates a cascade of transcriptional events that regulate a wide array of metabolic pathways. The canonical pathway involves the heterodimerization of FXR with the retinoid X receptor (RXR) and binding to FXR response elements (FXREs) in the promoter regions of target genes.[7]
To elucidate these pathways, a typical experimental workflow involves treating cells or animal models with the FXR ligand of interest, followed by high-throughput sequencing techniques.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summarized protocols for key experiments cited in the comparison of FXR ligands.
Cell Culture and Ligand Treatment
-
Cell Lines: Human hepatoma cell lines such as HepG2 are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Ligand Preparation: GW4064 and other synthetic ligands are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Working concentrations are prepared by diluting the stock solution in culture medium. A common final concentration for GW4064 is 1 µM.[8][14]
-
Treatment: Cells are grown to a desired confluency (e.g., 80%) and then treated with the FXR ligand or vehicle (DMSO) for a specified duration (e.g., 24 hours) before harvesting for downstream analysis.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from cells or tissues using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using reverse transcriptase and random primers.
-
qRT-PCR: Real-time PCR is performed using a thermal cycler with SYBR Green or TaqMan probes to quantify the expression levels of specific target genes. Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH).
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
-
Cross-linking: Cells or tissues are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to FXR is used to immunoprecipitate the chromatin-FXR complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped to a reference genome. Peak calling algorithms are used to identify regions of the genome with significant enrichment of FXR binding.[15] Subsequent analyses include motif discovery to identify the FXR binding motif and annotation of peaks to nearby genes to infer regulatory relationships.[14]
Conclusion
The choice of FXR ligand can have a profound impact on the resulting gene regulatory network. While GW4064 remains a potent and valuable tool for basic research, understanding its effects in the context of other ligands, including those in clinical development like OCA and novel partial agonists like Nidufexor, is crucial. This guide highlights the ligand-specific nature of FXR activation, emphasizing the need for careful consideration in experimental design and data interpretation. As more comprehensive comparative studies become available, a clearer picture of the therapeutic window and potential off-target effects of different FXR agonists will emerge, paving the way for more precise and effective treatments for metabolic diseases.
References
- 1. Transcriptome Analysis of Dual FXR and GPBAR1 Agonism in Rodent Model of NASH Reveals Modulation of Lipid Droplets Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Transcriptome Analysis of Dual FXR and GPBAR1 Agonism in Rodent Model of NASH Reveals Modulation of Lipid Droplets Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The farnesoid X receptor controls gene expression in a ligand- and promoter-selective fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-Wide Binding and Transcriptome Analysis of Human Farnesoid X Receptor in Primary Human Hepatocytes | PLOS One [journals.plos.org]
- 12. Meta‐analysis and Consolidation of Farnesoid X Receptor Chromatin Immunoprecipitation Sequencing Data Across Different Species and Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Comparative analysis of commonly used peak calling programs for ChIP-Seq analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to GW4064: Validating a Tool for Specific FXR Functions
For researchers, scientists, and drug development professionals, the synthetic non-steroidal agonist GW4064 has been an invaluable tool for probing the physiological and pathological roles of the Farnesoid X Receptor (FXR). However, emerging evidence of its off-target effects necessitates a careful and critical approach to experimental design and data interpretation. This guide provides a comprehensive comparison of GW4064 with alternative FXR agonists, supported by experimental data and detailed protocols to empower researchers in designing robust studies that specifically dissect FXR-mediated functions.
The Double-Edged Sword: Potency and Off-Target Activities of GW4064
GW4064 is a highly potent and selective agonist of FXR, a nuclear receptor pivotal in regulating bile acid, lipid, and glucose homeostasis. Its activation of FXR leads to the transcription of target genes that influence a wide array of metabolic processes. However, the very potency of GW4064 is shadowed by its interaction with other cellular targets, primarily G protein-coupled receptors (GPCRs) such as histamine (B1213489) receptors (H1, H2, and H4) and estrogen-related receptors (ERRs).[1][2] These off-target interactions can trigger FXR-independent signaling cascades, confounding the attribution of observed biological effects solely to FXR activation.[1]
Comparing the Tools: GW4064 vs. Alternative FXR Agonists
A critical aspect of validating GW4064 as a tool compound is to compare its performance with other available FXR agonists. Obeticholic acid (OCA), a semi-synthetic bile acid analog, and fexaramine, a non-steroidal agonist, are two prominent alternatives.
| Compound | Type | FXR EC50 | Off-Target Activity | Key Characteristics |
| GW4064 | Non-steroidal | 15-90 nM[3][4] | Agonist at Histamine H1 & H4 receptors; Inverse agonist at H2 receptor; Agonist at Estrogen-Related Receptors (ERRs).[1][5] | High potency; Widely used as a research tool; Known off-target effects require careful experimental controls.[1] |
| Obeticholic Acid (OCA) | Steroidal (Bile Acid Analog) | ~100 nM[6] | Limited to no activity on TGR5.[7] Pruritus is a common side effect in clinical use, suggesting potential off-target or complex FXR-mediated effects.[8] | First-in-class selective FXR agonist approved for clinical use.[4] Generally considered more specific than GW4064. |
| Fexaramine | Non-steroidal | 25-36 nM[9] | Reported to have fewer off-target effects compared to GW4064.[1] Designed to be intestine-restricted, potentially reducing systemic side effects. | High potency and selectivity for FXR.[9] |
Table 1. Comparative Profile of GW4064 and Alternative FXR Agonists. This table summarizes the key characteristics, including potency (EC50 for FXR activation) and known off-target activities of GW4064, Obeticholic Acid (OCA), and Fexaramine.
Experimental Validation: Dissecting FXR-Dependent and -Independent Effects
To confidently attribute an observed effect to FXR activation when using GW4064, a rigorous experimental approach is essential. This involves utilizing specific assays and controls to differentiate between on-target and off-target effects.
Key Experimental Protocols
1. FXR Activation Luciferase Reporter Assay: This cell-based assay is a fundamental tool for quantifying the ability of a compound to activate FXR.
-
Principle: Cells are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). Activation of FXR by an agonist drives the expression of luciferase, which can be quantified by measuring luminescence.[10]
-
Protocol Outline:
-
Cell Culture and Transfection: Seed a suitable cell line (e.g., HEK293T or HepG2) in a 96-well plate. Co-transfect the cells with an FXR expression plasmid and an FXRE-luciferase reporter plasmid. An internal control plasmid (e.g., expressing Renilla luciferase) should be included to normalize for transfection efficiency.[10]
-
Compound Treatment: After transfection, treat the cells with varying concentrations of GW4064 or other FXR agonists.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[10]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.[10]
-
2. Gene Expression Analysis of FXR Target Genes: Quantitative real-time PCR (qRT-PCR) or microarray analysis can be used to assess the effect of GW4064 on the expression of known FXR target genes.
-
Principle: Activation of FXR leads to changes in the transcription of its target genes. Measuring the mRNA levels of these genes provides evidence of FXR engagement.
-
Protocol Outline:
-
Cell or Tissue Treatment: Treat cells or animals with GW4064 or other agonists.
-
RNA Isolation and cDNA Synthesis: Isolate total RNA and reverse transcribe it into cDNA.
-
qRT-PCR: Perform qRT-PCR using primers specific for FXR target genes (e.g., SHP, BSEP, FGF19) and a housekeeping gene for normalization.[11]
-
Data Analysis: Calculate the relative fold change in gene expression compared to a vehicle-treated control.
-
3. Utilizing FXR-Deficient Systems: A crucial control for validating FXR-dependent effects is the use of cells or animal models lacking functional FXR.
-
Principle: If an effect of GW4064 is truly mediated by FXR, it should be absent or significantly diminished in a system where FXR is not present.[1]
-
Methodology:
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the FXR signaling pathway, the off-target effects of GW4064, and a recommended experimental workflow for its validation.
Caption: Canonical FXR signaling pathway activated by GW4064.
Caption: FXR-dependent vs. FXR-independent effects of GW4064.
Caption: Experimental workflow for validating FXR-dependent effects of GW4064.
Conclusion: A Call for Rigor in Research
GW4064 remains a powerful tool for investigating FXR biology. However, its utility is contingent on a clear understanding of its limitations and the implementation of rigorous experimental controls. By employing a multi-faceted approach that includes comparative analysis with alternative agonists, the use of FXR-deficient systems, and a thorough characterization of downstream effects, researchers can confidently delineate the specific contributions of FXR to their observations. This careful validation is paramount for the generation of reproducible and translatable scientific knowledge in the field of metabolic research and drug discovery.
References
- 1. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (E)-GW 4064: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. (E)-GW 4064, a potent and selective farnesoid X receptor (FXR) agonist, requires careful management throughout its lifecycle, from experimental use to final disposal. This guide provides essential safety information, detailed disposal procedures, and relevant experimental protocols to support the safe and effective use of this compound in a laboratory setting.
Essential Safety and Handling Information
This compound is classified with several hazard warnings that necessitate cautious handling and a stringent disposal protocol. All personnel handling this compound should be thoroughly familiar with its Safety Data Sheet (SDS) and adhere to institutional and national guidelines for hazardous waste management.
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity 4, Oral | Harmful if swallowed. | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Eye Irritation 2 | Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Aquatic Chronic 4 | May cause long lasting harmful effects to aquatic life. | P273: Avoid release to the environment. |
Personal Protective Equipment (PPE): When handling this compound, especially in its solid form, appropriate PPE is mandatory. This includes a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound and its associated waste is to avoid release into the environment . This compound should be treated as hazardous chemical waste and disposed of through an authorized hazardous waste management program.[1][2][3][4] Under no circumstances should this compound or its solutions be poured down the drain. [1][5]
Waste Segregation and Collection:
-
Identify and Segregate: All waste materials contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, dust masks), and any labware (e.g., weigh boats, spatulas) that has come into direct contact with the solid compound.
-
Liquid Waste: Solutions containing this compound (e.g., stock solutions in DMSO, cell culture media), and rinsates from cleaning contaminated glassware.
-
Sharps Waste: Needles, syringes, or broken glass contaminated with this compound.
-
-
Use Designated Waste Containers:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(E)-3-(2-(2-Chloro-4-((3-(2,6-dichlorophenyl)-5-(isopropyl)isoxazol-4-yl)methoxy)phenyl)vinyl)benzoic acid" or "this compound". The concentration and solvent (for liquid waste) should also be indicated.[3]
Disposal Procedure:
-
Solid this compound Waste:
-
Carefully sweep any residual powder using appropriate tools and place it, along with any contaminated disposable labware and PPE, into the designated solid hazardous waste container.
-
-
Liquid this compound Waste:
-
Collect all solutions containing this compound in a designated liquid hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Decontamination of Labware:
-
For reusable glassware, rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the this compound residue.
-
Collect the initial rinsate as hazardous liquid waste.[4]
-
After the initial solvent rinse, the glassware can be washed with soap and water.
-
-
Waste Pickup:
Caption: This diagram outlines the procedural flow for the safe disposal of this compound waste.
Mechanism of Action: Farnesoid X Receptor (FXR) Signaling Pathway
This compound is a synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism. Upon binding of this compound, FXR undergoes a conformational change, leading to the recruitment of coactivator proteins. This activated complex then forms a heterodimer with the Retinoid X Receptor (RXR). The FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Simplified signaling pathway of this compound activation of the Farnesoid X Receptor (FXR).
Experimental Protocols
Below are examples of experimental protocols involving the use of this compound.
In Vitro: FXR Luciferase Reporter Gene Assay[7][8]
This assay is used to quantify the activation of FXR by this compound in a cellular context.
Materials:
-
HEK293 or HepG2 cells
-
DMEM supplemented with 10% FBS and antibiotics
-
FXR expression vector (e.g., pCMX-hFXR)
-
RXRα expression vector (e.g., pCMX-hRXRα)
-
FXRE-luciferase reporter vector
-
Control reporter vector (e.g., Renilla luciferase)
-
Lipid-based transfection reagent
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Luciferase assay reagents
-
24-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 or HepG2 cells into 24-well plates and culture overnight.
-
Transfection: Co-transfect the cells with the FXR expression vector, RXRα expression vector, FXRE-luciferase reporter vector, and the control reporter vector using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 12-24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO at a final concentration of ≤ 0.1%).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold activation relative to the vehicle-treated control.
In Vivo: Evaluation of Metabolic Effects in Mice[8][9][10][11]
This protocol describes a general approach to assess the in vivo effects of this compound on metabolic parameters in a diet-induced obesity mouse model.
Materials:
-
Male C57BL/6J mice
-
Standard chow diet
-
High-fat diet (HFD)
-
This compound
-
Vehicle (e.g., DMSO, corn oil)
-
Equipment for oral gavage or other appropriate administration route
-
Metabolic cages (for monitoring food and water intake, and energy expenditure)
-
Equipment for blood collection and analysis (glucose, triglycerides, etc.)
-
Analytical balance
Procedure:
-
Acclimation: Acclimate mice to individual housing and the facility environment for at least one week with ad libitum access to standard chow and water.
-
Diet Induction: Divide the mice into groups. One group remains on the standard chow diet, while the others are switched to a high-fat diet to induce obesity and metabolic dysregulation. This phase typically lasts for several weeks.
-
Treatment: Once a metabolic phenotype is established, the HFD-fed mice are further divided into a vehicle control group and one or more this compound treatment groups. Administer this compound or vehicle daily via the chosen route (e.g., oral gavage) at a predetermined dose (e.g., 30 mg/kg).[6]
-
Monitoring: Throughout the treatment period, monitor body weight, food intake, and water consumption regularly. At specified time points, perform metabolic assessments such as glucose tolerance tests and measure plasma levels of lipids and other relevant biomarkers.
-
Terminal Procedures: At the end of the study, euthanize the mice and collect tissues (e.g., liver, adipose tissue) for further analysis, such as gene expression or histological examination.
By adhering to these safety guidelines, disposal procedures, and experimental considerations, researchers can safely and effectively utilize this compound in their studies while minimizing risks to themselves and the environment.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. anentawaste.com [anentawaste.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. tandfonline.com [tandfonline.com]
Essential Safety and Logistical Information for Handling (E)-GW 4064
For researchers, scientists, and drug development professionals, the safe and effective handling of potent, selective non-steroidal farnesoid X receptor (FXR) agonists like (E)-GW 4064 is of utmost importance.[1] This document provides crucial safety protocols, personal protective equipment (PPE) guidelines, and operational and disposal plans to ensure laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is essential.[1]
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or dust.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound.[1] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated. | Minimizes inhalation of the compound.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for both safety and the integrity of the research.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The recommended storage temperature is between 2-8°C.
2. Preparation of Solutions:
-
All handling of the solid compound and the preparation of solutions should be conducted in a chemical fume hood to minimize the risk of inhalation.[1]
-
This compound is a crystalline solid that is soluble in Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF).[1][2]
-
Ensure all labware, such as glass vials and pipettes, is clean and dry before use.
3. Experimental Use:
-
Follow all specific experimental protocols carefully.
-
Avoid the generation of dust or aerosols.[1]
-
In case of accidental contact, immediately wash the affected area with copious amounts of water.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard it down the drain.[1][3]
-
Contaminated Materials: Any materials, such as gloves, pipette tips, and vials, that have come into contact with this compound should be collected in a designated, clearly labeled, and sealable hazardous waste container.[3]
-
Waste Solutions: Solutions of this compound should be poured into a compatible hazardous waste container. Avoid mixing with other waste streams unless compatibility has been confirmed.[3]
-
Professional Disposal: Arrange for the collection and disposal of hazardous waste through a licensed and certified professional waste disposal company. Provide them with a copy of the Safety Data Sheet (SDS) for this compound.[3]
Farnesoid X Receptor (FXR) Signaling Pathway
This compound is a potent and selective agonist for the farnesoid X receptor (FXR).[4] Upon activation by a ligand such as GW4064, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby regulating their transcription.
A primary function of FXR activation is the negative feedback regulation of bile acid synthesis.[5] This is achieved through two main pathways:
-
Induction of Small Heterodimer Partner (SHP): In the liver, the FXR/RXR heterodimer induces the expression of SHP. SHP, in turn, inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5]
-
Induction of Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation induces the expression of FGF19. FGF19 is then secreted and travels to the liver, where it binds to its receptor, FGFR4, and subsequently inhibits CYP7A1 expression.[1]
Caption: FXR signaling pathway activated by GW4064.
References
- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene Set - FXR [maayanlab.cloud]
- 3. FXR, a target for different diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
